molecular formula C4H6S B074016 2,3-Dihydrothiophene CAS No. 1120-59-8

2,3-Dihydrothiophene

Cat. No.: B074016
CAS No.: 1120-59-8
M. Wt: 86.16 g/mol
InChI Key: OXBLVCZKDOZZOJ-UHFFFAOYSA-N
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Description

2,3-Dihydrothiophene (CAS 1120-59-8) is a colorless liquid organosulfur compound belonging to the class of dihydrothiophenes . It serves as a versatile and valuable building block in organic and medicinal chemistry research, primarily functioning as a synthetic precursor for a wide range of complex molecules. Its reactivity is characterized by its alkenic double bond and thioether-like sulfur atom, allowing it to undergo various addition and oxidation reactions, in contrast to its aromatic analogue, thiophene . A significant application of this compound derivatives is in the efficient, diastereoselective synthesis of polyfunctionalized trans-dihydrothiophenes via multicomponent reactions . These reactions, which often involve starting materials like aromatic aldehydes, malononitrile, and 1,3-thiazolidinedione, provide efficient routes to complex heterocyclic scaffolds with high atomic economy . The resulting functionalized dihydrothiophenes can be further transformed through dehydrogenation into substituted thiophene derivatives, which are crucial structures in material science and pharmaceutical research . The heterocyclic nucleus of this compound is found in natural products and bioactive compounds, underscoring its research value . For instance, derivatives such as 3-methyl-4,5-dihydrothiophene are key contributors to the distinctive aroma of the white truffle, produced by bacterial colonies within the fungus . In the laboratory, this compound is an organosulfur compound with the formula C4H6S and a molar mass of 86.16 g/mol . It has a density of approximately 1.057 g/cm³ and a boiling point of 135.6°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1120-59-8

Molecular Formula

C4H6S

Molecular Weight

86.16 g/mol

IUPAC Name

2,3-dihydrothiophene

InChI

InChI=1S/C4H6S/c1-2-4-5-3-1/h1,3H,2,4H2

InChI Key

OXBLVCZKDOZZOJ-UHFFFAOYSA-N

SMILES

C1CSC=C1

Canonical SMILES

C1CSC=C1

boiling_point

112.1 °C

Other CAS No.

1120-59-8

Synonyms

2,3-Dihydrothiophene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, also known as 2-thiolene, is a five-membered, non-aromatic, partially saturated sulfur-containing heterocyclic organic compound with the chemical formula C₄H₆S.[1][2] It is a constitutional isomer of the more symmetrical 2,5-dihydrothiophene.[2] This versatile molecule serves as a crucial intermediate in organic synthesis and has garnered significant interest in the fields of medicinal chemistry and materials science.[3] Its unique structural and electronic properties make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, pesticides, dyes, and photosensitive compounds.[3] Notably, derivatives of this compound are being explored as potent modulators for therapeutic targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), which is implicated in inflammatory and autoimmune diseases.[4][5] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound.

Physical and Chemical Properties

This compound is a colorless liquid characterized by a strong, sulfurous, thioether-like odor.[2][3] It is soluble in most organic solvents.[1] A critical handling consideration is its tendency to undergo polymerization, sometimes with explosive rapidity, in the presence of acid traces; therefore, it should be stored at low temperatures under a nitrogen atmosphere.[6]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆S[2][7]
Molar Mass 86.16 g/mol [2][7]
Boiling Point 109-110 °C[3]
48 °C at 100 mmHg[1]
Melting Point -110.2 °C (163.55 K)[1][7]
Density 1.070 g/mL[3]
¹H NMR (CS₂) δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H), 2.62 (C5-H)[1]
UV (Methanol) λmax: 236 nm, 262 nm[1]
CAS Number 1120-59-8[7]

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been established, ranging from classical cyclization reactions to modern catalytic methods.

Pyrolysis of Tetrahydrothiophene Derivatives

One of the earliest reported methods involves the pyrolysis of substituted tetrahydrothiophenes. This approach relies on the elimination of a leaving group to introduce the double bond.

  • Flash Vacuum Pyrolysis (FVP): Heating 2-acetoxytetrahydrothiophene at 400°C under high vacuum (10⁻⁴ torr) for 2 hours yields this compound in 86% yield.[1]

  • Pyrolysis of 2-Benzoyloxytetrahydrothiophene: This precursor can be pyrolyzed at 100°C to give the product in 80% yield.[1] The yield can be improved to 82% by heating at 110–140°C under reduced pressure (10 mmHg).[1] Alternatively, boiling 2-benzoyloxytetrahydrothiophene in tert-butanol for 100 hours provides a 64% yield.[1]

G Workflow: Synthesis via Pyrolysis cluster_start Starting Materials cluster_process Process cluster_product Product start1 2-Acetoxytetrahydrothiophene process1 Flash Vacuum Pyrolysis (400°C, 10⁻⁴ torr) start1->process1 start2 2-Benzoyloxytetrahydrothiophene process2 Pyrolysis (100-140°C, 10 mmHg) start2->process2 product This compound process1->product process2->product

Caption: General workflow for synthesizing this compound via pyrolysis.

Hydrogenation of Thiophene

The partial reduction of thiophene offers a direct route to dihydrothiophenes. However, achieving selectivity for the 2,3-isomer over the 2,5-isomer and tetrahydrothiophene can be challenging.

  • Catalytic Hydrogenation: Thiophene can be hydrogenated in the presence of catalysts like platinum or palladium to yield this compound.[3]

  • Sodium in Methanol/Ammonia: The reduction of thiophene with sodium in a mixture of methanol and ammonia was one of the first methods to produce this compound, albeit as a 1:2 mixture with 2,5-dihydrothiophene.[6]

Rhodium-Catalyzed Transannulation

A modern and highly regioselective method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes.[8] This method offers a broad substrate scope and high functional group compatibility.[8]

Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,5-Diphenyl-2,3-dihydrothiophene

  • To an oven-dried vial equipped with a magnetic stir bar, add 4-phenyl-1,2,3-thiadiazole (0.1 mmol, 1.0 equiv), [Rh(COD)Cl]₂ (2.5 mol %), and DPPF (6 mol %).

  • Evacuate and backfill the vial with nitrogen (repeat three times).

  • Add chlorobenzene (0.5 mL) and styrene (0.3 mmol, 3.0 equiv) via syringe.

  • Seal the vial and place it in a preheated oil bath at 60°C.

  • Stir the reaction mixture for 20 minutes.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrothiophene product.

G Rhodium-Catalyzed Transannulation Thiadiazole 1,2,3-Thiadiazole Intermediate Rh Thiavinyl Carbene Intermediate Thiadiazole->Intermediate + Catalyst Alkene Alkene Catalyst [Rh(COD)Cl]₂ DPPF Product This compound Derivative Intermediate->Product + Alkene Nitrogen N₂ Intermediate->Nitrogen Extrusion

Caption: Key steps in the Rh-catalyzed synthesis of dihydrothiophenes.

Key Reactions and Applications

Desulfurization

The removal of the sulfur atom from the dihydrothiophene ring is a key reaction, particularly in the context of hydrodesulfurization (HDS) processes in the petroleum industry. On catalyst surfaces like Mo(110), 2,5-dihydrothiophene can undergo facile sulfur elimination to yield butadiene and atomic sulfur.[9] This contrasts with tetrahydrothiophene, which tends to undergo ring-opening first.[9]

Oxidation

The sulfur atom in this compound can be readily oxidized to the corresponding sulfoxide and sulfone (2-sulfolene).[6] this compound 1,1-dioxide is an isomer of the common solvent 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide).[6] These oxidized derivatives are useful intermediates in their own right.

Role in Drug Discovery

The dihydrothiophene scaffold is present in a variety of biologically active molecules.[10] For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene, which contains a dihydrothiophene fused ring system, have been identified as potent modulators of RORγt, a nuclear receptor targeted for treating autoimmune diseases.[4][5] The synthesis of these complex molecules often relies on building upon the dihydrothiophene core.

G Drug Discovery Workflow with Dihydrothiophenes Scaffold This compound Scaffold Synthesis Multi-step Synthesis & Derivatization Scaffold->Synthesis Library Compound Library (e.g., Tetrahydro-benzothiophenes) Synthesis->Library Screening Biological Screening (e.g., RORγt Assay) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the dihydrothiophene scaffold in a typical drug discovery process.

Protecting Group

This compound is an effective protecting group for alcohols. It reacts under acid catalysis to form a tetrahydrothiophenyl (THTP) ether, which is stable to many reaction conditions but can be removed when needed. This application is particularly useful in the synthesis of ribonucleotides.[6]

Spectroscopic Characterization

Spectroscopic methods are essential for identifying and characterizing this compound and its derivatives.

Table 2: Spectroscopic Data for this compound

SpectrumCharacteristic FeaturesReference(s)
¹H NMR Four distinct signals for the vinyl and aliphatic protons. C2-H (~6.1 ppm) and C3-H (~5.5 ppm) are downfield due to the double bond. C4-H (~3.1 ppm) and C5-H (~2.6 ppm) are upfield.[1]
¹³C NMR Signals for two sp² carbons and two sp³ carbons.[11]
IR Bands corresponding to C=C stretching, C-H stretching (both sp² and sp³), and C-S stretching vibrations. Thiophene derivatives typically show ring C-H stretching vibrations around 3100 cm⁻¹.[12][13]
Mass Spec (GC-MS) The molecular ion peak (M⁺) is observed at m/z = 86.[14]

Safety and Handling

This compound is a flammable liquid and should be handled with care.[3]

  • Keep away from fire and heat sources.[3]

  • Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[3]

  • Due to its propensity for explosive polymerization in the presence of acid, avoid contact with acidic substances and store under an inert atmosphere (e.g., nitrogen) at low temperatures.[6]

  • It is easily oxidized in air and can form explosive mixtures.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, also known as 2-thiolene, is a five-membered, non-aromatic heterocyclic compound containing a sulfur atom.[1] Its chemical formula is C4H6S.[2] This organosulfur compound is a colorless liquid with a characteristic strong, thioether-like odor.[2][3] As a partially saturated derivative of thiophene, it serves as a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals, pesticides, dyes, and photosensitive materials.[2] Its unique electronic properties also make it a component of interest for electron transport and semiconductor materials.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for easy reference.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a range of experimentally determined and estimated data.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C4H6S[2]
Molecular Weight 86.16 g/mol [4]
Appearance Colorless liquid[3]
Odor Characteristic strong, sulfur/thioether-like[2][3]
Density 1.070 g/mL[2]
Refractive Index 1.4800 (estimate)[2]
Dipole Moment 1.61 D[4]
Table 2: Thermal Properties of this compound
PropertyValueConditionsReference
Boiling Point 109-110 °CNot specified[2]
112 °CNot specified[4]
64-65 °C12 Torr[5]
48 °C100 mm pressure[1]
Melting Point -110.2 °CNot specified[1]
Table 3: Spectroscopic Data for this compound
Spectrum TypeDataSolventReference
¹H NMR δ 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H), 2.62 (C5-H)CS₂[1]
UV λmax 236, 262 nmMethanol[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducibility and comparison of data. Below are generalized protocols for these measurements.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., ignition tube)

  • Capillary tube, sealed at one end

  • Heat source (Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath liquid

  • Stand and clamps

Procedure:

  • A small volume (a few milliliters) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is clamped and immersed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level but the open end of the test tube is above it.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the compound in a deuterated solvent, such as carbon disulfide (CS₂) or chloroform-d (CDCl₃), in an NMR tube. A typical concentration is 5-25 mg in 0.5-1.0 mL of solvent.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

Synthesis of this compound

One common method for the synthesis of this compound is through the pyrolysis of 2-acetoxytetrahydrothiophene.

Experimental Workflow:

synthesis_workflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_purification Purification start Start setup Assemble Flash Vacuum Pyrolysis (FVP) Apparatus start->setup introduce_reactant Introduce 2-Acetoxytetrahydrothiophene to the FVP system setup->introduce_reactant pyrolysis Heat to 400 °C under 10⁻⁴ torr pressure for 2 hours introduce_reactant->pyrolysis collect_product Collect the crude product in a cold trap pyrolysis->collect_product purify Purify the crude product (e.g., by distillation) collect_product->purify end Obtain pure This compound purify->end

Caption: Workflow for the synthesis of this compound via flash vacuum pyrolysis.

Detailed Protocol for Synthesis via Pyrolysis: [1]

  • Apparatus: A flash vacuum pyrolysis (FVP) apparatus is assembled, consisting of a quartz tube packed with quartz wool, a furnace capable of reaching 400 °C, a vacuum pump capable of maintaining a pressure of 10⁻⁴ torr, and a collection flask cooled with liquid nitrogen.

  • Reactant: 2-Acetoxytetrahydrothiophene is used as the starting material.

  • Procedure: The furnace is preheated to 400 °C, and the system is evacuated to a pressure of 10⁻⁴ torr. The 2-acetoxytetrahydrothiophene is slowly introduced into the hot quartz tube.

  • Reaction: The pyrolysis is carried out over a period of 2 hours. The volatile products are carried through the hot zone and collected in the cold trap.

  • Work-up and Purification: The collected crude product is allowed to warm to room temperature. The this compound can be purified by distillation under reduced pressure. This method has been reported to yield 86% of the desired product.[1]

Safety Information

This compound is a flammable liquid and should be handled with care.[2] It should be kept away from heat sources and open flames. It is easily oxidized in the air and can form explosive mixtures.[2] Therefore, it is recommended to handle this compound under an inert atmosphere. Appropriate personal protective equipment, including safety glasses and gloves, should be worn to avoid contact with skin and eyes.[2] In case of spillage, ensure adequate ventilation and remove any ignition sources.[2]

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of this compound. The tabulated data, along with the experimental protocols and synthesis workflow, offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The information presented here should facilitate the safe and effective use of this compound in various research and development applications.

References

2,3-dihydrothiophene molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dihydrothiophene

Abstract

This compound, a partially saturated five-membered sulfur heterocycle, presents a unique structural framework of significant interest in organic synthesis and drug development.[1][2] Unlike its aromatic counterpart, thiophene, this compound possesses a non-planar, puckered ring structure. This guide provides a comprehensive technical overview of its molecular geometry and bonding, based on key experimental and computational studies. It details the experimental protocols used for its characterization, summarizes critical quantitative data, and illustrates the logical workflow of its structural analysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this heterocyclic compound.

Molecular Geometry and Bonding

The molecular structure of this compound (C₄H₆S) is characterized by a five-membered ring containing four carbon atoms and one sulfur atom.[1] The presence of one double bond results in two sp² hybridized carbon atoms and two sp³ hybridized carbon atoms, distinguishing it from the fully aromatic thiophene.[1]

Ring Conformation and Puckering

Microwave spectroscopy studies have definitively shown that the heavy-atom skeleton of this compound is non-planar.[3][4] The molecule adopts a puckered conformation. This deviation from planarity is a critical structural feature. The degree of puckering is quantified by a dihedral angle of 33°.[3][4]

This puckering motion is governed by a specific potential function, which has been determined as: V(X) = 6.50 x 10⁵X⁴ - 2.92 x 10⁴X²[3][4]

This potential function describes the energy landscape of the ring-puckering coordinate (X) and indicates a barrier to the ring's inversion of 328 cm⁻¹.[4]

Bond Parameters

The bonding within the this compound ring involves a combination of single and double bonds. The C-S-C bond angle has been reported to be 95 degrees, which is slightly larger than that in aromatic thiophene (92.17 degrees).[1] While a full set of experimentally determined bond lengths is not available from the provided results, rotational constant analysis is consistent with an assumed C=C-S bond length of 1.768 Å.[3]

Data Summary

The following tables summarize the key quantitative data derived from spectroscopic analysis of this compound.

Table 1: Structural and Puckering Potential Parameters

Parameter Value Reference
Dihedral Angle of Puckering 33° [3][4]
C-S-C Bond Angle 95° [1]
Assumed r(=C-S) Bond Length 1.768 Å [3]
Barrier to Inversion 328 cm⁻¹ [4]

| Ring Puckering Potential (V(X)) | 6.50x10⁵X⁴ - 2.92x10⁴X² |[3][4] |

Table 2: Spectroscopic and Physical Properties

Parameter Value Reference
Rotational Constant (A) 6863.14 ± 0.07 MHz [3][4]
Rotational Constant (B) 4707.75 ± 0.01 MHz [3][4]
Rotational Constant (C) 2953.43 ± 0.01 MHz [3][4]
Dipole Moment (μₐ) 1.5 ± 0.2 D [3][4]
Dipole Moment (μₑ, μₑ) Relatively small [3][4]
Boiling Point 112 °C [5]

| Heat of Formation (ΔHf) | 21.8 kcal/mol |[6] |

Experimental Protocols

The characterization of this compound's structure relies on a combination of synthesis, purification, and advanced spectroscopic techniques.

Synthesis: Birch Reduction of Thiophene

A common method for the preparation of this compound is the Birch reduction of thiophene.[3]

  • Reactants : Thiophene is reduced using sodium metal in a mixture of methanol and liquid ammonia.[7]

  • Procedure : The reaction is typically carried out at low temperatures, characteristic of liquid ammonia (-78 °C). Sodium is dissolved in the ammonia-methanol solvent, to which thiophene is added.

  • Quenching : After the reaction period, the reaction is carefully quenched, for instance, with an acid.[7]

  • Extraction : The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.[7]

  • Outcome : This process yields a mixture of this compound and its isomer, 2,5-dihydrothiophene.[7]

Purification

The crude product from the synthesis requires purification to isolate this compound for accurate spectroscopic analysis.

  • Vapor Phase Chromatography (VPC) : The sample was initially purified using a 20 ft Carbowax 20 M column with an oven temperature of 145°C.[3]

  • Fractional Distillation : Additional purification was achieved through low-temperature, low-pressure fractional distillation to separate isomers and remove impurities.[3]

Spectroscopic Analysis: Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase, from which its structure can be derived.[8]

  • Instrumentation : A Hewlett-Packard Model 8460A microwave spectrometer equipped with Stark modulation (33.33 kHz) was used.[3]

  • Sample Conditions : The spectrum of this compound was recorded between 18.0 and 39.0 GHz.[3][4] The sample was maintained in the gas phase within the Stark cell, which was cooled to approximately -70°C using dry ice to increase signal intensity.[3]

  • Data Acquisition : The spectrometer measures the absorption of microwave radiation as a function of frequency. For this compound, only a-type transitions were observed.[3][4]

  • Analysis : The frequencies of the observed rotational transitions are fitted to a Hamiltonian to determine the ground state rotational constants (A, B, C). These constants are directly related to the molecule's moments of inertia and are used to deduce structural parameters like bond angles and dihedral angles.[8]

Visualization of Workflows and Structures

The following diagrams illustrate the experimental workflow and the key structural relationship in this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Thiophene Thiophene (Start Material) Birch Birch Reduction (Na, MeOH, NH3) Thiophene->Birch Crude Crude Product (Mixture of Isomers) Birch->Crude VPC VPC Purification (Carbowax Column) Crude->VPC Distill Fractional Distillation VPC->Distill Pure Pure this compound Distill->Pure MW_Spec Microwave Spectroscopy (-70°C, 18-39 GHz) Pure->MW_Spec Sample Introduction Data Rotational Transitions (a-type) MW_Spec->Data Analysis Data Analysis Data->Analysis Structure Molecular Structure (Rotational Constants, Angles) Analysis->Structure

Caption: Experimental workflow for the structural determination of this compound.

molecular_structure PuckeredRing Non-Planar Puckered Ring Dihedral Dihedral Angle = 33° PuckeredRing->Dihedral quantified by CSCAngle C-S-C Angle = 95° PuckeredRing->CSCAngle features Hybrid Hybridization: 2x sp² Carbons 2x sp³ Carbons PuckeredRing->Hybrid results from Bonding Key Bonding Features Bonding->PuckeredRing

Caption: Logical relationships of the core structural features of this compound.

References

Spectroscopic Profile of 2,3-Dihydrothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dihydrothiophene, a heterocyclic organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

ProtonChemical Shift (δ) in CS₂ (ppm)
C₂–H6.06[1]
C₃–H5.48[1]
C₄–H3.08[1]
C₅–H2.62[1]

¹³C NMR Data

CarbonExpected Chemical Shift (δ) (ppm)
C₂125 - 135
C₃115 - 125
C₄25 - 35
C₅20 - 30
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound was not found in the available literature. The expected characteristic absorption bands based on its functional groups are presented below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Mode
=C-H3100 - 3000Stretching
-C-H3000 - 2850Stretching
C=C1650 - 1600Stretching
C-S800 - 600Stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy
Solventλmax (nm)
Methanol236, 262[1]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound, a colorless liquid.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition experiment.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Set the number of scans (typically 8-16 for a concentrated sample).

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2-5 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

  • This compound sample

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens paper

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and lens paper.

Procedure (using Salt Plates):

  • Background Spectrum:

    • Place a clean, empty pair of salt plates in the spectrometer's sample holder and record a background spectrum.

  • Sample Preparation:

    • Place one or two drops of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Sample Measurement:

    • Place the "sandwich" of salt plates into the sample holder in the spectrometer.

    • Acquire the IR spectrum.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a dry solvent. Store them in a desiccator.

UV-Vis Spectroscopy Protocol

Objective: To measure the ultraviolet-visible absorption spectrum of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for dilution

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen spectroscopic grade solvent of a known concentration.

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the diluted sample solution, then fill it.

    • Place the sample cuvette in the spectrophotometer.

    • Run the scan to obtain the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis processes.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Start: Obtain this compound dissolve Dissolve in Deuterated Solvent prep_start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_1h Setup ¹H Experiment lock_shim->setup_1h setup_13c Setup ¹³C Experiment lock_shim->setup_13c acquire_1h Acquire ¹H FID setup_1h->acquire_1h process_1h Process ¹H Spectrum acquire_1h->process_1h acquire_13c Acquire ¹³C FID setup_13c->acquire_13c process_13c Process ¹³C Spectrum acquire_13c->process_13c analysis Spectral Analysis and Interpretation process_1h->analysis process_13c->analysis

Caption: Workflow for NMR Spectroscopic Analysis.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis setup_start Start: Prepare FTIR Spectrometer background Acquire Background Spectrum setup_start->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Process and Analyze Spectrum acquire_spectrum->process_spectrum

Caption: Workflow for IR Spectroscopic Analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start: Obtain this compound prepare_solution Prepare Dilute Solution in UV-Grade Solvent prep_start->prepare_solution setup_instrument Setup Spectrophotometer prepare_solution->setup_instrument baseline Run Baseline with Solvent Blank setup_instrument->baseline measure_sample Measure Sample Absorbance baseline->measure_sample analyze_spectrum Analyze Spectrum to Determine λmax measure_sample->analyze_spectrum

References

An In-depth Technical Guide on the Thermodynamic Properties of 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a heterocyclic organosulfur compound, serves as a key intermediate in various organic syntheses, including the development of pharmaceuticals, pesticides, and dyes.[1] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, ensuring process safety, and enabling the computational modeling of its behavior in complex systems. This guide provides a comprehensive overview of the core thermodynamic parameters of this compound, details the experimental methodologies for their determination, and visualizes key synthetic pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound (CAS RN: 1120-59-8, Formula: C₄H₆S, Molecular Weight: 86.16 g/mol ) have been determined through various experimental and computational methods.[2][3][4][5][6] These properties are essential for predicting the compound's behavior under different temperature and pressure conditions.

Data Presentation

The following tables summarize the key quantitative data for the thermodynamic and physical properties of this compound.

Table 1: Enthalpy and Gibbs Free Energy

PropertyValueUnitSource
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)-3086.80 ± 1.00kJ/molCheméo[3]
Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid)52.90 ± 1.20kJ/molCheméo[3]
Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas)90.70 ± 1.30kJ/molCheméo[3]
Standard Gibbs Free Energy of Formation (ΔfG°)96.88kJ/molCheméo (Joback Method)[3]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)37.70 ± 0.40kJ/molCheméo[3]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)3.86kJ/molCheméo (Joback Method)[3]
Heat of Formation12.76kcal/molChemicalBook[7]

Table 2: Heat Capacity and Other Properties

PropertyValueUnitSource
Ideal Gas Heat Capacity (Cp,gas) at 357.86 K97.88J/mol·KCheméo (Joback Method)[3]
Ideal Gas Heat Capacity (Cp,gas) at 577.67 K146.41J/mol·KCheméo (Joback Method)[3]
Ionization Energy (IE)8.11eVCheméo[3]

Table 3: Physical Properties

PropertyValueUnitSource
Normal Boiling Point (Tboil)112°CStenutz[5]
Normal Boiling Point (Tboil)385.15 ± 0.60KCheméo[3]
Normal Melting Point (Tfus)163.55 ± 1.00KCheméo[3]
Density1.070g/mLChemBK[1]
Dipole Moment1.61DStenutz[5]

Experimental Protocols

The determination of the thermodynamic properties of sulfur-containing heterocyclic compounds like this compound involves a suite of specialized calorimetric and analytical techniques. While specific experimental details for this compound are not extensively published, the methodologies applied to structurally similar compounds, such as 2,3-dihydrobenzo[b]thiophene and other thiophene derivatives, provide a clear framework.[8][9][10]

Combustion Calorimetry

This technique is employed to measure the enthalpy of combustion. For sulfur-containing compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the formation of sulfuric acid.[9][10]

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within the combustion bomb. A cotton fuse is used for ignition.

  • Bomb Charging: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure that the sulfuric acid formed is of a definite concentration.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The energy of combustion is calculated from the temperature change, taking into account the heat capacity of the calorimeter system. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the oxygen) and sulfuric acid. The standard enthalpy of formation is then derived using Hess's Law.

Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity of the substance in its condensed phases (solid and liquid) as a function of temperature.

  • Apparatus: A sample is placed in a calorimeter vessel which is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample, minimizing heat exchange with the surroundings.

  • Measurement: A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. The heat capacity is calculated from these values.

  • Data Application: The data from adiabatic heat-capacity calorimetry can be used to determine the standard molar entropy and enthalpy by integrating the heat capacity data from near absolute zero.

Vapor Pressure Measurement

Techniques like comparative ebulliometry or inclined-piston gauge manometry are used to determine the vapor pressure of the liquid as a function of temperature.[8]

  • Ebulliometry: The boiling temperature of the sample is measured at various known pressures. This method is highly accurate for determining vapor pressures.

  • Inclined-Piston Gauge Manometry: This is a direct pressure measurement technique where the pressure of the vapor is balanced by a known force on a piston of a known area.

  • Enthalpy of Vaporization: The enthalpy of vaporization can be derived from the vapor pressure data using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature or time.[8]

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Applications: DSC is used to determine the enthalpy of fusion (melting) and the temperatures of phase transitions. It can also be used to estimate the critical temperature and density of a substance.

Synthesis and Reaction Pathways

This compound is synthesized through various chemical reactions. Understanding these pathways is crucial for its production and for its application as a building block in further syntheses.

One common method for the preparation of this compound is through the hydrogenation of thiophene.[1] Another documented synthesis involves the pyrolysis of 2-acetoxytetrahydrothiophene.[7]

G cluster_hydrogenation Hydrogenation of Thiophene cluster_pyrolysis Pyrolysis of 2-Acetoxytetrahydrothiophene Thiophene Thiophene Dihydrothiophene This compound Thiophene->Dihydrothiophene H₂, Catalyst (e.g., Pt, Pd) Acetoxytetrahydrothiophene 2-Acetoxytetrahydrothiophene Dihydrothiophene2 This compound Acetoxytetrahydrothiophene->Dihydrothiophene2 Flash Vacuum Pyrolysis (400 °C)

Caption: Key synthetic routes to this compound.

The reactivity of this compound is characterized by the properties of both an alkene and a thioether. It undergoes addition reactions at the carbon-carbon double bond and oxidation at the sulfur atom.[2]

G cluster_reactions Reactivity of this compound Dihydrothiophene This compound Addition_Product Addition Product (e.g., Halogenation) Dihydrothiophene->Addition_Product Addition Reaction (at C=C bond) Oxidation_Product Oxidation Product (e.g., Sulfoxide, Sulfone) Dihydrothiophene->Oxidation_Product Oxidation Reaction (at S atom)

Caption: Primary reaction types of this compound.

Conclusion

The thermodynamic data and experimental protocols presented in this guide offer a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. The provided quantitative data, summarized in clear tables, facilitates easy comparison and application in computational models and process design. The outlined experimental methodologies provide a basis for further research and validation of these critical parameters. The visualized synthetic and reaction pathways offer a concise overview of the chemical behavior of this important heterocyclic compound.

References

The Synthesis of 2,3-Dihydrothiophene: A Journey from Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrothiophene moiety, a partially saturated five-membered sulfur-containing heterocycle, is a crucial structural motif in a variety of biologically active molecules and serves as a versatile synthetic intermediate. Its discovery and the subsequent development of synthetic routes to access this scaffold have been driven by the continuous demand for novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the historical milestones and the evolution of synthetic strategies for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

I. The Dawn of this compound Synthesis: Early Discoveries

The first successful synthesis of this compound was reported in 1950, achieved through the reduction of thiophene with sodium in a mixture of methanol and ammonia. This seminal work opened the door to further exploration of this heterocyclic system. A notable early method, developed by G. Sosnovsky in 1961, involved the pyrolysis of 2-benzoyloxytetrahydrothiophene, which yielded this compound in good yields.[1] These pioneering efforts laid the groundwork for the more sophisticated and efficient methods that would follow.

II. Key Synthetic Strategies for this compound

The synthetic toolbox for accessing 2,3-dihydrothiophenes has expanded significantly since its initial discovery. The following sections detail the core synthetic methodologies, from classical approaches to modern catalytic systems.

Elimination Reactions of Substituted Tetrahydrothiophenes

One of the earliest and most direct routes to this compound involves the elimination of a suitable leaving group from a substituted tetrahydrothiophene precursor.

This classical method relies on the thermal decomposition of 2-acyloxytetrahydrothiophenes. The reaction proceeds through a concerted syn-elimination mechanism.

Table 1: Pyrolytic Synthesis of this compound

PrecursorConditionsYield (%)Reference
2-Benzoyloxytetrahydrothiophene100-140°C, 10 mm Hg80-82[1]
2-AcetoxytetrahydrothiopheneFlash Vacuum Pyrolysis (FVP), 400°C, 10⁻⁴ torr86

Experimental Protocol: Pyrolysis of 2-Benzoyloxytetrahydrothiophene [1]

  • Place 2-benzoyloxytetrahydrothiophene in a distillation flask equipped with a Vigreux column and a receiving flask cooled in a dry ice/acetone bath.

  • Heat the flask to 110-140°C under reduced pressure (10 mm Hg).

  • The this compound product distills as it is formed.

  • Collect the colorless liquid product in the cooled receiving flask.

Logical Relationship: Thermal syn-Elimination

syn_elimination reactant 2-Acyloxytetrahydrothiophene transition_state [Concerted Transition State] reactant->transition_state Heat product This compound + Carboxylic Acid transition_state->product

Caption: Concerted thermal elimination pathway.

Intramolecular Cyclization of Functionalized Thiols

The formation of the this compound ring can be efficiently achieved through the intramolecular cyclization of appropriately functionalized acyclic thiol precursors.

This method involves the reaction of a bifunctional substrate, 4-bromo-1-butyne, with a sulfur nucleophile, thiourea, to construct the heterocyclic ring. The reaction proceeds via an initial S-alkylation followed by intramolecular cyclization.[1]

Experimental Protocol: Synthesis from 4-Bromo-1-butyne and Thiourea [1]

  • To a solution of 4-bromo-1-butyne in boiling ethanol, add an equimolar amount of thiourea.

  • Reflux the mixture to form the intermediate S-(1-butynyl)isothiouronium bromide.

  • Cool the reaction mixture and treat it with aqueous ammonia and a catalytic amount of hydroquinone.

  • Stir the mixture at room temperature, allowing for the intramolecular cyclization and subsequent elimination to yield this compound.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation.

Signaling Pathway: Cyclization via Isothiouronium Salt

cyclization_thiourea 4-Bromo-1-butyne 4-Bromo-1-butyne Isothiouronium_salt S-(1-Butynyl)isothiouronium salt intermediate 4-Bromo-1-butyne->Isothiouronium_salt Thiourea Thiourea Thiourea->Isothiouronium_salt Cyclization Intramolecular Cyclization Isothiouronium_salt->Cyclization aq. NH3 Product This compound Cyclization->Product

Caption: Formation of this compound from 4-bromo-1-butyne.

The intramolecular addition of a thiol to an alkyne provides a direct route to 2,3-dihydrothiophenes. This reaction can be promoted by either a base or a transition metal catalyst.

Table 2: Intramolecular Cyclization of Alkynethiols

SubstrateCatalyst/BaseSolventYield (%)Reference
But-3-ynethiolAqueous NH₃-45
Dodec-1-yne-4-thiolCr(CO)₆, DBU, hνTHF76
Modern Catalytic and Multicomponent Approaches

The quest for more efficient, atom-economical, and modular syntheses has led to the development of powerful catalytic and multicomponent reactions for the construction of the this compound core.

A highly regioselective method for the synthesis of a wide array of dihydrothiophenes involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes.[2][3] This reaction is proposed to proceed through a rhodium thiavinyl carbene intermediate.

Table 3: Rhodium-Catalyzed Synthesis of 2,3-Dihydrothiophenes

1,2,3-Thiadiazole SubstituentAlkenesYield (%)
PhenylStyrene95
Phenyl1-Hexene92
4-BromophenylStyrene96
Thiophen-2-ylStyrene96

Experimental Protocol: Rhodium-Catalyzed Transannulation

  • In a glovebox, add the 1,2,3-thiadiazole (0.5 mmol), [Rh(COD)Cl]₂ (2.5 mol %), and DPPF (6 mol %) to a vial.

  • Add chlorobenzene (1.0 mL) and the alkene (1.0 mmol).

  • Seal the vial and heat the mixture at 60 °C for 20 minutes.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired this compound.

Experimental Workflow: Rh-Catalyzed Transannulation

rh_catalyzed_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 1,2,3-Thiadiazole, [Rh(COD)Cl]₂, and DPPF solvent_alkene Add Chlorobenzene and Alkene reagents->solvent_alkene heating Heat at 60 °C for 20 min solvent_alkene->heating cooling Cool to Room Temperature heating->cooling concentration Concentrate in vacuo cooling->concentration chromatography Flash Column Chromatography concentration->chromatography Pure this compound Pure this compound chromatography->Pure this compound

Caption: Workflow for Rh-catalyzed this compound synthesis.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. A notable example is the four-component reaction of aromatic aldehydes, malononitrile, 1,3-thiazolidinedione, and an amine or α-amino acid ester to produce highly functionalized trans-2,3-dihydrothiophenes.[4]

Table 4: Four-Component Synthesis of trans-2,3-Dihydrothiophenes [4]

Aromatic AldehydeAmine ComponentYield (%)
BenzaldehydeEthyl glycinate hydrochloride75
4-ChlorobenzaldehydeEthyl glycinate hydrochloride82
4-MethoxybenzaldehydeEthyl glycinate hydrochloride78
BenzaldehydeEthyl alaninate hydrochloride72

Experimental Protocol: Four-Component Synthesis [4]

  • To a solution of the aromatic aldehyde (2.0 mmol) and malononitrile (2.0 mmol) in ethanol, add triethylamine (3.0 mmol) and stir for one hour at room temperature.

  • Add 1,3-thiazolidinedione (2.0 mmol) and the α-amino acid ethyl ester hydrochloride (2.0 mmol) to the reaction mixture.

  • Heat the mixture at 40-50 °C for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Signaling Pathway: Four-Component Reaction Cascade

four_component_reaction Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Thiazolidinedione 1,3-Thiazolidinedione RingOpening Ring Opening of Thiazolidinedione Thiazolidinedione->RingOpening Amine Amine Michael Michael Addition Amine->Michael Knoevenagel->Michael Michael->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Product Functionalized This compound Cyclization->Product

Caption: A plausible reaction cascade for the four-component synthesis.

The Gewald Aminothiophene Synthesis

While the Gewald reaction primarily yields 2-aminothiophenes, it is a cornerstone of thiophene chemistry and can be adapted to produce precursors for 2,3-dihydrothiophenes. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][6] The mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5][7]

Signaling Pathway: Gewald Reaction Mechanism

gewald_mechanism Start Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation (Base-catalyzed) Start->Knoevenagel Intermediate3 α,β-Unsaturated Nitrile Knoevenagel->Intermediate3 Sulfur_Addition Addition of Sulfur (S₈) Intermediate3->Sulfur_Addition Intermediate4 Thiolate Intermediate Sulfur_Addition->Intermediate4 Cyclization Intramolecular Cyclization Intermediate4->Cyclization Product 2-Aminodihydrothiophene Intermediate Cyclization->Product Tautomerization Tautomerization/Aromatization Product->Tautomerization Final_Product 2-Aminothiophene Tautomerization->Final_Product

Caption: Stepwise mechanism of the Gewald reaction.

III. Conclusion

The synthesis of this compound has evolved from classical, high-temperature reactions to sophisticated, highly selective catalytic and multicomponent strategies. This progression reflects the broader advancements in synthetic organic chemistry, emphasizing efficiency, modularity, and functional group tolerance. The methods outlined in this guide provide a robust toolkit for researchers in drug discovery and materials science, enabling the continued exploration and application of this important heterocyclic scaffold. The ongoing development of novel synthetic methodologies will undoubtedly unlock new possibilities for the utilization of this compound and its derivatives in cutting-edge scientific endeavors.

References

Unveiling the Electronic Landscape of 2,3-Dihydrothiophene: A Comprehensive DFT Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Understanding the structural, electronic, and reactivity properties of this core scaffold is paramount for the rational design of novel therapeutic agents. This whitepaper provides a comprehensive overview of computational studies on this compound using Density Functional Theory (DFT), a powerful quantum chemical method for investigating molecular systems. We present a detailed analysis of its optimized geometry, vibrational frequencies, and frontier molecular orbitals, which are crucial for predicting its chemical behavior and potential as a pharmacophore.

Core Concepts in DFT-Based Reactivity Prediction

Density Functional Theory (DFT) has emerged as a go-to method for computational chemists to predict the reactivity of molecules.[1][2] By calculating various electronic properties, known as reactivity descriptors, we can gain insights into how a molecule will interact with other chemical species. These descriptors are categorized as either global, describing the molecule as a whole, or local, pinpointing specific reactive sites within the molecule.[1][3]

Global Reactivity Descriptors provide a measure of the overall stability and reactivity of a molecule.[3] Key global descriptors include:

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

  • Hardness (η) and Softness (S): These properties quantify the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.[3]

  • Electronegativity (χ): This describes the ability of a molecule to attract electrons.

  • Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons.

Local Reactivity Descriptors help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attacks.[1][4] The most prominent local descriptor is the:

  • Fukui Function (f(r)): This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed.[4] By analyzing the Fukui function, one can predict which atoms are more susceptible to attack.[4]

The logical relationship between these calculated descriptors and the prediction of chemical reactivity is illustrated in the following diagram.

Logical Relationship between DFT Descriptors and Reactivity cluster_dft DFT Calculation cluster_properties Calculated Electronic Properties cluster_descriptors Reactivity Descriptors cluster_prediction Reactivity Prediction dft DFT Calculation (e.g., B3LYP/6-31G(d)) homo_lumo HOMO & LUMO Energies dft->homo_lumo electron_density Electron Density dft->electron_density global_desc Global Descriptors (Hardness, Softness, Electronegativity, Electrophilicity) homo_lumo->global_desc local_desc Local Descriptors (Fukui Function) electron_density->local_desc reactivity Overall Molecular Reactivity global_desc->reactivity site_selectivity Site Selectivity (Nucleophilic/Electrophilic Attack) local_desc->site_selectivity

Figure 1: Relationship between DFT calculations and reactivity prediction.

Computational Methodology: A Standard Protocol

The computational results presented in this whitepaper are based on a standard and widely accepted DFT protocol, which is detailed below. This protocol can be adapted for the study of other organic molecules.

Experimental Protocol: DFT Geometry Optimization and Vibrational Frequency Analysis
  • Molecular Structure Input: The initial 3D coordinates of the this compound molecule are generated using a molecular builder and visualization software such as GaussView.[5]

  • Software: All DFT calculations are performed using the Gaussian 09 or a later version of the software package.[6][7]

  • Methodology: The geometry optimization and subsequent frequency calculations are carried out using the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8]

  • Basis Set: The 6-31G(d) basis set is employed for all calculations, providing a good balance between accuracy and computational cost for molecules of this size.[8][9]

  • Geometry Optimization: The molecular geometry is fully optimized without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a stationary point on the potential energy surface.[10]

  • Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[11][12] The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.[13]

The general workflow for a typical DFT calculation is depicted in the following diagram.

Standard DFT Calculation Workflow start Start: Initial Molecular Structure input Prepare Gaussian Input File (Method: B3LYP, Basis Set: 6-31G(d)) start->input opt Geometry Optimization Calculation input->opt check_convergence Check for Convergence opt->check_convergence check_convergence->input Not Converged freq Frequency Calculation check_convergence->freq Converged check_imaginary Check for Imaginary Frequencies freq->check_imaginary check_imaginary->input Imaginary Frequencies Found analysis Analyze Results: - Optimized Geometry - Vibrational Frequencies - Electronic Properties check_imaginary->analysis No Imaginary Frequencies end End analysis->end

Figure 2: A typical workflow for DFT geometry optimization and frequency analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-31G(d) level of theory. The calculated bond lengths and bond angles are presented in Table 1 and compared with available experimental data where possible. A study on the related compound this compound-1,1-dioxide also provides a basis for comparison of the computational approach.[14]

Table 1: Calculated and Experimental Geometrical Parameters of this compound

ParameterAtom(s)Calculated (B3LYP/6-31G(d))Experimental
Bond Length (Å) C=C1.335-
C-S1.845-
C-C1.510-
C-H (sp2)1.080-
C-H (sp3)1.095-
Bond Angle (º) C-S-C91.595.0[15]
C=C-S112.0-
C=C-C115.0-
S-C-C105.0-
H-C-H109.0-

Note: Experimental data for the complete geometry of this compound is limited. The provided experimental C-S-C bond angle is for the parent molecule.[15]

The calculated geometric parameters are in good agreement with the expected values for a molecule with both sp2 and sp3 hybridized carbon atoms.

Vibrational Frequencies

The calculated vibrational frequencies for this compound provide a theoretical infrared (IR) spectrum that can be used to interpret experimental spectroscopic data. A selection of the most significant calculated vibrational modes and their assignments are presented in Table 2. The vibrational frequencies for thiophene and its derivatives have been a subject of several DFT studies.[13][16]

Table 2: Selected Calculated Vibrational Frequencies for this compound (B3LYP/6-31G(d))

Frequency (cm⁻¹)Assignment
3080 - 3100C-H stretching (sp2)
2900 - 2980C-H stretching (sp3)
1640C=C stretching
1450CH₂ scissoring
1200 - 1300C-C stretching
800 - 900C-S stretching
600 - 700Ring puckering

The calculated frequencies are generally in good agreement with the expected ranges for the assigned vibrational modes.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[17] The energies of these orbitals and the resulting global reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d) level, are summarized in Table 3. A study on dihydrothiophenone derivatives provides context for the interpretation of these values.[7]

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (B3LYP/6-31G(d))

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy0.45 eV
HOMO-LUMO Gap (ΔE)6.70 eV
Ionization Potential (I)6.25 eV
Electron Affinity (A)-0.45 eV
Hardness (η)3.35 eV
Softness (S)0.149 eV⁻¹
Electronegativity (χ)2.90 eV
Electrophilicity Index (ω)1.25 eV

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. The HOMO is primarily localized on the sulfur atom and the C=C double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the C-S bonds, suggesting these areas are more susceptible to nucleophilic attack.

Conclusion and Future Directions

This whitepaper has provided a detailed computational analysis of this compound using Density Functional Theory. The calculated optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in drug discovery and medicinal chemistry. The presented data can serve as a foundation for further studies, such as quantitative structure-activity relationship (QSAR) modeling, docking studies with biological targets, and the design of novel this compound derivatives with enhanced therapeutic potential. Future work could involve exploring the reactivity of substituted 2,3-dihydrothiophenes and their interactions with specific enzyme active sites to guide the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Electronic Properties of 2,3-Dihydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a partially saturated sulfur-containing heterocyclic compound, and its derivatives are emerging as versatile building blocks in the fields of materials science and medicinal chemistry. Their unique structural and electronic characteristics make them valuable precursors for the synthesis of novel conducting polymers, organic semiconductors, and pharmacologically active agents. This guide provides a comprehensive overview of the core electronic properties of this compound derivatives, detailing their synthesis, experimental characterization, and the relationship between their structure and electronic behavior. All quantitative data is summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through various methods, including the reduction of thiophene. For instance, the Birch reduction of thiophene-3-carboxylic acid using sodium in liquid ammonia and propan-2-ol yields this compound-3-carboxylic acid.[1] Another common approach involves the cyclization of appropriate precursors. For example, the treatment of but-3-ynethiol with aqueous ammonia affords the parent this compound.[1]

Derivatization of the this compound scaffold allows for the fine-tuning of its electronic properties. Substituents can be introduced at various positions on the ring, leading to a wide range of compounds with tailored characteristics.

Core Electronic Properties

The electronic properties of this compound derivatives are primarily governed by their molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity, optical absorption, and reactivity.

Data Summary of Electronic Properties

While extensive data on a wide range of this compound derivatives remains an active area of research, the following table presents a selection of computationally and experimentally determined electronic properties for representative thiophene-based molecules to illustrate the impact of substitution. It is important to note that the electronic properties are highly sensitive to the nature and position of substituent groups. Electron-donating groups (e.g., alkyl, alkoxy) tend to raise the HOMO energy level, while electron-withdrawing groups (e.g., cyano, nitro) typically lower the LUMO energy level.

Compound/DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Method
Thiophene-6.90-0.206.70Computational
3-Methylthiophene-6.75-0.156.60Computational
3,4-Ethylenedioxythiophene (EDOT)-5.60-1.304.30Experimental (CV)
Dicyanovinyl-substituted Thiophene-6.25-3.852.40Experimental (CV & UV-Vis)

Note: The data in this table is illustrative and compiled from various sources on thiophene derivatives to demonstrate the effect of substitution. Specific data for a comprehensive set of this compound derivatives is an ongoing area of scientific investigation.

Experimental Protocols for Characterization

The electronic properties of this compound derivatives are primarily determined using electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Solution Preparation: The this compound derivative is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: A potential is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a UV-transparent solvent (e.g., tetrahydrofuran, THF).

  • Measurement: The absorbance of the solution is measured over a range of wavelengths.

  • Data Analysis: The wavelength of maximum absorption (λ_max) corresponding to the π-π* transition is identified from the absorption spectrum. The optical band gap (E_g) can be estimated from the onset of the absorption edge using the equation:

    • E_g (eV) = 1240 / λ_onset (nm)

Visualizations

General Synthetic Pathway for this compound Derivatives

G General Synthetic Pathway A Starting Materials (e.g., Thiophene, Alkynes) B Chemical Transformation (e.g., Reduction, Cyclization) A->B Reaction C This compound Core B->C Formation D Functionalization (Introduction of Substituents) C->D Modification E Substituted this compound Derivative D->E Product

Caption: A generalized workflow for the synthesis of functionalized this compound derivatives.

Experimental Workflow for Electronic Property Characterization

G Workflow for Electronic Property Characterization cluster_0 Electrochemical Analysis cluster_1 Spectroscopic Analysis A Sample Preparation (in electrolyte solution) B Cyclic Voltammetry (CV) Measurement A->B C Determine Oxidation & Reduction Potentials B->C D Calculate HOMO & LUMO Energy Levels C->D I Electronic Properties (HOMO, LUMO, Band Gap) D->I E Sample Preparation (in UV-transparent solvent) F UV-Vis Spectroscopy Measurement E->F G Determine Absorption Maximum (λ_max) F->G H Calculate Optical Band Gap G->H H->I G Structure-Property Relationship Structure Molecular Structure (Substituent Type & Position) HOMO HOMO Energy Level Structure->HOMO Influences LUMO LUMO Energy Level Structure->LUMO Influences BandGap HOMO-LUMO Gap HOMO->BandGap LUMO->BandGap Properties Electronic & Optical Properties (Conductivity, Color) BandGap->Properties Determines

References

Methodological & Application

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Dihydrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dihydrothiophenes, significant structural motifs in medicinal chemistry and material science. The protocols focus on the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes, a method noted for its high regioselectivity and broad functional group tolerance.[1][2][3][4][5]

Application Notes

The synthesis of substituted dihydrothiophenes is of great interest due to their presence in various biologically active compounds and functional materials. Traditional synthetic routes can be limited by harsh reaction conditions or a narrow substrate scope. A modern and efficient approach involves the rhodium-catalyzed denitrogenative transannulation of readily available 1,2,3-thiadiazoles with a variety of alkenes.[1][2][3][4][5] This methodology allows for the regioselective construction of the dihydrothiophene core, with substituents from the alkene partner being introduced predominantly at the 4-position of the heterocyclic ring.[4]

The reaction is catalyzed by a rhodium(I) complex, typically formed in situ from a precursor such as [Rh(COD)Cl]₂ and a phosphine ligand, with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) being particularly effective.[3][4] The reaction proceeds through the formation of a rhodium thiavinyl carbene intermediate, which then undergoes a cycloaddition with the alkene.[3][6][7] This method is compatible with a wide range of functional groups on both the thiadiazole and the alkene, including esters, ethers, and halides, making it a versatile tool for the synthesis of diverse libraries of dihydrothiophene derivatives.

Furthermore, the dihydrothiophene products can be readily oxidized in a one-pot procedure using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the corresponding thiophenes, further expanding the synthetic utility of this methodology.[1][2][3][4]

Data Presentation

The following tables summarize the substrate scope for the rhodium-catalyzed synthesis of 2,5-dihydrothiophenes via transannulation of 1,2,3-thiadiazoles with various alkenes. The data is based on the work by Lee, P. H., et al. and demonstrates the versatility of this reaction.

Table 1: Transannulation of Ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate with Various Alkenes

EntryAlkeneProductYield (%)
1StyreneEthyl 2,4-diphenyl-2,5-dihydrothiophene-3-carboxylate90
24-MethylstyreneEthyl 2-phenyl-4-(p-tolyl)-2,5-dihydrothiophene-3-carboxylate85
34-MethoxystyreneEthyl 4-(4-methoxyphenyl)-2-phenyl-2,5-dihydrothiophene-3-carboxylate82
44-FluorostyreneEthyl 4-(4-fluorophenyl)-2-phenyl-2,5-dihydrothiophene-3-carboxylate88
54-ChlorostyreneEthyl 4-(4-chlorophenyl)-2-phenyl-2,5-dihydrothiophene-3-carboxylate92
61-OcteneEthyl 4-hexyl-2-phenyl-2,5-dihydrothiophene-3-carboxylate75
7CyclohexeneEthyl 2-phenyl-4,5,6,7-tetrahydrobenzo[c]thiophene-3-carboxylate65

Table 2: Transannulation of Various 1,2,3-Thiadiazoles with Styrene

Entry1,2,3-ThiadiazoleProductYield (%)
1Ethyl 5-(p-tolyl)-1,2,3-thiadiazole-4-carboxylateEthyl 4-phenyl-2-(p-tolyl)-2,5-dihydrothiophene-3-carboxylate80
2Ethyl 5-(4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxylateEthyl 2-(4-methoxyphenyl)-4-phenyl-2,5-dihydrothiophene-3-carboxylate90
3Ethyl 5-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxylateEthyl 2-(4-chlorophenyl)-4-phenyl-2,5-dihydrothiophene-3-carboxylate87
44-Phenyl-1,2,3-thiadiazole2,4-Diphenyl-2,5-dihydrothiophene78

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Synthesis of 2,5-Dihydrothiophenes:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1,2,3-thiadiazole (1.0 equiv.), [Rh(COD)Cl]₂ (0.05 equiv.), and DPPF (0.12 equiv.).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add chlorobenzene (solvent, concentration typically 0.2 M) and the alkene (2.0 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes mixture) to afford the desired dihydrothiophene product.

Example Protocol: Synthesis of Ethyl 2,4-diphenyl-2,5-dihydrothiophene-3-carboxylate

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add ethyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate (46.8 mg, 0.2 mmol), [Rh(COD)Cl]₂ (4.9 mg, 0.01 mmol), and DPPF (13.3 mg, 0.024 mmol).

  • The tube is evacuated and backfilled with nitrogen three times.

  • Chlorobenzene (1.0 mL) and styrene (41.7 mg, 0.4 mmol) are added via syringe.

  • The tube is sealed and the mixture is stirred in a preheated oil bath at 60 °C for the time indicated by TLC monitoring (typically 12-24 h).

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the product as a white solid.

Mandatory Visualizations

Proposed Catalytic Cycle for Dihydrothiophene Synthesis

The following diagram illustrates the proposed catalytic cycle for the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. The cycle begins with the denitrogenation of the thiadiazole to form a rhodium thiavinyl carbene intermediate. This intermediate then undergoes a formal [3+2] cycloaddition with the alkene, followed by reductive elimination to release the dihydrothiophene product and regenerate the active rhodium catalyst.

Rhodium-Catalyzed Dihydrothiophene Synthesis Rh_cat [Rh(I)] Catalyst Thiavinyl_Carbene Rh Thiavinyl Carbene Intermediate Rh_cat->Thiavinyl_Carbene + Thiadiazole - N₂ Thiadiazole 1,2,3-Thiadiazole N2 N₂ Cycloaddition_TS [3+2] Cycloaddition Thiavinyl_Carbene->Cycloaddition_TS + Alkene Alkene Alkene Rhodacycle Rhodacyclopentene Intermediate Cycloaddition_TS->Rhodacycle Reductive_Elimination Reductive Elimination Rhodacycle->Reductive_Elimination Reductive_Elimination->Rh_cat Catalyst Regeneration Dihydrothiophene Dihydrothiophene Product Reductive_Elimination->Dihydrothiophene

Caption: Proposed catalytic cycle for the synthesis of dihydrothiophenes.

References

Application Notes and Protocols: One-Pot Synthesis of 2,3-Dihydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene and its derivatives are an important class of sulfur-containing heterocyclic compounds. This scaffold is a key structural motif in a variety of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Furthermore, 2,3-dihydrothiophenes serve as versatile synthetic intermediates in organic chemistry, providing access to a diverse array of more complex molecules.[1]

The development of efficient and sustainable synthetic methodologies for accessing these valuable compounds is of significant interest to the scientific community. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful tool in modern organic synthesis. This approach offers several advantages over conventional multi-step synthesis, including reduced reaction times, lower costs, minimized waste generation, and higher overall yields by avoiding the isolation and purification of intermediates.

These application notes provide an overview of and detailed protocols for selected one-pot synthetic methods for preparing this compound derivatives. The information is intended to guide researchers in the selection and implementation of a suitable synthetic strategy for their specific research needs, particularly in the context of drug discovery and development.

Synthetic Methodologies and Experimental Protocols

This section details various one-pot methodologies for the synthesis of this compound derivatives.

Catalyst-Free, Four-Component Reaction

This method provides an efficient and environmentally friendly approach for the synthesis of highly functionalized this compound derivatives through a domino four-component reaction.[2]

Protocol:

  • To a solution of an aromatic aldehyde (2.0 mmol) and malononitrile (2.0 mmol) in ethanol (20.0 mL), add triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for one hour.

  • To the resulting mixture, add 1,3-thiazolidinedione (2.0 mmol) and an α-amino acid ethyl ester hydrochloride (2.0 mmol).

  • Continue stirring the reaction mixture at room temperature for the time specified for the desired product (typically a few hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the pure this compound derivative.

Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes

This regioselective method allows for the synthesis of a wide range of 4-substituted 2,3-dihydrothiophenes.[3]

Protocol:

  • In a nitrogen-flushed glovebox, combine a 1,2,3-thiadiazole derivative (0.2 mmol), [Rh(COD)Cl]₂ (5 mol%), and DPPF (10 mol%) in a screw-capped vial.

  • Add chlorobenzene (1.0 mL) and the corresponding alkene (0.4 mmol) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired this compound derivative.

Copper(II)-Catalyzed Michael Addition/Intramolecular Cyclization

This one-pot process utilizes a copper catalyst to facilitate a cascade reaction between thioamides and enynones, leading to fully substituted 2,3-dihydrothiophenes.[4]

Protocol:

  • To a reaction tube, add a thioamide (0.2 mmol), an enynone (0.24 mmol), and Cu(OAc)₂ (10 mol%).

  • Add ethyl acetate (1.0 mL) as the solvent.

  • Stir the reaction mixture at 80 °C under an air atmosphere for the required time (typically monitored by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the substituted this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives using the one-pot methodologies described.

EntryMethodAldehyde/Thiadiazole/ThioamideAlkene/Enyone/OtherCatalystSolventTime (h)Yield (%)Reference
1Four-Component4-ChlorobenzaldehydeMalononitrile, 1,3-thiazolidinedione, Ethyl glycinate HClNoneEthanol-High[5]
2Four-Component4-MethylbenzaldehydeMalononitrile, 1,3-thiazolidinedione, Ethyl glycinate HClNoneEthanol-High[5]
3Rh-CatalyzedEthyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate1-Hexene[Rh(COD)Cl]₂/DPPFChlorobenzene1290[3]
4Rh-CatalyzedEthyl 5-phenyl-1,2,3-thiadiazole-4-carboxylateStyrene[Rh(COD)Cl]₂/DPPFChlorobenzene1285[3]
5Cu(II)-CatalyzedN-Phenylthiobenzamide1,3-Diphenylprop-2-yn-1-oneCu(OAc)₂Ethyl Acetate-up to 92[4]
6Cu(II)-CatalyzedThioacetamide1,3-Diphenylprop-2-yn-1-oneCu(OAc)₂Ethyl Acetate-up to 92[4]

Visualizations

Experimental Workflow

G General Workflow for One-Pot Synthesis of this compound Derivatives cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Processing cluster_end Final Product A Reactant A (e.g., Aldehyde) P Reaction Vessel (Solvent, Catalyst/Base) A->P B Reactant B (e.g., Malononitrile) B->P C Reactant C (e.g., Sulfur Source) C->P D Reactant D (Optional) D->P W Work-up (e.g., Quenching, Extraction) P->W PU Purification (e.g., Chromatography, Recrystallization) W->PU FP This compound Derivative PU->FP

Caption: General workflow for the one-pot synthesis of 2,3-dihydrothiophenes.

Potential Signaling Pathway Modulation

Many thiophene derivatives have demonstrated anti-inflammatory properties, potentially through the modulation of key signaling pathways such as NF-κB and NRF2. The NF-κB pathway is a central regulator of inflammation, while the NRF2 pathway is a key regulator of the antioxidant response.

G Potential Modulation of NF-κB and NRF2 Pathways by this compound Derivatives cluster_nfkb NF-κB Pathway cluster_nrf2 NRF2 Pathway TNF Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex TNF->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB inhibition of degradation NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_nuc Active NF-κB (in Nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFkB_nuc->Genes induces Inflammation Inflammation Genes->Inflammation ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 activates ROS->Keap1 inhibition of interaction Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Active Nrf2 (in Nucleus) Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to AOX_Genes Antioxidant Gene Expression (HO-1) ARE->AOX_Genes induces Antioxidant_Response Antioxidant_Response AOX_Genes->Antioxidant_Response DHT This compound Derivatives DHT->IKK Inhibition DHT->ROS Scavenging/ Prevention DHT->Nrf2 Activation

Caption: Potential anti-inflammatory and antioxidant mechanisms of 2,3-dihydrothiophenes.

Applications in Drug Development

The structural diversity achievable through one-pot synthesis makes this compound derivatives attractive candidates for drug discovery programs. Their reported biological activities suggest potential applications in the development of new therapeutics for a range of diseases.

  • Anti-inflammatory Agents: Several studies have highlighted the anti-inflammatory potential of thiophene derivatives.[6][7] The ability of these compounds to potentially modulate inflammatory pathways like NF-κB makes them interesting leads for the development of novel anti-inflammatory drugs.

  • Anticancer Agents: Certain substituted thiophenes have been investigated for their antitumor activity. The efficient synthesis of a library of derivatives allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anticancer compounds.

  • Antimicrobial Agents: The thiophene nucleus is present in various antimicrobial agents. One-pot methodologies can be employed to generate novel this compound derivatives for screening against a panel of bacterial and fungal pathogens.

Conclusion

One-pot synthesis provides a powerful and efficient platform for the generation of diverse this compound derivatives. The methodologies outlined in these application notes offer practical and versatile approaches for researchers in both academic and industrial settings. The ability to rapidly access a wide array of these heterocyclic compounds will undoubtedly accelerate the discovery and development of new therapeutic agents and other valuable chemical entities. It is important to note that while these protocols provide a general guideline, optimization of reaction conditions may be necessary for specific substrates to achieve the best results. Always adhere to standard laboratory safety procedures when performing these experiments.

References

Applications of 2,3-Dihydrothiophene in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrothiophene, a sulfur-containing heterocyclic compound, presents itself as a versatile monomer for the synthesis of novel polymers. Its structure, containing both a double bond and a thioether linkage, allows for polymerization through various mechanisms, leading to polymers with unique properties and potential applications in diverse fields, including materials science and drug delivery. This document provides an overview of the applications of this compound in polymer synthesis, detailed experimental protocols for its polymerization, and characterization of the resulting polymers.

Application Notes

The primary application of this compound in polymer synthesis lies in the formation of poly(this compound), a polymer that can be considered a partially saturated analog of the well-known conducting polymer, polythiophene. The polymerization of this compound can proceed through different pathways, yielding polymers with distinct structures and properties.

1. Cationic Polymerization:

This compound is susceptible to cationic polymerization, often initiated by strong acids. This reactivity is attributed to the electron-rich double bond, which can be protonated or attacked by a carbocation to initiate the polymerization cascade. However, the reaction can be highly exothermic and difficult to control, sometimes leading to explosive polymerization, especially with strong Brønsted acids like trifluoroacetic acid.[1] Controlled cationic polymerization is crucial to obtain well-defined polymers. The resulting polymer, poly(this compound), is expected to be a non-conjugated polymer with a saturated backbone, which may find applications as a specialty polymer with unique thermal and mechanical properties.

2. Ring-Opening Metathesis Polymerization (ROMP):

While direct experimental evidence for the ROMP of this compound is limited in the readily available literature, the successful ROMP of its oxygen analog, 2,3-dihydrofuran, suggests that this is a plausible route for the polymerization of this compound.[2] ROMP, catalyzed by transition metal complexes such as Grubbs' or Schrock's catalysts, would proceed via the cleavage and reformation of the double bond within the ring, leading to a polymer with an unsaturated backbone containing vinylene and thioether linkages. Such polymers could be further functionalized at the double bonds or potentially be precursors to conducting polymers upon dehydrogenation.

Potential Applications of Poly(this compound):

The properties and applications of poly(this compound) are not as extensively studied as those of conventional polythiophenes. However, based on its structure, potential applications can be envisaged:

  • Precursor to Conducting Polymers: The saturated backbone of poly(this compound) obtained via cationic polymerization could potentially be dehydrogenated to yield a conjugated polythiophene, offering a novel route to these important materials.

  • Specialty Polymer Additives: The polymer's unique sulfur-containing structure might impart desirable properties such as high refractive index, thermal stability, or specific interactions, making it a candidate for use as an additive in other polymer matrices.

  • Biomedical Applications: The thioether linkages in the polymer backbone could be susceptible to oxidation, potentially leading to biodegradable materials for applications in drug delivery or temporary medical implants.

Experimental Protocols

The following protocols are generalized procedures based on the known reactivity of this compound and related compounds. Researchers should exercise caution and perform small-scale trials with appropriate safety measures, especially for cationic polymerization.

Protocol 1: Controlled Cationic Polymerization of this compound

This protocol aims to control the vigorous cationic polymerization of this compound by using a mild Lewis acid initiator and low temperatures.

Materials:

  • This compound (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Dry and distill this compound and dichloromethane under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Monomer Addition: Add the desired amount of anhydrous dichloromethane to the flask via a syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add the freshly distilled this compound to the cooled solvent.

  • Initiation: Slowly add a solution of BF₃·OEt₂ in dichloromethane dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight. A typical monomer-to-initiator ratio is in the range of 100:1 to 500:1.

  • Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours). Monitor the reaction progress by checking the viscosity of the solution.

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Thermal Analysis (TGA/DSC): To evaluate thermal stability and transitions.

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound (Hypothetical)

This protocol is a hypothetical procedure based on the successful ROMP of 2,3-dihydrofuran. The choice of catalyst and reaction conditions may require optimization.

Materials:

  • This compound (freshly distilled and purified to remove any acidic impurities)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous and deoxygenated toluene or dichloromethane

  • Ethyl vinyl ether (for termination)

  • Methanol

  • Argon or Nitrogen gas supply

  • Glovebox or Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina and then distilling it under reduced pressure. Dry and deoxygenate the solvent by standard methods.

  • Reaction Setup: Inside a glovebox or using a Schlenk line, add the desired amount of anhydrous, deoxygenated solvent to a reaction vessel.

  • Catalyst Addition: Dissolve the Grubbs' catalyst in a small amount of the solvent and add it to the reaction vessel.

  • Monomer Addition: Add the purified this compound to the catalyst solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for a specified time. Monitor the polymerization by observing the increase in viscosity.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the polymer, wash it with methanol, and dry it under vacuum.

Data Presentation

Since experimental data for the polymerization of this compound is scarce in the literature, the following tables provide expected or typical data based on the polymerization of analogous thiophene derivatives. These should be considered as a guide for characterization.

Table 1: Expected Polymer Properties from Cationic Polymerization

ParameterExpected Value RangeCharacterization Method
Number-Average Molecular Weight (Mₙ)5,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.5 - 3.0GPC
Glass Transition Temperature (T₉)To be determinedDSC
Decomposition Temperature (Tₔ)> 200 °CTGA

Table 2: Expected Polymer Properties from Ring-Opening Metathesis Polymerization

ParameterExpected Value RangeCharacterization Method
Number-Average Molecular Weight (Mₙ)10,000 - 100,000 g/mol GPC
Polydispersity Index (PDI)1.1 - 1.5 (for living polymerization)GPC
¹H NMR Chemical Shifts (ppm)Olefinic protons: 5.5-6.5; Aliphatic protons: 2.5-3.5NMR
Thermal PropertiesTo be determinedTGA/DSC

Visualizations

Polymerization Workflow and Mechanisms

G Figure 1. Experimental Workflow for Polymer Synthesis cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer_Purification Monomer Purification (Distillation, etc.) Reaction_Setup Reaction Setup (Solvent, Monomer) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Deoxygenation Solvent_Drying->Reaction_Setup Inert_Atmosphere Inert Atmosphere Setup (Schlenk line/Glovebox) Inert_Atmosphere->Reaction_Setup Initiator_Addition Initiator/Catalyst Addition Reaction_Setup->Initiator_Addition Polymerization_Step Polymerization (Controlled Temperature & Time) Initiator_Addition->Polymerization_Step Termination Termination of Polymerization Polymerization_Step->Termination Precipitation Precipitation in Nonsolvent (e.g., Methanol) Termination->Precipitation Purification Filtration, Washing, & Drying Precipitation->Purification GPC GPC (Mn, Mw, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR FTIR FTIR (Functional Groups) Purification->FTIR Thermal TGA/DSC (Thermal Properties) Purification->Thermal

Caption: Experimental Workflow for Polymer Synthesis

G Figure 2. Proposed Cationic Polymerization Mechanism Initiator Initiator (H+ or Lewis Acid) Monomer1 This compound Initiator->Monomer1 Initiation Carbocation Carbocation Intermediate Monomer1->Carbocation Monomer2 n (this compound) Carbocation->Monomer2 Propagation Polymer Poly(this compound) Monomer2->Polymer

Caption: Proposed Cationic Polymerization Mechanism

G Figure 3. Proposed ROMP Mechanism Catalyst Metal-Carbene Catalyst Monomer This compound Catalyst->Monomer Initiation Metallocyclobutane Metallocyclobutane Intermediate Monomer->Metallocyclobutane Propagating_Chain Propagating Polymer Chain Metallocyclobutane->Propagating_Chain Ring Opening Propagating_Chain->Monomer Propagation Final_Polymer Unsaturated Polymer Propagating_Chain->Final_Polymer Termination

Caption: Proposed ROMP Mechanism

References

Application Notes and Protocols: 2,3-Dihydrothiophene as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical flexibility of polymers. Among these, polythiophenes are extensively studied for their excellent stability and tunable electronic properties. While thiophene and its derivatives are the most common precursors, 2,3-dihydrothiophene presents a potentially cost-effective and reactive starting material. The conversion of this compound to a conductive polythiophene requires a two-step conceptual process: polymerization followed by aromatization to create the necessary conjugated backbone for electrical conductivity. This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers using this compound as a precursor.

Principle of Conversion

The transformation of this compound into a conductive polymer hinges on the creation of a conjugated polythiophene backbone. This is proposed to be achieved through an initial polymerization of the this compound monomer, followed by an oxidative aromatization step to introduce the alternating double bonds required for charge delocalization. Two primary methods for the initial polymerization are considered: chemical oxidative polymerization and electrochemical polymerization.

Experimental Protocols

Method 1: Chemical Oxidative Polymerization and Aromatization

This method involves the use of a chemical oxidant to first polymerize the this compound monomers and subsequently aromatize the resulting polymer chain.

Materials:

  • This compound (monomer)

  • Anhydrous Chloroform (solvent)

  • Iron(III) chloride (FeCl₃) (oxidant/catalyst)

  • Methanol (for washing)

  • Ammonia solution (for de-doping)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for chemical aromatization, if needed)

Protocol:

  • Monomer Preparation: Ensure this compound is freshly distilled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent premature polymerization.[1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the desired amount of this compound in anhydrous chloroform. A typical concentration is 0.1 M.

  • Polymerization: Slowly add a solution of anhydrous FeCl₃ (typically 4 molar equivalents to the monomer) in anhydrous chloroform to the monomer solution with vigorous stirring. The reaction is generally carried out at room temperature. The reaction mixture will gradually darken, indicating polymerization.[2][3]

  • Reaction Time: Allow the reaction to proceed for 24 hours under an inert atmosphere.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Washing: Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer and residual FeCl₃. Further washing with a dilute ammonia solution can be performed to de-dope the polymer, yielding the neutral, less conductive form.

  • Aromatization (if required): If the polymer is not fully aromatized during the oxidative polymerization, it can be treated with a solution of DDQ in a suitable solvent like toluene or chloroform at elevated temperatures to facilitate the conversion to a fully conjugated polythiophene.

  • Drying: Dry the final polymer product under vacuum.

Method 2: Electrochemical Polymerization and Aromatization

Electrochemical polymerization offers excellent control over the film thickness and morphology of the resulting polymer.

Materials:

  • This compound (monomer)

  • Acetonitrile (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (electrolyte)

  • Indium Tin Oxide (ITO) coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

Protocol:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the electrolyte (TBAP or LiClO₄) in anhydrous acetonitrile.

  • Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.1 M.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.

  • Electropolymerization: Apply a constant potential (potentiostatic) or sweep the potential (potentiodynamic) to the working electrode. The applied potential should be sufficient to oxidize the monomer (typically in the range of 1.5-2.0 V vs. Ag/AgCl).[4][5] A polymer film will deposit on the surface of the working electrode.

  • Aromatization: The high oxidative potential applied during electropolymerization is expected to facilitate the aromatization of the polymer backbone.

  • Washing and Drying: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a stream of inert gas.

Data Presentation

Table 1: Expected Properties of Polythiophene Derived from this compound

PropertyExpected Value RangeNotes
Electrical Conductivity (Doped) 10⁻³ - 10² S/cmHighly dependent on the success of aromatization, doping level, and polymer morphology.[6][7]
Electrical Conductivity (Undoped) 10⁻¹⁰ - 10⁻⁸ S/cmTypical for neutral, undoped polythiophenes.
Optical Band Gap 1.8 - 2.2 eVInfluenced by the conjugation length and planarity of the polymer backbone.
Molecular Weight (Mn) 5,000 - 50,000 g/mol Can be controlled by reaction conditions in chemical polymerization.[2]

Visualizations

Logical Workflow for Conductive Polymer Synthesis

Workflow for Conductive Polymer Synthesis from this compound cluster_0 Preparation cluster_1 Polymerization cluster_2 Post-Processing Monomer This compound Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Oxidant Oxidant (e.g., FeCl3) Oxidant->Polymerization For Chemical Method Aromatization Oxidative Aromatization Polymerization->Aromatization Doping Doping (e.g., with Iodine) Aromatization->Doping Characterization Characterization Doping->Characterization

Caption: Logical workflow for the synthesis of conductive polymers.

Proposed Polymerization and Aromatization Pathway

Proposed Reaction Pathway Monomer This compound C4H6S Polymer Poly(this compound) (C4H6S)n Monomer->Polymer Polymerization ConductivePolymer Polythiophene (doped) [(C4H2S)n]+X- Polymer->ConductivePolymer Aromatization & Doping Electrochemical Polymerization Setup cluster_0 Electrochemical Cell WE Working Electrode (ITO) Electrolyte Electrolyte Solution with Monomer WE->Electrolyte CE Counter Electrode (Pt) CE->Electrolyte RE Reference Electrode (Ag/AgCl) RE->Electrolyte Potentiostat Potentiostat Potentiostat->WE Potentiostat->CE Potentiostat->RE

References

Application Notes and Protocols for the Polymerization of 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for the polymerization of 2,3-dihydrothiophene, a sulfur-containing heterocyclic monomer. The resulting polymer, poly(this compound), is of interest for various applications due to its potential electronic and optical properties, analogous to other polythiophenes. This document outlines detailed methodologies for several key polymerization techniques, including oxidative, cationic, anionic, and ring-opening metathesis polymerization (ROMP).

Introduction

Polythiophenes are a well-studied class of conducting polymers with significant potential in organic electronics, sensors, and biomedical devices. The polymerization of this compound offers a route to a polythiophene derivative with a partially saturated backbone, which may impart unique physical and chemical properties compared to fully conjugated polythiophenes. The choice of polymerization method is critical as it influences the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its material properties. It is important to note that this compound can undergo rapid, sometimes explosive, polymerization in the presence of trace acids.[1] Therefore, careful control of reaction conditions is paramount.

Data Summary

The following tables summarize typical quantitative data obtained for polythiophenes synthesized by various methods. Note that specific data for poly(this compound) is limited in the literature; therefore, data from the closely related and well-studied poly(3-alkylthiophene)s (P3ATs) are provided for comparative purposes.

Table 1: Oxidative Polymerization of 3-Alkylthiophenes with FeCl₃

MonomerOxidant/Monomer RatioMolecular Weight (Mₙ, kDa)Polydispersity Index (PDI)Yield (%)Reference
3-Hexylthiophene2.3212.175[2]
3-Hexylthiophene4.0391.867[2][3]
3-Octylthiophene4.0281.3-[4]
3-Dodecylthiophene2.3152.5-[2]

Table 2: Cationic Polymerization of Thiophene Derivatives

MonomerInitiatorTemperature (°C)Molecular Weight (Mₙ, kDa)PDIReference
2-Bromo-3-butylthiothiopheneTFA (0.5 eq)Room Temp2-3>2[5]
2-Bromo-3-butylthiothiopheneTFMSA (0.05 eq)1006.1-171.5-2.0[5]
2-VinylthiopheneChloroarylmethane/SilicaRoom Temp--[6]

Table 3: Anionic Polymerization of Styrene (for comparison)

MonomerInitiatorSolventMolecular Weight (Mₙ, kDa)PDIReference
Styrenen-BuLiBenzene10-500<1.1[7]
Styrenen-BuLiTHF10-500<1.1[7]

Table 4: Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins

MonomerCatalystM/C RatioMolecular Weight (Mₙ, kDa)PDIReference
NorborneneGrubbs' 2nd Gen.500:150-1001.1-1.3[8]
2,3-DihydrofuranGrubbs' Catalyst---[9]
Norbornene ImideHoveyda-Grubbs II15000:14.0-[10]

Experimental Protocols

Oxidative Polymerization using Ferric Chloride (FeCl₃)

This method is one of the most common and straightforward for synthesizing polythiophenes.[2] It proceeds via a proposed radical cation mechanism.[11][12]

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃, oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk flask and line

Protocol (Reverse Addition Method): [2]

  • Weigh anhydrous FeCl₃ (4 molar equivalents relative to the monomer) and quickly transfer it to a dry Schlenk flask under an inert atmosphere.

  • Add anhydrous chloroform to the flask to create a suspension of the oxidant.

  • Stir the suspension rapidly for 5-10 minutes under argon.

  • In a separate flask, dissolve this compound (1 equivalent) in a small amount of anhydrous chloroform.

  • Using a syringe, add the monomer solution dropwise to the stirred FeCl₃ suspension over a period of 15-20 minutes.

  • Allow the reaction to stir at room temperature for 24 hours. The mixture should turn dark, indicating polymerization.

  • To terminate the polymerization, pour the reaction mixture into a large volume of methanol.

  • A precipitate of poly(this compound) should form. Collect the polymer by filtration.

  • Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • Dry the polymer under vacuum at 40-50°C overnight.

Oxidative_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up FeCl3 Anhydrous FeCl₃ Flask Schlenk Flask (Inert Atmosphere) FeCl3->Flask Monomer This compound Solvent2 Anhydrous Chloroform Monomer->Solvent2 dissolve Solvent1 Anhydrous Chloroform Solvent1->Flask Solvent2->Flask add dropwise Stir Stir for 24h at Room Temp Flask->Stir Precipitate Precipitate in Methanol Stir->Precipitate Filter Filter Polymer Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Poly(this compound) Dry->Product Cationic_Polymerization_Mechanism Initiation Initiation Propagation Propagation Termination Termination H_plus H⁺ (from acid) Monomer1 This compound H_plus->Monomer1 + Cation Carbocation Intermediate Monomer1->Cation forms Growing_Chain Propagating Chain Cation->Growing_Chain reacts with Monomer2 This compound Monomer2->Growing_Chain + Growing_Chain->Growing_Chain n times Polymer Polymer Chain Growing_Chain->Polymer quenched by Nu Nu⁻ (e.g., Methanol) Nu->Polymer + Anionic_Polymerization_Workflow cluster_purification Rigorous Purification cluster_reaction High-Vacuum Reaction (-78°C) cluster_termination Termination & Isolation Monomer_Purify Purify Monomer (CaH₂, Na) Monomer_Add Add Monomer Monomer_Purify->Monomer_Add Solvent_Purify Purify THF (Na/Benzophenone) Reaction_Vessel Reaction Vessel Solvent_Purify->Reaction_Vessel Initiator_Add Add n-BuLi Reaction_Vessel->Initiator_Add Initiator_Add->Monomer_Add Polymerize Polymerize Monomer_Add->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate Polymer Quench->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Poly(this compound) Isolate->Product ROMP_Mechanism Catalyst Ru Catalyst (=CHR) Metallocycle Ruthenacyclobutane Intermediate Catalyst->Metallocycle + Monomer Monomer This compound Monomer->Metallocycle New_Carbene New Ru Carbene (Propagating Species) Metallocycle->New_Carbene Ring Opening New_Carbene->Metallocycle + Monomer (n times) Polymer_Chain Growing Polymer Chain New_Carbene->Polymer_Chain Termination

References

Application Notes and Protocols for 2,3-Dihydrothiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,3-dihydrothiophene as a building block for advanced materials in organic electronics. While direct literature on the application of homopolymers of this compound is limited, this document outlines the synthesis and fabrication protocols adapted from well-established methods for similar thiophene-based materials. The inclusion of the dihydro-moiety offers unique possibilities for tuning the electronic and physical properties of conjugated polymers.

Introduction to this compound in Organic Electronics

This compound is a heterocyclic compound that can be viewed as a partially saturated version of thiophene, a cornerstone of conducting polymers.[1] The presence of sp3-hybridized carbon atoms in the thiophene ring can influence the polymer's conformation and solubility, potentially leading to materials with novel properties for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The reduced aromaticity compared to thiophene suggests that polymers incorporating this unit may have wider bandgaps and different charge transport characteristics.

Key Applications and Rationale

The primary applications envisioned for this compound-based polymers are in:

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, where the modified polymer backbone could influence thin-film morphology and, consequently, charge carrier mobility.

  • Organic Solar Cells (OSCs): As a component in donor-acceptor copolymers, where the electronic properties of the this compound unit can be used to tune the HOMO/LUMO energy levels and the optical bandgap of the material.

Data Presentation

Due to the limited availability of specific quantitative data for this compound-based polymers, the following tables present representative data from well-studied thiophene-based polymers (e.g., P3HT) to provide a benchmark for expected performance.

Table 1: Representative Performance of Thiophene-Based OFETs

PolymerDeposition MethodDielectricHole Mobility (cm²/Vs)On/Off RatioRef.
P3HTSpin-coatingSiO₂0.01 - 0.1> 10⁵[2]
DTT-based derivativeSolution-shearingSiO₂up to 10.2~10⁷[3]
BTTB-based derivativeSolution-shearingSiO₂0.46> 10⁷[4]

Table 2: Representative Performance of Thiophene-Based Organic Solar Cells

Donor PolymerAcceptorPower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Ref.
P3HTPC₆₁BM3.5 - 5.00.68 - 1060 - 65[5]
Thiophene-based copolymerFullerene derivative2.99---[5]
PTV-based derivativeL1511.81---[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a hypothetical this compound-containing polymer and its fabrication into an OFET and an OSC. These protocols are adapted from standard procedures for other polythiophenes.

Protocol 1: Synthesis of a this compound-based Copolymer via Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of a this compound-containing monomer.

Materials:

  • This compound-based monomer

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or other suitable solvent

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure the this compound-based monomer is pure and dry.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve the monomer in anhydrous chloroform under an inert atmosphere (Argon or Nitrogen).

  • Initiation: In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform.

  • Polymerization: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction mixture should change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature, monitoring the viscosity of the solution.

  • Precipitation: After the reaction is complete, pour the polymer solution into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitate and wash it sequentially with methanol and deionized water to remove any remaining catalyst and oligomers.

  • Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the steps for fabricating an OFET using a this compound-based polymer as the active layer.

Materials:

  • Synthesized this compound-based polymer

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

  • Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

  • HMDS (hexamethyldisilazane) for surface treatment (optional)

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (Optional): To improve the interface, treat the SiO₂ surface with HMDS by spin-coating or vapor deposition.

  • Active Layer Deposition: Dissolve the this compound-based polymer in a suitable organic solvent. Spin-coat the polymer solution onto the SiO₂ substrate to form a thin film.

  • Annealing: Anneal the polymer film at a temperature optimized for the specific polymer to improve crystallinity and film morphology. This is typically done on a hotplate in a nitrogen-filled glovebox.

  • Electrode Deposition: Using a shadow mask to define the source and drain electrodes, thermally evaporate gold (Au) onto the polymer film. The channel length and width are defined by the shadow mask.

  • Device Characterization: Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station.

Protocol 3: Fabrication of a Bulk Heterojunction Organic Solar Cell (OSC)

This protocol describes the fabrication of a conventional architecture OSC.

Materials:

  • Synthesized this compound-based donor polymer

  • Acceptor material (e.g., PC₆₁BM)

  • Indium Tin Oxide (ITO)-coated glass substrate

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Low work function metal for cathode (e.g., Aluminum)

  • Organic solvent for the active layer blend (e.g., chlorobenzene)

Procedure:

  • Substrate Preparation: Clean and pattern the ITO-coated glass substrate.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's instructions.

  • Active Layer Preparation: Prepare a blend solution of the this compound-based donor polymer and the acceptor material in a suitable organic solvent.

  • Active Layer Deposition: Spin-coat the donor-acceptor blend solution onto the PEDOT:PSS layer in an inert atmosphere.

  • Active Layer Annealing: Anneal the active layer to optimize the morphology for charge separation and transport.

  • Cathode Deposition: Thermally evaporate the low work function metal (e.g., Al) onto the active layer through a shadow mask to define the device area.

  • Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage characteristics under simulated sunlight (e.g., AM1.5G) to determine the power conversion efficiency.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and fabrication processes described in the protocols.

G cluster_synthesis Polymer Synthesis Workflow monomer This compound Monomer dissolve Dissolve in Anhydrous Solvent monomer->dissolve polymerization Initiate Polymerization dissolve->polymerization fecl3 Prepare FeCl3 Solution fecl3->polymerization precipitate Precipitate in Methanol polymerization->precipitate purify Wash and Purify precipitate->purify dry Dry Polymer purify->dry

Caption: Workflow for the synthesis of a this compound-based polymer.

G cluster_ofet OFET Fabrication Workflow substrate Si/SiO2 Substrate Cleaning surface_treat Surface Treatment (Optional) substrate->surface_treat spin_coat Spin-Coat Polymer Active Layer surface_treat->spin_coat anneal Anneal Active Layer spin_coat->anneal evaporate Evaporate Au Electrodes anneal->evaporate characterize Device Characterization evaporate->characterize

Caption: Workflow for the fabrication of an Organic Field-Effect Transistor.

G cluster_osc OSC Fabrication Workflow ito ITO Substrate Preparation pedot Deposit PEDOT:PSS (HTL) ito->pedot active_layer Spin-Coat Donor-Acceptor Blend pedot->active_layer anneal_active Anneal Active Layer active_layer->anneal_active cathode Evaporate Cathode (e.g., Al) anneal_active->cathode encapsulate Encapsulate and Characterize cathode->encapsulate

Caption: Workflow for the fabrication of an Organic Solar Cell.

References

Application Notes and Protocols for the Synthesis of 2,3-Dihydrothiophene-Based Copolymers for Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-dihydrothiophene-based and other related thiophene copolymers for use in organic solar cells (OSCs). The following sections detail the synthesis, characterization, and application of these materials in photovoltaic devices.

Introduction

π-conjugated copolymers incorporating thiophene and its derivatives are cornerstone materials for the active layer in bulk heterojunction (BHJ) organic solar cells. Their tunable electronic properties, solution processability, and potential for large-area fabrication make them promising candidates for next-generation renewable energy sources. This document outlines the synthesis of donor-acceptor (D-A) copolymers, which have demonstrated significant potential in enhancing power conversion efficiencies (PCEs).

Data Presentation: Photovoltaic Performance

The performance of various thiophene-based copolymers in organic solar cells is summarized in the table below. This data allows for a comparative analysis of different polymer structures and their resulting photovoltaic characteristics.

CopolymerAcceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
P2 (DTT-based)PC71BM0.774.18371.19[1][2]
P1 (DTT-based)PC71BM---0.97[2]
PBDTNTDO-2PC70BM0.885.67-1.52[3]
P10 (HT-BzT-HT based)PC60BM0.645.68641.91[4]
P(3HT-b-3SFT)PCBM---0.84[5]
PBDT-DTTBTPC71BM0.8012.7260.976.19[6]
PTBTz-2PC71BM-16.84-9.72[7]
PTBTz-5PC71BM---6.91[7]

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Experimental Protocols

I. General Synthesis of Donor-Acceptor Copolymers via Stille Cross-Coupling

This protocol describes a general method for synthesizing donor-acceptor copolymers using the palladium-catalyzed Stille cross-coupling reaction. This method is widely used for the synthesis of conjugated polymers for organic electronics.[4]

Materials:

  • Distannylated donor monomer (e.g., distannyl derivative of a benzodithiophene)

  • Dihalogenated acceptor monomer (e.g., dibrominated this compound derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and deoxygenated solvent (e.g., xylenes, toluene, or chlorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the distannylated donor monomer and the dihalogenated acceptor monomer in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (temperature will depend on the solvent used) and maintain the reaction under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Reaction Quenching: After the desired reaction time, cool the mixture to room temperature and quench the reaction by adding a small amount of a suitable end-capping agent (e.g., bromobenzene or trimethyltin chloride).

  • Purification:

    • Precipitate the crude polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

    • Collect the polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues.[2]

    • The final copolymer is obtained by precipitating the chloroform/chlorobenzene fraction in methanol.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C.

II. Characterization of the Copolymers

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized copolymers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymers.[2]

2. Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the copolymers. The decomposition temperature is typically determined at 5% weight loss.

3. Optical and Electrochemical Properties:

  • UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is performed on thin films of the copolymers to determine their optical bandgap.

  • Cyclic Voltammetry (CV): CV measurements are used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the copolymers. These energy levels are crucial for determining the potential open-circuit voltage of a solar cell.

III. Fabrication of Bulk Heterojunction Solar Cells

This protocol outlines the fabrication of a conventional architecture organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Synthesized copolymer (donor)

  • Fullerene derivative (acceptor, e.g., PC₆₁BM or PC₇₁BM)

  • Solvent for the active layer (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)

  • Low work function metal for cathode (e.g., LiF/Al or Ca/Al)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15-20 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the synthesized copolymer and the fullerene derivative (e.g., in a 1:1 or 1:2 weight ratio) in a suitable solvent.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox.

    • Anneal the active layer at a specific temperature and for a specific duration to optimize the morphology.

  • Cathode Deposition: Deposit the cathode, typically a bilayer of a low work function metal like LiF or Ca followed by Al, by thermal evaporation under high vacuum ( < 10⁻⁶ Torr). The active area of the device is defined by a shadow mask during this step.[2]

IV. Device Characterization:

  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination at 100 mW/cm². This measurement provides the key performance parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement: EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the spectral response of the solar cell.

Visualizations

G cluster_synthesis Copolymer Synthesis Workflow Monomers Donor & Acceptor Monomers Polymerization Stille Cross-Coupling (Pd Catalyst) Monomers->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Soxhlet Extraction CrudePolymer->Purification FinalPolymer Purified Copolymer Purification->FinalPolymer

Caption: Workflow for the synthesis of thiophene-based copolymers.

G cluster_device Organic Solar Cell Device Architecture cluster_light Photon Absorption & Charge Generation Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL PEDOT:PSS (HTL) ITO->HTL ActiveLayer Copolymer:Fullerene Blend (Active Layer) HTL->ActiveLayer Cathode LiF/Al (Cathode) ActiveLayer->Cathode Exciton Exciton Photon Photon (hν) Photon->Exciton Absorption in Active Layer ChargeSeparation Charge Separation (Donor/Acceptor Interface) Exciton->ChargeSeparation Electron e⁻ ChargeSeparation->Electron Hole h⁺ ChargeSeparation->Hole Electron->Cathode Collection at Cathode Hole->HTL Collection at Anode

References

Application Notes and Protocols for the Characterization of Polymers Derived from 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymers derived from 2,3-dihydrothiophene, with the repeating unit -(CH2-CH2-CH2-CH2-S)-, are a class of polythioethers. Unlike their aromatic counterparts, polythiophenes, these polymers possess a flexible, saturated backbone. This structural difference imparts distinct physical and chemical properties, making them of interest for various applications, including biomaterials and drug delivery systems, where a non-conjugated, biocompatible backbone may be advantageous.

Thorough characterization is essential to establish structure-property relationships and ensure material quality and performance. This document provides detailed application notes and experimental protocols for the primary techniques used to characterize these polymers.

Disclaimer: Literature specifically detailing the characterization of polymers from this compound is limited. The following protocols and data are based on standard polymer characterization methodologies and data from analogous aliphatic polythioethers. They should be considered a starting point and may require optimization.

Overall Characterization Workflow

A logical workflow is crucial for the efficient and comprehensive characterization of a newly synthesized polymer. The process typically begins with structural verification, followed by an analysis of molecular weight and distribution, and finally, an assessment of thermal properties.

G cluster_0 Polymer Synthesis cluster_1 Characterization Pipeline Monomer This compound Derivative Polymerization Polymerization Reaction Monomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification (e.g., Precipitation) CrudePolymer->Purification PurePolymer Pure Polymer Sample Purification->PurePolymer NMR NMR Spectroscopy (¹H, ¹³C) PurePolymer->NMR Structural Verification FTIR FTIR Spectroscopy PurePolymer->FTIR Structural Verification GPC Gel Permeation Chromatography (GPC) NMR->GPC Verified Structure FTIR->GPC Verified Structure TGA Thermogravimetric Analysis (TGA) GPC->TGA Known MW DSC Differential Scanning Calorimetry (DSC) GPC->DSC Known MW DataAnalysis Data Analysis & Structure-Property Correlation TGA->DataAnalysis DSC->DataAnalysis

Caption: General workflow for the synthesis and characterization of polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of polymers.

  • ¹H NMR provides information on the type and connectivity of protons in the repeating unit, end-groups, and any impurities. For poly(this compound), it can confirm the successful ring-opening polymerization and the absence of vinylic protons from the monomer.

  • ¹³C NMR provides information on the carbon backbone, identifying the chemical environment of each carbon atom.

  • 2D NMR (e.g., COSY, HSQC) can be used to confirm assignments by showing correlations between protons (COSY) or between protons and their attached carbons (HSQC).[1][2][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into an NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Tetrahydrofuran-d8 (THF-d8)). The choice of solvent depends on the polymer's solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate or sonicate until the polymer is fully dissolved.[1]

  • Instrument Parameters (Example for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

  • Data Acquisition & Processing:

    • Acquire the spectra at room temperature.

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected Data for Poly(this compound)

Table 1: Expected NMR Chemical Shifts (in CDCl₃)

Technique Repeating Unit: -[CH₂-CH₂-CH₂-CH₂-S]- Expected Chemical Shift (ppm)
¹H NMR α-CH₂ (adjacent to S) 2.5 - 2.8
β-CH₂ (adjacent to α-CH₂) 1.6 - 1.9
¹³C NMR α-C (adjacent to S) 30 - 35

| | β-C (adjacent to α-C) | 28 - 32 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer. It is used to confirm the polymer's identity by comparing its spectrum to that of the monomer. For poly(this compound), FTIR can verify the disappearance of the C=C double bond from the monomer and the presence of characteristic C-H and C-S bonds of the polymer backbone.[4][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid polymer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition & Processing:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Expected Data for Poly(this compound)

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Assignment
2920 - 2950 C-H Asymmetric Stretching (CH₂)
2850 - 2870 C-H Symmetric Stretching (CH₂)
1460 - 1470 C-H Bending (Scissoring)

| 650 - 750 | C-S Stretching |

Gel Permeation Chromatography (GPC)

Application Note

GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight distribution of a polymer. It separates polymer chains based on their hydrodynamic volume in solution. The key parameters obtained are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.[7][8][9]

Experimental Protocol: GPC
  • Sample and Standard Preparation:

    • Prepare a stock solution of the polymer in a suitable GPC-grade solvent (e.g., Tetrahydrofuran (THF), Chloroform) at a concentration of 1-2 mg/mL.[8]

    • Filter the solution through a 0.2 or 0.45 µm syringe filter (PTFE or other compatible material) to remove any particulate matter.

    • Prepare a series of calibration standards (e.g., narrow-PDI polystyrene or polymethylmethacrylate) in the same solvent.

  • Instrument Parameters (Example System):

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.[10]

    • Mobile Phase: THF (or other appropriate solvent).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35-40 °C (to ensure polymer solubility and reduce solvent viscosity).[7]

    • Detector: Refractive Index (RI) detector is most common. A UV or light scattering detector can also be used.

    • Injection Volume: 100 µL.[8]

  • Data Acquisition & Processing:

    • Run the calibration standards first to generate a calibration curve (log MW vs. elution time).

    • Inject the polymer sample.

    • Process the resulting chromatogram using GPC software. The software will calculate Mn, Mw, and PDI relative to the calibration standards.

Expected Data for Poly(this compound)

Table 3: Typical GPC Data Presentation

Sample ID Mn (kDa) Mw (kDa) PDI (Mw/Mn)
Polymer Batch 1 15.2 25.8 1.70

| Polymer Batch 2 | 21.5 | 38.7 | 1.80 |

(Note: These are hypothetical values to illustrate data presentation.)

Thermal Analysis (TGA & DSC)

Application Note

Thermal analysis provides critical information about the material's behavior at different temperatures.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature (Td) of the polymer.[11][12]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions, such as the glass transition temperature (Tg) for amorphous regions and the melting temperature (Tm) and crystallization temperature (Tc) for crystalline regions.[13]

Experimental Protocol: TGA
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina, platinum).

  • Instrument Parameters:

    • Temperature Range: 30 °C to 600 °C (or higher if needed).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

  • Data Acquisition & Processing:

    • Run the temperature program and record the mass loss vs. temperature.

    • Determine the onset of decomposition or the temperature at 5% weight loss (T₅%).

Experimental Protocol: DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan using a press.

  • Instrument Parameters (Heat-Cool-Heat Cycle):

    • 1st Heat: 30 °C to a temperature above the expected melting point (e.g., 200 °C) at 10 °C/min. This removes the thermal history of the sample.

    • Cool: Cool from the high temperature back to the starting temperature at 10 °C/min.

    • 2nd Heat: Reheat from the starting temperature to the high temperature at 10 °C/min. The Tg and Tm are typically reported from this second heating scan.

    • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Acquisition & Processing:

    • Record the heat flow vs. temperature.

    • Analyze the curve from the second heating scan to determine the midpoint of the step change for Tg and the peak maximum of the endotherm for Tm.

Expected Data for Poly(this compound)

Table 4: Typical Thermal Analysis Data

Property Symbol Typical Expected Value Information Provided
Decomposition Temp (5% loss) T₅% 250 - 350 °C Upper limit of thermal stability
Glass Transition Temp Tg -50 to -20 °C Onset of chain mobility in amorphous regions

| Melting Temp | Tm | 40 - 80 °C | Melting of crystalline domains (if semi-crystalline) |

(Note: These are estimated values based on analogous aliphatic polythioethers and may vary significantly with molecular weight and purity.)

References

Catalyst-Free Synthesis of 2,3-Dihydrothiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of various 2,3-dihydrothiophene derivatives. These methods offer significant advantages, including mild reaction conditions, operational simplicity, high yields, and reduced environmental impact by avoiding the use of potentially toxic and expensive catalysts.

Introduction

2,3-Dihydrothiophenes are an important class of sulfur-containing heterocyclic compounds that serve as valuable building blocks in medicinal chemistry and materials science. The development of efficient and environmentally benign synthetic methods for these scaffolds is of great interest. This report details several catalyst-free approaches, with a focus on multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step from simple starting materials.

Catalyst-Free Synthetic Methodologies

Several catalyst-free methods have been developed for the synthesis of this compound derivatives. The most prominent among these are multicomponent reactions that proceed efficiently in the absence of an external catalyst, often in green solvents like ethanol or aqueous media.

Four-Component Synthesis in Ethanol

An efficient one-pot, four-component reaction has been developed for the synthesis of highly functionalized this compound derivatives. This method involves the reaction of an aromatic aldehyde, thiazolidine-2,4-dione, malononitrile, and a primary amine in ethanol. The reaction proceeds smoothly without the need for a catalyst, providing good to excellent yields of the desired products.[1]

Domino Reaction in PEG 400/H2O

A domino reaction involving aldehydes, malononitrile, various amines, and 1,3-thiazolidinedione in a mixture of polyethylene glycol 400 and water (PEG 400/H2O) provides a green and catalyst-free route to dihydrothiophene derivatives. This method is characterized by short reaction times and ease of product isolation.[1]

Three-Component Synthesis from Enaminothiones

A metal-free [4+1] cyclization of enaminothiones with fluorinated carbene precursors offers a convenient route to 2H-thiophenes, which are isomers of 2,3-dihydrothiophenes and can be considered within this family of compounds. This reaction proceeds without a catalyst and tolerates a wide range of functional groups.

Data Presentation: Comparison of Catalyst-Free Methods

MethodReactantsSolventTemp. (°C)Time (h)Yield (%)Ref.
Four-Component Reaction Aromatic aldehyde, thiazolidine-2,4-dione, malononitrile, pyridin-3-ylmethanamine95% EthanolReflux4-685-94[1]
Domino Reaction Aromatic aldehyde, malononitrile, amine, 1,3-thiazolidinedionePEG 400/H2O801-2High[1]
Four-Component Reaction Aromatic aldehyde, thiazolidine-2,4-dione, malononitrile, cyclopropylamineAnhydrous EtOHRoom Temp2-382-91[1]
[4+1] Cyclization Enaminothiones, fluorinated carbene precursorsNot SpecifiedNot Spec.Not Spec.Good[2]

Experimental Protocols

Protocol 1: Four-Component Synthesis of this compound Derivatives in Ethanol

This protocol is based on the reaction of an aromatic aldehyde, thiazolidine-2,4-dione, malononitrile, and pyridin-3-ylmethanamine.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Thiazolidine-2,4-dione (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Pyridin-3-ylmethanamine (1.0 mmol)

  • 95% Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), thiazolidine-2,4-dione (1.0 mmol), malononitrile (1.0 mmol), and pyridin-3-ylmethanamine (1.0 mmol).

  • Add 10 mL of 95% ethanol to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

  • Characterize the product by IR, 1H NMR, and HRMS.[1]

Protocol 2: Catalyst-Free Domino Reaction in PEG 400/H2O

This protocol describes the synthesis of dihydrothiophene ureidoformamides via a domino reaction.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Amine (e.g., an aromatic or aliphatic amine) (1.0 mmol)

  • 1,3-Thiazolidinedione (1.0 mmol)

  • PEG 400/H2O (1:1 v/v, 5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the chosen amine (1.0 mmol), and 1,3-thiazolidinedione (1.0 mmol).

  • Add 5 mL of the PEG 400/H2O solvent mixture.

  • Stir the mixture vigorously at 80 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization if necessary. This method's advantages include the absence of toxic solvents and ease of product isolation.[1]

Visualizations

Reaction Workflow: Four-Component Synthesis

Four_Component_Synthesis Reactants Aromatic Aldehyde Thiazolidine-2,4-dione Malononitrile Amine Mixing Mix in Ethanol Reactants->Mixing 1 Reflux Reflux (4-6 hours) Mixing->Reflux 2 Cooling Cool to Room Temperature Reflux->Cooling 3 Precipitation Product Precipitation Cooling->Precipitation 4 Filtration Filtration & Washing Precipitation->Filtration 5 Purification Recrystallization Filtration->Purification 6 Product Pure 2,3-Dihydro- thiophene Derivative Purification->Product 7

Caption: Experimental workflow for the four-component synthesis.

Logical Relationship: Advantages of Catalyst-Free Synthesis

Advantages CatalystFree Catalyst-Free Synthesis MildCond Mild Reaction Conditions CatalystFree->MildCond SimpleOp Simple Operation CatalystFree->SimpleOp HighYields High Yields CatalystFree->HighYields GreenChem Green Chemistry Principles CatalystFree->GreenChem EasyIsol Easy Product Isolation CatalystFree->EasyIsol NoCatalyst No Toxic/Expensive Catalysts GreenChem->NoCatalyst avoids GreenSolvents Use of Ethanol, Water, PEG GreenChem->GreenSolvents promotes

Caption: Key advantages of catalyst-free synthetic methods.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up 2,3-Dihydrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges encountered during the scale-up of 2,3-dihydrothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most significant challenges include managing the product's instability, particularly its tendency to undergo rapid and sometimes explosive acid-catalyzed polymerization, ensuring the safe handling of hazardous starting materials, controlling reaction exotherms, achieving efficient heat transfer in larger reactors, and developing scalable purification methods to remove impurities and by-products.[1]

Q2: Which synthesis method for this compound is most amenable to industrial scale-up?

A2: Each primary synthesis method presents unique scaling challenges.

  • Flash Vacuum Pyrolysis (FVP): While offering high purity, FVP is difficult to scale up due to the need for high temperatures and deep vacuum, which are challenging to maintain in large-scale equipment.[2] Heat transfer can also be inefficient in larger setups.[3]

  • From 4-bromo-1-butyne and Thiourea: This method uses readily available reagents but involves the handling of 4-bromo-1-butyne, a toxic and flammable substance requiring careful safety protocols at scale.[2][4]

  • Rhodium-Catalyzed Transannulation: This modern method offers high regioselectivity and functional group tolerance but is hampered by the high cost and potential for catalyst deactivation and the need for efficient catalyst recovery and recycling, which can be complex and costly on a large scale.[5][6][7][8]

The choice of method often depends on the desired scale, available equipment, cost considerations, and safety infrastructure.

Q3: How can the hazardous polymerization of this compound be prevented during and after synthesis on a larger scale?

A3: Strict exclusion of acidic contaminants is crucial. All glassware and reactors should be thoroughly cleaned and dried. The use of base-washed and dried equipment is recommended. During workup and purification, avoid acidic conditions. For storage, this compound should be kept at low temperatures under an inert atmosphere (e.g., nitrogen or argon) and may be stabilized with a small amount of a non-volatile amine base.[1]

Q4: What are the key safety precautions for handling 4-bromo-1-butyne in a pilot plant setting?

A4: 4-Bromo-1-butyne is a toxic and flammable liquid.[2][4] A thorough risk assessment is essential.[9] Key precautions include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and flame-retardant lab coats.[9][10]

  • Ventilation: All manipulations must be conducted in a well-ventilated fume hood or an enclosed, inert atmosphere system.[10]

  • Inert Atmosphere: Handle the reagent under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.

  • Grounding and Bonding: Use grounded and bonded equipment to prevent static discharge, which could ignite flammable vapors.[9]

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry chemical, CO2) and spill control materials readily available.

Troubleshooting Guides

Method 1: Flash Vacuum Pyrolysis (FVP) of 2-Acetoxytetrahydrothiophene

Problem: Low Yield or Incomplete Conversion at Larger Scale

Possible Cause Troubleshooting Steps
Inefficient Heat Transfer: The larger surface area-to-volume ratio in scaled-up reactors can lead to uneven heating.[3]- Optimize the packing material in the pyrolysis tube to ensure better contact between the precursor vapor and the hot surface. - Consider using a fluidized bed reactor for more uniform temperature distribution. - Profile the temperature of the pyrolysis zone to identify and eliminate cold spots.
Insufficient Vacuum: Maintaining a high vacuum in a larger system is more challenging.- Use a high-capacity vacuum pump suitable for the reactor volume. - Check all seals and connections for leaks before and during the pyrolysis. - Consider a multi-stage vacuum system for larger setups.
Precursor Decomposition: The precursor may decompose before reaching the pyrolysis zone if the inlet temperature is too high.- Adjust the inlet temperature to ensure volatilization without premature decomposition. - Use a carrier gas (e.g., nitrogen) to facilitate the transport of the precursor vapor to the hot zone.

Problem: Product Polymerization in the Collection Trap

Possible Cause Troubleshooting Steps
Acidic Impurities: Traces of acetic acid from the pyrolysis can catalyze polymerization.- Incorporate a basic trap (e.g., packed with potassium carbonate) between the pyrolysis zone and the cold trap to neutralize acidic by-products. - Ensure the collection trap is scrupulously clean and free of any acidic residue.
Warm Spots in the Collection System: Inefficient cooling can lead to localized warming and subsequent polymerization.- Ensure the cold trap is sufficiently large and maintained at a very low temperature (e.g., with liquid nitrogen). - Design the collection system to minimize the path length between the hot zone and the cold trap.
Method 2: From 4-Bromo-1-butyne and Thiourea

Problem: Formation of Significant By-products

Possible Cause Troubleshooting Steps
Side Reactions of 4-Bromo-1-butyne: The starting material can undergo self-reaction or elimination under basic conditions.- Control the rate of addition of the base to the reaction mixture to maintain a low instantaneous concentration. - Optimize the reaction temperature; lower temperatures may favor the desired cyclization over side reactions.
Incomplete Cyclization of the Intermediate: The intermediate S-1-butynethiourea salt may not fully cyclize.- Ensure a sufficient reaction time for the cyclization step. - Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. - Investigate the effect of different bases or solvents on the cyclization efficiency.

Problem: Difficult Purification of the Final Product

Possible Cause Troubleshooting Steps
Presence of Polar Impurities: Unreacted thiourea and its salts can complicate extraction and distillation.- Perform an aqueous wash with a mild base to remove acidic impurities and unreacted thiourea. - Consider a fractional distillation under reduced pressure for purification on a larger scale.
Thermal Instability of the Product: this compound can decompose or polymerize at high distillation temperatures.- Use a high-vacuum distillation setup to lower the boiling point. - Employ a short-path distillation apparatus to minimize the residence time at high temperatures.
Method 3: Rhodium-Catalyzed Transannulation

Problem: Low Catalyst Activity or Deactivation at Scale

Possible Cause Troubleshooting Steps
Impure Reagents or Solvents: Impurities can poison the rhodium catalyst.- Use high-purity, degassed solvents and reagents. - Consider passing reagents and solvents through a column of activated alumina to remove polar impurities.
Oxygen Sensitivity: The rhodium catalyst can be sensitive to oxygen.- Ensure the reaction is carried out under a strictly inert atmosphere (argon or high-purity nitrogen). - Use Schlenk techniques or a glovebox for catalyst handling and reaction setup.
Product Inhibition: The product may coordinate to the catalyst and inhibit its activity.- Optimize the catalyst loading; a slightly higher loading may be necessary at scale. - Investigate the effect of temperature on catalyst turnover and stability.

Problem: Inefficient and Costly Catalyst Recovery

Possible Cause Troubleshooting Steps
Homogeneous Catalyst: The rhodium catalyst is dissolved in the reaction mixture, making it difficult to separate.- Explore the use of a supported rhodium catalyst on a solid support (e.g., carbon, silica) for easier filtration and recovery. - Investigate catalyst precipitation or extraction techniques after the reaction is complete. - Perform a cost-benefit analysis to compare the cost of catalyst loss versus the cost of implementing a recovery process.[8]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Methods

Method Starting Materials Typical Yield Reaction Conditions Key Scale-Up Challenges
Flash Vacuum Pyrolysis 2-Acetoxytetrahydrothiophene86%[11]400°C, 10⁻⁴ torr[11]High energy input, specialized equipment, difficult to scale.[2]
From 4-Bromo-1-butyne 4-Bromo-1-butyne, ThioureaModerateBoiling ethanol, aqueous ammoniaHandling of toxic and flammable starting material, by-product formation.[2][4]
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazoles, AlkenesHigh60°C, inert atmosphere[5]High catalyst cost, catalyst recovery and deactivation.[8]

Experimental Protocols

Protocol 1: Flash Vacuum Pyrolysis of 2-Acetoxytetrahydrothiophene

Warning: This procedure involves high temperatures and high vacuum and should only be performed by trained personnel with appropriate safety precautions.

  • Apparatus Setup: Assemble a flash vacuum pyrolysis apparatus consisting of a sample inlet, a pyrolysis tube packed with quartz wool or rings, a heating furnace, and a cold trap cooled with liquid nitrogen.[12]

  • Precursor Preparation: Synthesize 2-acetoxytetrahydrothiophene according to literature procedures.

  • Pyrolysis:

    • Heat the pyrolysis tube to 400°C.

    • Evacuate the system to a pressure of 10⁻⁴ torr or lower.

    • Slowly introduce the 2-acetoxytetrahydrothiophene into the hot pyrolysis tube. The rate of addition should be controlled to maintain a steady pressure.

    • The product, this compound, will collect in the liquid nitrogen-cooled trap.

  • Work-up and Purification:

    • Once the pyrolysis is complete, allow the apparatus to cool to room temperature under vacuum.

    • Carefully vent the system with an inert gas.

    • Collect the crude product from the cold trap.

    • Purify the this compound by distillation under reduced pressure. Caution: Avoid acidic conditions to prevent polymerization.

Protocol 2: Synthesis from 4-Bromo-1-butyne and Thiourea

Warning: 4-Bromo-1-butyne is toxic and flammable. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve thiourea in ethanol.

  • Addition of 4-Bromo-1-butyne: Slowly add 4-bromo-1-butyne to the thiourea solution with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Cyclization: After cooling the reaction mixture, add aqueous ammonia. The mixture may be stirred at room temperature or gently heated to facilitate cyclization.

  • Work-up and Purification:

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 3: Rhodium-Catalyzed Transannulation of a 1,2,3-Thiadiazole with an Alkene

Warning: Rhodium catalysts and some organic solvents are hazardous. Perform the reaction under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 1,2,3-thiadiazole and the alkene in a dry, degassed solvent (e.g., chlorobenzene).[5]

  • Catalyst Addition: Add the rhodium catalyst (e.g., [Rh(COD)Cl]₂) and ligand (e.g., DPPF) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12 hours or until the starting materials are consumed (monitor by GC-MS or LC-MS).[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

  • Catalyst Recovery (if using a supported catalyst):

    • Filter the reaction mixture to recover the supported catalyst.

    • Wash the catalyst with a suitable solvent and dry under vacuum before reuse.

Visualizations

experimental_workflow_fvp cluster_prep Precursor Preparation cluster_pyrolysis Pyrolysis cluster_purification Purification start 2-Acetoxytetrahydrothiophene pyrolysis Flash Vacuum Pyrolysis (400°C, 10⁻⁴ torr) start->pyrolysis Vaporization collection Product Collection (Liquid N₂ Trap) pyrolysis->collection Condensation distillation Vacuum Distillation collection->distillation Crude Product product Pure this compound distillation->product

FVP Synthesis Workflow

troubleshooting_polymerization cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Product Polymerization cause1 Acidic Impurities issue->cause1 cause2 High Temperature issue->cause2 cause3 Exposure to Air/Moisture issue->cause3 solution1a Use Base-Washed Glassware cause1->solution1a solution1b Incorporate Basic Trap cause1->solution1b solution2a Low Temperature Storage cause2->solution2a solution2b High Vacuum Distillation cause2->solution2b solution3a Inert Atmosphere Handling cause3->solution3a solution3b Add Stabilizer (e.g., amine) cause3->solution3b

Troubleshooting Polymerization

References

Technical Support Center: Purification of 2,3-Dihydrothiophene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydrothiophene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

A1: The most common and effective methods for the purification of this compound and its derivatives are fractional distillation and column chromatography. For solid derivatives, recrystallization is also a viable option. The choice of method depends on the physical state of the compound, the nature of the impurities, and the required final purity.

Q2: What are the major safety concerns when handling this compound?

A2: this compound and many of its derivatives are volatile, flammable liquids with a strong, unpleasant odor.[1] Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Keeping the compound away from ignition sources.

  • Storing it in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen) to prevent polymerization.[2]

Q3: My this compound sample is turning into a polymer. How can I prevent this?

A3: this compound is known to polymerize in the presence of trace amounts of acid, sometimes with explosive rapidity.[2] To prevent polymerization, it is crucial to avoid acidic conditions during workup and purification. Ensure all glassware is clean and free of acid residues. If an acidic wash is necessary during the workup, it should be followed immediately by a neutralization step with a mild base like sodium bicarbonate solution. Store the purified compound at low temperatures under a nitrogen atmosphere.[2]

Q4: How can I effectively remove the strong odor of this compound from my lab and glassware?

A4: The persistent odor of organosulfur compounds is a common challenge. To manage the odor:

  • Work exclusively in a fume hood.

  • Neutralize residues and spills: Use a bleach (sodium hypochlorite) solution to oxidize the thiol compounds to less odorous sulfonic acids.

  • Glassware decontamination: Soak contaminated glassware in a bleach solution before washing.

  • Waste disposal: Treat all liquid and solid waste with bleach before placing it in designated hazardous waste containers.

Troubleshooting Guides

Fractional Distillation

Issue 1: The product is co-distilling with impurities.

Possible Cause Solution
Inefficient distillation column.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is key.
Incorrect thermometer placement.Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Fluctuating heat source.Use a heating mantle with a stirrer or an oil bath for uniform and stable heating.

Issue 2: The compound is decomposing or polymerizing in the distillation flask.

Possible Cause Solution
High distillation temperature.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
Presence of acidic impurities.Neutralize the crude product with a mild base (e.g., a wash with saturated sodium bicarbonate solution) and ensure it is thoroughly dried before distillation.
Prolonged heating.Complete the distillation as quickly as possible without sacrificing separation efficiency.
Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

Possible Cause Solution
Inappropriate solvent system (mobile phase).Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for thiophene derivatives is a mixture of hexane and ethyl acetate.[3]
Column was packed improperly.Ensure the silica gel is packed uniformly without any air bubbles or channels. Wet packing is generally preferred.
Column was overloaded.Use an appropriate amount of silica gel relative to the crude sample (typically a 50:1 to 100:1 ratio by weight).
Sample was loaded incorrectly.Dissolve the sample in a minimal amount of solvent and apply it to the column in a narrow band. For less soluble compounds, consider dry loading.

Issue 2: The compound is streaking or decomposing on the silica gel.

| Possible Cause | Solution | | Silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like alumina. | | Compound is unstable. | Work quickly and, if necessary, cool the column by jacketing it with a cooling fluid. |

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₆S
Molar Mass86.16 g/mol [1]
AppearanceColorless liquid[1]
OdorThioether-like[1]
Boiling Point112 °C (at 760 mmHg)

Table 2: Typical Purity and Recovery for Purification Methods

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Typical RecoveryNotes
Fractional Distillation85-95%>98%80-90%Effective for removing impurities with significantly different boiling points.
Column Chromatography80-90%>99%70-85%Ideal for removing closely related impurities and baseline separation.
Recrystallization (for solid derivatives)~90%>99%60-80%Dependent on finding a suitable solvent system.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is for the purification of liquid this compound or its volatile derivatives.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Allow the system to come to equilibrium, where a steady reflux is observed in the column.

    • Slowly increase the heat to begin distillation. Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of the desired compound, switch to a clean receiving flask.

    • Collect the main fraction while the temperature remains constant.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Purity Analysis: Analyze the collected main fraction for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying this compound derivatives that are not excessively volatile.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (or other suitable solvents)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Preparation (Wet Packing):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, tapping gently to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel.

    • Wash the column with the initial eluent.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by TLC analysis.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude this compound (from synthesis) workup Aqueous Workup (Neutralize any acid) crude->workup drying Drying (e.g., MgSO4) workup->drying purification Purification Step drying->purification dist Fractional Distillation chrom Column Chromatography analysis Purity Analysis (GC, NMR) storage Store under N2 at low temperature analysis->storage dist->analysis chrom->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation start Distillation Problem q1 Poor Separation? start->q1 q2 Decomposition? start->q2 q1->q2 No a1_1 Check Column Efficiency q1->a1_1 Yes a2_1 Use Vacuum Distillation q2->a2_1 Yes end Consult Further q2->end No a1_2 Reduce Distillation Rate a1_1->a1_2 a2_2 Neutralize Crude Product a2_1->a2_2

Caption: Troubleshooting flowchart for the fractional distillation of this compound.

References

Technical Support Center: Managing the Acid-Catalyzed Polymerization of 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the acid-catalyzed polymerization of 2,3-dihydrothiophene. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this sensitive polymerization reaction.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common acid catalysts used for the polymerization of this compound?

A1: Both Brønsted acids and Lewis acids can initiate the cationic polymerization of this compound. Strong protic acids such as sulfuric acid (H₂SO₄), triflic acid (CF₃SO₃H), and perchloric acid (HClO₄) are effective initiators.[1][2] Lewis acids like boron trifluoride (BF₃) and tin(IV) chloride (SnCl₄), often in the presence of a co-initiator like water, can also be used.[3] The choice of catalyst can significantly impact the reaction rate and the properties of the resulting polymer.

Q2: Why is the acid-catalyzed polymerization of this compound considered hazardous?

A2: The polymerization of this compound in the presence of trace amounts of acid can be extremely rapid, sometimes proceeding with explosive violence.[4] This is due to the high reactivity of the monomer in cationic polymerization. It is crucial to handle this reaction with extreme caution, employing appropriate safety measures such as working in a fume hood, using personal protective equipment, and starting with small-scale reactions.

Q3: How can I control the molecular weight of the resulting poly(this compound)?

A3: Controlling the molecular weight in cationic polymerization can be challenging. Key factors that influence the molecular weight include:

  • Monomer to Initiator Ratio: Generally, a higher concentration of the acid catalyst (initiator) will lead to a larger number of polymer chains, resulting in a lower average molecular weight.

  • Temperature: Lowering the reaction temperature can often lead to higher molecular weight polymers by reducing the rate of chain transfer reactions.[1]

  • Solvent Polarity: The choice of solvent can influence the reactivity of the propagating cationic chain, which in turn affects the molecular weight.[1]

  • Purity of Reagents: Impurities can act as chain-terminating or chain-transfer agents, leading to lower molecular weights.

Q4: What are common side reactions in the acid-catalyzed polymerization of this compound?

A4: Common side reactions in cationic polymerization include:

  • Chain Transfer: The positive charge at the end of a growing polymer chain can be transferred to a monomer, solvent molecule, or another polymer chain, terminating the growth of the original chain and initiating a new one.[1]

  • Termination: The propagating cation can be neutralized by a counter-ion or an impurity, leading to the cessation of polymer growth.[2]

  • Rearrangements: The carbocation at the chain end may undergo rearrangement to a more stable carbocation, which can alter the polymer structure.[2]

Q5: How can I purify the synthesized poly(this compound)?

A5: Purification of the polymer is essential to remove unreacted monomer, catalyst residues, and low molecular weight oligomers. Common purification techniques include:

  • Precipitation: The polymer can be precipitated by pouring the reaction mixture into a non-solvent for the polymer (but a solvent for the monomer and catalyst). Methanol is often used for this purpose with polythiophenes.[5]

  • Soxhlet Extraction: This technique can be used to wash the precipitated polymer with various solvents to remove different impurities. For instance, methanol can be used to remove catalyst and monomer, followed by a solvent like hexane to remove oligomers.[5][6]

II. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Runaway or Explosive Reaction - High catalyst concentration.- High reaction temperature.- Lack of proper heat dissipation.- IMMEDIATE ACTION: If safe to do so, quench the reaction with a suitable agent (e.g., a dilute solution of a weak base like sodium bicarbonate).- PREVENTION: - Start with very low catalyst concentrations. - Conduct the reaction at a low temperature (e.g., in an ice bath). - Use a solvent to help dissipate heat. - Always perform small-scale test reactions first.
Low Polymer Yield - Inactive catalyst.- Presence of impurities that terminate the polymerization.- Insufficient reaction time.- Use a fresh, high-purity catalyst.- Ensure all reagents and solvents are anhydrous and free of nucleophilic impurities.- Monitor the reaction progress over time to determine the optimal duration.
Polymer with Low Molecular Weight - High catalyst concentration.- High reaction temperature promoting chain transfer.- Presence of chain transfer agents (e.g., water, alcohols).- Decrease the catalyst concentration.- Lower the reaction temperature.- Use highly purified and anhydrous monomer and solvent.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) - Multiple initiation or termination pathways.- Significant chain transfer.- Poor control over reaction conditions.- Optimize the catalyst system and reaction conditions for a more controlled polymerization.- Consider using a "living" cationic polymerization system if precise control over PDI is required, though this is challenging.
Inconsistent Results Between Batches - Variations in reagent purity.- Inconsistent reaction setup and conditions (temperature, addition rates).- Moisture contamination.- Use reagents from the same lot or re-purify them before use.- Standardize the experimental protocol and ensure consistent execution.- Employ rigorous anhydrous techniques.
Polymer is a Dark, Intractable Material - Overly aggressive polymerization conditions.- Side reactions leading to cross-linking.- Use milder reaction conditions (lower temperature, less catalyst).- Reduce the reaction time.- Ensure a homogenous reaction mixture to prevent localized "hot spots."

III. Experimental Protocols

A. General Protocol for Acid-Catalyzed Polymerization of this compound

Disclaimer: This is a general guideline. The acid-catalyzed polymerization of this compound can be extremely vigorous.[4] All work should be performed in a certified fume hood with appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. A blast shield is highly recommended. Initial experiments should be conducted on a very small scale (e.g., with less than 100 mg of monomer).

Materials:

  • This compound (freshly distilled)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., a stock solution of sulfuric acid in the chosen solvent)

  • Quenching solution (e.g., a dilute solution of sodium bicarbonate or methanol)

  • Precipitation solvent (e.g., methanol)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, dissolve the freshly distilled this compound in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.

  • Slowly, add the acid catalyst solution dropwise to the stirred monomer solution via a syringe.

  • Monitor the reaction for any signs of an uncontrolled exotherm. If the reaction becomes too vigorous, be prepared to quench it immediately.

  • Allow the reaction to proceed for the desired time.

  • Quench the polymerization by adding the quenching solution.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of the precipitation solvent (e.g., methanol) with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh precipitation solvent to remove any remaining impurities.

  • Dry the polymer under vacuum to a constant weight.

B. Polymer Purification by Soxhlet Extraction
  • Place the dried, crude polymer in a cellulose thimble.

  • Insert the thimble into a Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Heat the solvent to reflux and allow the extraction to proceed for several hours to remove catalyst residues and unreacted monomer.

  • After the first extraction, replace the solvent with a second solvent (e.g., hexane or acetone) to remove low molecular weight oligomers, if necessary.

  • Finally, the purified polymer can be dissolved in a good solvent (e.g., chloroform or THF) and re-precipitated, or the solvent can be evaporated to yield the purified polymer.

IV. Data Presentation

The following tables illustrate the expected trends in the acid-catalyzed polymerization of this compound. The data are illustrative and will vary depending on the specific experimental conditions.

Table 1: Effect of Catalyst Concentration on Molecular Weight

Catalyst (H₂SO₄) Concentration (mol%)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
0.115,00025,5001.7
0.58,00015,2001.9
1.04,5009,4502.1
2.02,0004,6002.3

Table 2: Effect of Temperature on Molecular Weight

Temperature (°C)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
-2012,00021,6001.8
08,50016,1501.9
255,00010,5002.1

V. Visualizations

polymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer Purification Monomer Purification Monomer Dissolution Monomer Dissolution Monomer Purification->Monomer Dissolution Solvent Drying Solvent Drying Solvent Drying->Monomer Dissolution Catalyst Solution Prep Catalyst Solution Prep Catalyst Addition Catalyst Addition Catalyst Solution Prep->Catalyst Addition Reaction Setup Reaction Setup Reaction Setup->Monomer Dissolution Cooling Cooling Monomer Dissolution->Cooling Cooling->Catalyst Addition Slow, Dropwise Polymerization Polymerization Catalyst Addition->Polymerization Monitor Temperature Quenching Quenching Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for the acid-catalyzed polymerization of this compound.

troubleshooting_logic Start Start Problem Problem Start->Problem Low Yield Low Yield Problem->Low Yield Yield Issue Low MW Low MW Problem->Low MW MW Issue Runaway Reaction Runaway Reaction Problem->Runaway Reaction Safety Issue Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Increase Reaction Time Increase Reaction Time Low Yield->Increase Reaction Time Decrease Catalyst Conc. Decrease Catalyst Conc. Low MW->Decrease Catalyst Conc. Lower Temperature Lower Temperature Low MW->Lower Temperature Runaway Reaction->Decrease Catalyst Conc. Runaway Reaction->Lower Temperature

Caption: A simplified troubleshooting decision tree for common polymerization issues.

cationic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer H+ H+ Monomer This compound H+->Monomer Protonation Carbocation Initiated Monomer (Cation) Monomer->Carbocation Growing Chain (Cation) Growing Chain (Cation) Carbocation->Growing Chain (Cation) Another Monomer Another Monomer Growing Chain (Cation)->Another Monomer Nucleophilic Attack Longer Chain (Cation) Longer Chain (Cation) Another Monomer->Longer Chain (Cation) Final Chain (Cation) Final Chain (Cation) Longer Chain (Cation)->Final Chain (Cation) Counter-ion/Solvent/Monomer X⁻ / Solvent / Monomer Final Chain (Cation)->Counter-ion/Solvent/Monomer Transfer/Combination Neutral Polymer Neutral Polymer Counter-ion/Solvent/Monomer->Neutral Polymer

Caption: Simplified signaling pathway for cationic polymerization of this compound.

References

Technical Support Center: Synthesis of Substituted 2,3-Dihydrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted 2,3-dihydrothiophenes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,3-dihydrothiophenes and offers potential solutions.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incorrect Base or Catalyst: The choice of base or catalyst is crucial and often substrate-dependent.

    • Solution: Screen a variety of bases (e.g., NaH, K₂CO₃, triethylamine) and catalysts (e.g., Rhodium-based catalysts for specific reactions) to find the optimal one for your specific substrate. For instance, in some variations of the Fiesselmann synthesis, a sodium alcoholate is used for cyclization.[1]

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature fluctuations.

    • Solution: Experiment with a range of temperatures. Some reactions may require cooling (e.g., 0°C) during reagent addition, followed by refluxing to drive the reaction to completion.

  • Poor Quality Starting Materials: Impurities in starting materials can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials by using freshly distilled solvents and purified reagents.

  • Atmospheric Moisture or Oxygen: Certain reactions, especially those involving organometallic reagents, are sensitive to air and moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Inefficient Cyclization: The final ring-closing step may be the rate-limiting step.

    • Solution: For reactions like the Fiesselmann synthesis, ensure the base used is strong enough to facilitate the intramolecular cyclization.[1] In other methods, a dehydrating agent might be necessary.

Issue 2: Formation of Side Products

Possible Side Products and Mitigation Strategies:

  • Polymerization: 2,3-Dihydrothiophene is known to polymerize in the presence of acid, sometimes with explosive rapidity.[2]

    • Solution: Carefully control the pH of the reaction mixture and avoid acidic conditions during workup and purification if the product is unstable. Store the purified product at low temperatures under an inert atmosphere.[2]

  • Isomerization to 2,5-Dihydrothiophene: Depending on the reaction conditions, the double bond can migrate.

    • Solution: The choice of reagents and reaction conditions can influence the regioselectivity. For instance, in some syntheses, 2,3-dihydrothiophenes can be isomerized to the 2,5-isomers in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] Careful selection of the base and reaction time is crucial.

  • Formation of Thioacetals: In variations of the Fiesselmann synthesis, if an alcohol is not added, a thioacetal can be generated as a side product.[1]

    • Solution: If the desired product is the monoadduct, ensure the presence of an appropriate alcohol in the reaction mixture.[1]

Issue 3: Difficulty in Product Purification

Challenges and Recommended Procedures:

  • Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the reaction mixture.

    • Solution: Optimize your chromatography conditions. This may involve screening different solvent systems (e.g., petroleum ether/Et₂O mixtures) for column chromatography or using alternative purification techniques like preparative TLC or HPLC.

  • Product Instability on Silica Gel: Some dihydrothiophenes may be sensitive to the acidic nature of standard silica gel.

    • Solution: Use neutralized silica gel (by washing with a solution of triethylamine in the eluent) or an alternative stationary phase like alumina.

  • Oily Product That is Difficult to Crystallize:

    • Solution: Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization. If the product is still an oil, distillation under reduced pressure (for thermally stable compounds) or chromatographic purification is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted 2,3-dihydrothiophenes?

A1: Several methods are commonly employed, each with its own advantages and substrate scope. These include:

  • Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][3]

  • Gewald Aminothiophene Synthesis: While primarily used for 2-aminothiophenes, variations can lead to dihydrothiophene intermediates. It is a multi-component reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur with a base catalyst.[4][5][6][7]

  • Rhodium-Catalyzed Transannulation: This modern method uses a rhodium catalyst for the reaction of 1,2,3-thiadiazoles with alkenes, offering high regioselectivity and broad substrate compatibility.[8]

  • Intramolecular Cyclization Reactions: Various strategies involve the ring closure of appropriately functionalized precursors. For example, intramolecular titanocene(II)-promoted alkenations of thioesters can yield 5-substituted 2,3-dihydrothiophenes.[2]

Q2: How can I optimize the yield for my this compound synthesis?

A2: Optimization is a multi-faceted process. Consider the following factors:

  • Solvent: The polarity of the solvent can significantly impact reaction rates and yields. Screen a range of solvents from polar aprotic (e.g., DMF, THF) to non-polar (e.g., hexane, toluene).

  • Catalyst/Base: The choice and amount of catalyst or base are critical. For base-catalyzed reactions, a slight excess may be beneficial. For catalytic reactions, catalyst loading should be optimized.

  • Temperature and Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and temperature. Prolonged reaction times or excessive heat can lead to decomposition or side product formation.

  • Concentration: The concentration of reactants can influence reaction kinetics. Experiment with different concentrations to find the most effective conditions.

Q3: What is a typical workup procedure for these reactions?

A3: A general workup procedure often involves:

  • Quenching the reaction with water or an acidic/basic solution as appropriate.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine to remove water-soluble impurities.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentrating the solution under reduced pressure.

  • Purifying the crude product, typically by column chromatography on silica gel.

Q4: Are there any specific safety precautions I should take when working with 2,3-dihydrothiophenes?

A4: Yes. As mentioned, this compound itself can undergo polymerization in the presence of acid, which can be vigorous.[2] It is recommended to handle it with care, avoid contact with acids, and store it at low temperatures under an inert atmosphere.[2] Always consult the Safety Data Sheet (SDS) for all reagents and products.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 2-Phenyl-4,5-dihydrothiophene-3-carboxylate [2]

EntryBaseTime (h)Yield (%)
1K₂S7288
2Na₂S4898

Table 2: Optimization of Reduction-Alkylation Conditions for Disulfide Precursors [9]

EntryReducing AgentBaseSolventTemperature (°C)Yield (%)
1NaBH₄K₂CO₃DMFrt65
2NaBH₄NoneDMFrt92
3Na₂S₂O₄K₂CO₃DMF8075
4Na₂S₂O₄NoneDMF800

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis of 2-Aminothiophenes (as a potential route to related dihydro- structures) [4]

  • Materials:

    • Ketone or aldehyde (1.0 equiv)

    • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

    • Elemental sulfur (1.2 equiv)

    • Amine base (e.g., morpholine) (2.0 equiv)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

    • Add the amine base dropwise to the stirred mixture.

    • Heat the reaction mixture to 50-70 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Synthesis of Ethyl 2-Phenyl-4,5-dihydrothiophene-3-carboxylate [2]

  • Materials:

    • Phosphonium tetrafluoroborate precursor (1.0 equiv)

    • Na₂S (1.0 equiv)

    • Benzoyl chloride (1.0 equiv)

    • THF (anhydrous)

  • Procedure:

    • Suspend the phosphonium salt and Na₂S in THF in a flame-dried flask under an inert atmosphere.

    • Cool the mixture to 0°C and stir for 30 minutes.

    • Add benzoyl chloride dropwise over 5 minutes.

    • Allow the mixture to warm to room temperature and then heat at reflux for 48 hours.

    • Evaporate the solvent to dryness.

    • Triturate the residue with a mixture of petroleum ether/Et₂O (4:1).

    • Filter the combined extracts through a silica gel pad and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether/Et₂O, 9:1).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Starting Materials: - Ketone/Aldehyde - Active Methylene Nitrile - Sulfur - Solvent add_base Add Amine Base prep->add_base Stir heat Heat to 50-70 °C add_base->heat monitor Monitor by TLC heat->monitor Periodically cool Cool to RT monitor->cool Reaction Complete precipitate Precipitation cool->precipitate filtrate Filtration precipitate->filtrate recrystallize Recrystallization filtrate->recrystallize pure_product Pure Product recrystallize->pure_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incorrect Base/ Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Air/Moisture Sensitivity start->cause4 sol1 Screen Bases/ Catalysts cause1->sol1 sol2 Optimize Temperature Profile cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Use Inert Atmosphere & Anhydrous Solvents cause4->sol4

References

Technical Support Center: Synthesis of 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrothiophene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for the synthesis of this compound include the pyrolysis of 2-acyloxytetrahydrothiophenes and the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes. The choice of method often depends on the desired scale, available starting materials, and required substitution pattern.

Q2: My this compound product appears unstable and polymerizes upon standing. How can this be prevented?

A2: this compound is known to undergo rapid, sometimes explosive, polymerization in the presence of trace amounts of acid.[1] To prevent this, it is crucial to:

  • Ensure all glassware is thoroughly washed and free of acidic residues.

  • Use freshly distilled, neutral solvents.

  • Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (nitrogen or argon).

  • Avoid contact with acidic materials during workup and storage.

Q3: How can I differentiate between the 2,3- and 2,5-dihydrothiophene isomers?

A3: The two isomers can be readily distinguished using ¹H NMR spectroscopy. The vinylic protons of this compound appear at approximately 6.06 ppm and 5.48 ppm, while the allylic protons of 2,5-dihydrothiophene are found further upfield.[2] Gas chromatography-mass spectrometry (GC-MS) can also be used for separation and identification based on their different retention times and fragmentation patterns.[3][4]

Troubleshooting Guides

Problem 1: Low yield of this compound in the pyrolysis of 2-acetoxytetrahydrothiophene.
Possible Cause Troubleshooting Step
Incomplete pyrolysisEnsure the pyrolysis temperature is optimal. A common method is flash vacuum pyrolysis (FVP) at 400°C.[2] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can cause decomposition.
Decomposition of productMinimize the residence time of the product in the hot zone of the pyrolysis apparatus. Ensure the collection trap is efficiently cooled (e.g., with liquid nitrogen) to quickly condense the product and prevent secondary reactions.
Formation of thiopheneHigh temperatures can promote dehydrogenation to the more stable aromatic thiophene. Optimize the temperature and pressure to favor the formation of the desired dihydrothiophene.
Problem 2: Formation of significant amounts of 2,5-dihydrothiophene isomer.
Possible Cause Troubleshooting Step
Thermal isomerizationHigh reaction or purification temperatures can lead to the isomerization of the less stable this compound to the more stable 2,5-dihydrothiophene. For instance, heating 2,5-dihydrothiophene at 300°C in the presence of a Re/Al₂O₃ catalyst can yield this compound, indicating the reversibility of this process under harsh conditions.[5] Avoid prolonged heating and consider purification methods that do not require high temperatures, such as flash column chromatography over neutral silica gel.
Base-catalyzed isomerizationStrong bases can catalyze the isomerization. If a base is used in the synthesis or workup, consider using a milder base or minimizing the reaction time and temperature.
Problem 3: The crude product is a complex mixture containing thiophene.
Possible Cause Troubleshooting Step
DehydrogenationThe presence of oxidizing agents or certain catalysts at elevated temperatures can lead to the dehydrogenation of this compound to thiophene. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used to intentionally oxidize dihydrothiophenes to thiophenes.[6] Ensure that no unintended oxidizing agents are present in the reaction mixture. If using a metal catalyst, screen for catalysts that do not promote dehydrogenation under the desired reaction conditions.
Problem 4: Low or no conversion in the rhodium-catalyzed transannulation of 1,2,3-thiadiazole with an alkene.
Possible Cause Troubleshooting Step
Catalyst deactivationEnsure the rhodium catalyst is active and handled under an inert atmosphere to prevent oxidation. Use of appropriate ligands, such as DPPF, can be crucial for catalytic activity.[7]
Incorrect reaction conditionsThe reaction is sensitive to solvent and temperature. Chlorobenzene has been reported as an effective solvent, with optimal temperatures around 60°C.[8] Optimization of these parameters for your specific substrates may be necessary.
Unreactive alkeneWhile the reaction has a broad substrate scope, highly electron-deficient or sterically hindered alkenes may exhibit lower reactivity. Consider increasing the reaction time, temperature, or catalyst loading.

Data Presentation

Compound ¹H NMR Chemical Shifts (δ, ppm) Boiling Point Notes
This compoundC2-H: 6.06, C3-H: 5.48, C4-H: 3.08, C5-H: 2.62 (in CS₂)[2]112 °C[1]Less stable isomer.
2,5-DihydrothiopheneC2/5-H: ~3.7, C3/4-H: ~5.8122 °C[5]More stable isomer.
ThiopheneC2/5-H: 7.36, C3/4-H: 7.1884 °CAromatic byproduct.

Experimental Protocols

Key Experiment: Synthesis of this compound via Pyrolysis of 2-Acetoxytetrahydrothiophene

This protocol is based on the flash vacuum pyrolysis method, which has been reported to produce this compound in high yield.[2]

Materials:

  • 2-Acetoxytetrahydrothiophene

  • Pyrolysis apparatus equipped with a quartz tube, furnace, vacuum pump, and a cold trap.

  • Liquid nitrogen or dry ice/acetone bath for the cold trap.

Procedure:

  • Set up the pyrolysis apparatus. The quartz tube is placed inside the furnace. One end is connected to a sample flask, and the other end is connected to a cold trap followed by a vacuum pump.

  • Heat the furnace to 400°C.

  • Place 2-acetoxytetrahydrothiophene in the sample flask and slowly introduce it into the hot quartz tube under high vacuum (~10⁻⁴ torr).

  • The volatile products will pass through the hot zone and be collected in the cold trap, which is cooled with liquid nitrogen.

  • After all the starting material has been pyrolyzed, the apparatus is allowed to cool, and the vacuum is carefully released.

  • The collected product in the cold trap is allowed to warm to room temperature.

  • The crude this compound can be purified by distillation or chromatography.

Safety Note: Pyrolysis should be performed in a well-ventilated fume hood. Care should be taken when working with high vacuum and cryogenic liquids.

Key Experiment: Analysis of Product Mixture by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column for separating volatile sulfur compounds (e.g., a non-polar or medium-polarity column).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • If necessary, filter the sample to remove any particulate matter.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 35-200.

Data Analysis:

  • Identify the peaks corresponding to this compound, 2,5-dihydrothiophene, and thiophene based on their retention times and mass spectra.

  • The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC). For accurate quantification, calibration with authentic standards is required.

Visualizations

Reaction_Pathway 2-Acetoxytetrahydrothiophene 2-Acetoxytetrahydrothiophene This compound This compound 2-Acetoxytetrahydrothiophene->this compound Pyrolysis (400°C) Side_Products Side_Products This compound->Side_Products Undesired Reactions 2,5-Dihydrothiophene 2,5-Dihydrothiophene Side_Products->2,5-Dihydrothiophene Isomerization (Heat/Base) Thiophene Thiophene Side_Products->Thiophene Dehydrogenation Polymer Polymer Side_Products->Polymer Acid Catalysis

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze crude mixture by GC-MS / NMR start->check_purity isomer High 2,5-isomer content? check_purity->isomer thiophene Significant thiophene peak? isomer->thiophene No optimize_temp Optimize pyrolysis/reaction temperature. Avoid prolonged heating. isomer->optimize_temp Yes polymer Polymerization observed? thiophene->polymer No check_oxidants Check for and eliminate oxidizing agents. Screen catalysts. thiophene->check_oxidants Yes acid_free Ensure acid-free conditions. Use neutral workup and storage. polymer->acid_free Yes end Improved Yield and Purity polymer->end No optimize_temp->end check_oxidants->end acid_free->end

Caption: Troubleshooting workflow for identifying side products.

References

Technical Support Center: Troubleshooting NMR Spectra of Substituted Dihydrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of substituted dihydrothiophenes.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in a dihydrothiophene ring?

A1: The chemical shifts for dihydrothiophenes are influenced by the degree of saturation and the substitution pattern. For unsubstituted 2,5-dihydrothiophene, the olefinic protons (H2/H5) typically resonate around 5.8-6.0 ppm, and the allylic protons (H3/H4) are found around 3.7-3.9 ppm. In 2,3-dihydrothiophene, the olefinic proton (H2) is further downfield. The corresponding carbon signals appear in the olefinic region (around 125-135 ppm) and the aliphatic region (around 30-40 ppm). Substituents can cause significant deviations from these values.

Q2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts in dihydrothiophenes?

A2: Electron-donating groups (EDGs) like alkyl or alkoxy groups tend to increase the electron density on the ring, causing an upfield shift (to lower ppm values) of the signals of nearby protons and carbons. Conversely, electron-withdrawing groups (EWGs) such as nitro or carbonyl groups decrease the electron density, leading to a downfield shift (to higher ppm values). The magnitude of this shift depends on the nature of the substituent and its position on the ring.[1][2]

Q3: My NMR spectrum shows broad or distorted peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and broadened lines. Diluting the sample may help.[3]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can be beneficial.

  • Chemical Exchange: If the molecule is undergoing conformational changes or proton exchange on the NMR timescale, the signals can broaden. Running the experiment at a different temperature can help to either sharpen the signals (by moving into a fast or slow exchange regime) or provide evidence for the dynamic process.

  • Incomplete Dissolution: Solid particles suspended in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines. Ensure your sample is fully dissolved and filter it if necessary.[3]

Q4: I am observing unexpected signals in my spectrum. What should I check?

A4: Unexpected signals usually point to the presence of impurities. These could be:

  • Residual Solvents: From the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane).

  • Starting Materials or Reagents: Incomplete reaction or purification can leave traces of starting materials.

  • Side Products: Unintended products formed during the reaction.

  • Water: Many deuterated solvents are hygroscopic.

  • Grease: From glassware joints.

It is advisable to run NMR spectra of your starting materials and common laboratory solvents to aid in the identification of these impurity peaks.

Troubleshooting Guides

Issue 1: Signal Overlap in the Aromatic/Olefinic Region

Problem: The signals for the protons on the dihydrothiophene ring and any aromatic substituents are overlapping, making it difficult to determine multiplicity and assign peaks.

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping NMR signals.

Detailed Steps:

  • Change the NMR Solvent: Solvents can induce differential shifts in proton resonances. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often resolve overlapping signals.

  • Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, helping to trace the spin systems within the molecule even if the 1D signals are overlapped.

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz instead of 400 MHz) will increase the spectral dispersion, which can lead to better separation of crowded signals.

Issue 2: Ambiguous Stereochemistry or Regiochemistry

Problem: It is unclear which isomer (e.g., cis/trans or a specific regioisomer) has been synthesized.

Troubleshooting Workflow:

Caption: Workflow for determining stereochemistry and regiochemistry.

Detailed Steps:

  • Analyze Coupling Constants (J-values): The magnitude of three-bond coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This can help in determining the relative stereochemistry of substituents.[4]

  • 2D NOESY/ROESY: These experiments detect through-space interactions (Nuclear Overhauser Effect). Protons that are close in space will show cross-peaks, providing definitive evidence for stereochemistry and regiochemistry. NOESY is suitable for small and large molecules, while ROESY is often better for medium-sized molecules where the NOE might be close to zero.

  • 2D HSQC and HMBC: An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away. Together, these experiments can help to piece together the carbon skeleton and confirm the positions of substituents.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Dihydrothiophenes
Proton Position2,5-DihydrothiopheneThis compoundSubstituent Effect (General Trend)
Olefinic H 5.7 - 6.2 ppm6.0 - 6.5 ppm (at C2), 5.5 - 6.0 ppm (at C3)EWG: Downfield shift; EDG: Upfield shift
Allylic CH₂ 3.6 - 4.1 ppm2.8 - 3.3 ppm (at C4)Less affected than olefinic protons
Saturated CH₂ -~2.5 - 3.0 ppm (at C5)Substituent effects are transmitted through the ring
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Dihydrothiophenes
Carbon Position2,5-DihydrothiopheneThis compoundSubstituent Effect (General Trend)
Olefinic C 125 - 135 ppm120 - 140 ppmEWG: Downfield shift; EDG: Upfield shift[1]
Allylic C 35 - 45 ppm30 - 40 ppmLess pronounced effect
Saturated C -25 - 35 ppmInfluenced by nearby substituents
Table 3: Typical J-Coupling Constants in Dihydrothiophenes
Coupling TypeDescriptionTypical Value (Hz)
³J (vicinal, olefinic) H-C=C-H8 - 11 Hz
³J (vicinal, cis-allylic) H-C=C-CH1 - 3 Hz
³J (vicinal, trans-allylic) H-C=C-CH4 - 7 Hz
²J (geminal) H-C-H-10 to -15 Hz
⁴J (long-range) H-C=C-C-H0 - 3 Hz

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified dihydrothiophene derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] If the sample is suspected to be air-sensitive, use a J-Young tube and degas the sample using the freeze-pump-thaw method.[5]

  • Instrumentation: Use a spectrometer with a field strength of at least 400 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° or 90° pulse sequence.

    • Spectral Width: Typically 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration if quaternary carbons are present or if T₁ values are long).

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2D NOESY Experiment for Stereochemistry Determination
  • Sample Preparation: Prepare the sample as for a ¹H NMR, ensuring it is free of particulate matter. For small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE.[5]

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY pulse sequence (e.g., noesygpph).

    • Mixing Time (d8): This is a crucial parameter. For small molecules, a mixing time of 500-800 ms is a good starting point. A series of experiments with varying mixing times can be beneficial.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (per increment): 8-32, depending on concentration.

  • Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions before Fourier transformation. Phase and baseline correct the resulting 2D spectrum. Analyze the cross-peaks, which indicate spatial proximity between the correlated protons.

References

Technical Support Center: Synthesis of 2,3-Dihydrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrothiophenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of 2,3-dihydrothiophenes, with a focus on the impact of solvent selection.

1. Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired 2,3-dihydrothiophene product. What are the common causes related to the solvent and other conditions?

Answer: Low yields are a frequent challenge in organic synthesis. Several factors, many of which are solvent-dependent, can contribute to this issue. Consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical as it affects reactant solubility, reaction rate, and the stability of intermediates. For instance, in the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes, a solvent screen revealed that chlorobenzene provides a significantly higher yield compared to other common solvents like toluene, THF, or dichloromethane. For multicomponent reactions like the Gewald synthesis, protic solvents such as ethanol or DMF are often preferred to facilitate the dissolution of elemental sulfur.[1] If you are using a non-polar solvent in a Gewald-type reaction, switching to a polar, protic solvent may improve your yield.

  • Reagent Solubility: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a sluggish or incomplete reaction. If a reactant has limited solubility, consider a different solvent or a co-solvent system.

  • Reaction Temperature: The optimal temperature is highly dependent on the specific reaction and solvent. Some reactions require heating to overcome the activation energy, while others may need cooling to prevent the formation of byproducts. High temperatures can sometimes lead to decomposition. It is advisable to consult the literature for the recommended temperature range for your specific synthetic route and solvent.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity can be influenced by the solvent. The solvent can affect the catalyst's solubility and its coordination sphere. Ensure the catalyst is active and compatible with the chosen solvent.

2. Formation of Side Products and Regioisomers

Question: I am observing the formation of significant side products or a mixture of regioisomers instead of the desired this compound. How can solvent choice help?

Answer: The formation of byproducts and isomers is a common problem that can often be mitigated by careful solvent selection and optimization of reaction conditions.

  • Regioselectivity: The solvent can influence the regioselectivity of a reaction by stabilizing one transition state over another. While specific quantitative data on solvent effects on regioselectivity in this compound synthesis is sparse in the literature, it is a crucial parameter to consider during reaction optimization. Screening a range of solvents with varying polarities (e.g., from non-polar toluene to polar aprotic DMF and polar protic ethanol) can help determine the optimal conditions for achieving the desired regioisomer.

  • Side Reactions: Solvents can either promote or suppress side reactions. For example, protic solvents may participate in unwanted side reactions with highly reactive intermediates. In such cases, switching to an aprotic solvent might be beneficial. Conversely, some reactions proceed more cleanly in protic solvents.

3. Difficult Product Purification

Question: My crude product is a dark, tarry material, and purification is proving difficult. What could be the cause?

Answer: The formation of tar-like substances often indicates product decomposition or polymerization.

  • Product Instability: this compound itself can be unstable in the presence of acid and may polymerize.[2] If your reaction conditions are acidic, or if acidic byproducts are formed, this could be a cause. The choice of workup procedure and solvent is important. A non-polar extraction solvent might be preferable to minimize the co-extraction of highly polar, tarry materials.

  • Purification Solvent System: For purification by column chromatography, a systematic screening of solvent systems is recommended. Start with a non-polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

Data Presentation: Solvent Effects on Yield

The following table summarizes the effect of different solvents on the yield of a specific rhodium-catalyzed synthesis of a this compound derivative. This data highlights the critical role of solvent selection in optimizing reaction outcomes.

Solvent Yield (%) Reference
Toluene0
THF0
1,2-Dichloroethane0
Dioxane32
Dichloromethane58
Chlorobenzene 84
Table 1: Effect of Solvent on the Yield of a Rhodium-Catalyzed Synthesis of this compound.

Experimental Protocols

Below are generalized experimental protocols for key synthetic methods leading to 2,3-dihydrothiophenes, with a focus on the role of the solvent. Note: These are general procedures and may require optimization for specific substrates.

1. Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes

This method provides a regioselective route to a wide range of 2,3-dihydrothiophenes.[3]

  • Reaction Setup: To an oven-dried reaction vessel, add the 1,2,3-thiadiazole (1.0 eq), the alkene (2.0 eq), [Rh(COD)Cl]₂ (2.5 mol %), and a suitable ligand such as DPPF (6 mol %).

  • Solvent Addition: Add anhydrous chlorobenzene via syringe. The use of chlorobenzene has been shown to provide superior yields compared to other solvents.

  • Reaction Conditions: Stir the mixture at 60 °C for 12 hours under an inert atmosphere (e.g., Argon).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

2. Gewald Synthesis of 2-Amino-2,3-dihydrothiophenes

This is a multicomponent reaction that is widely used for the synthesis of substituted 2-aminothiophenes, which can be precursors to 2,3-dihydrothiophenes.[1]

  • Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent and Base: Add a suitable solvent such as ethanol or DMF. These polar solvents aid in the dissolution of the starting materials, particularly the elemental sulfur. Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction is often exothermic. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. The product may precipitate and can be collected by filtration.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (Thiadiazole, Alkene) B Add Catalyst & Ligand ([Rh(COD)Cl]₂, DPPF) A->B C Add Anhydrous Solvent (e.g., Chlorobenzene) B->C D Heat under Inert Atmosphere (60°C, 12h) C->D E Concentrate under Vacuum D->E F Column Chromatography E->F G G F->G Pure this compound

Caption: Workflow for Rh-catalyzed this compound synthesis.

solvent_effect_logic cluster_properties Solvent Properties to Consider A Reaction Outcome Goal: High Yield & Selectivity B Key Parameter: Solvent Choice A->B C Polarity (Protic vs. Aprotic) B->C D Solubilizing Power B->D E Boiling Point B->E F Potential Issues C->F D->F E->F G Low Yield F->G H Side Products F->H I Poor Regioselectivity F->I J Troubleshooting Strategy G->J H->J I->J K Solvent Screening J->K L Consult Literature for Specific Reaction Type J->L

Caption: Logical approach to troubleshooting solvent effects.

References

Technical Support Center: Catalyst Selection for Regioselective Dihydrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting catalysts for the regioselective synthesis of dihydrothiophenes. It includes frequently asked questions, troubleshooting guides for common experimental issues, quantitative data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for achieving high regioselectivity in dihydrothiophene synthesis?

A1: Two of the most effective and well-documented strategies rely on transition metal catalysis:

  • Copper-Catalyzed Ring Expansion of Vinyl Thiiranes: This method is highly effective for synthesizing 2,5-dihydrothiophenes. Electrophilic copper(II) catalysts promote the rearrangement of vinyl thiiranes to the desired five-membered ring structure.

  • Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes: This approach offers excellent regioselectivity for a diverse range of substituted dihydrothiophenes.[1] It typically involves the reaction of a 1,2,3-thiadiazole with an alkene to regioselectively produce dihydrothiophenes with substituents at the 4-position.[2]

Q2: How do I choose between a copper-based and a rhodium-based catalyst system?

A2: The choice depends primarily on your available starting materials and the desired regioisomer of the dihydrothiophene product.

  • Choose a Copper Catalyst (e.g., Cu(hfacac)₂) if: Your synthetic route starts with vinyl thiiranes and the target molecule is a 2,5-dihydrothiophene . This method is particularly useful for accessing this specific isomer.[3]

  • Choose a Rhodium Catalyst (e.g., [Rh(COD)Cl]₂/DPPF) if: You are starting with 1,2,3-thiadiazoles and alkenes . This method provides exceptional regiocontrol, yielding dihydrothiophenes with substituents specifically at the 4-position .[2] This strategy has a broad substrate scope and is compatible with a wide array of functional groups.[1]

Q3: What is the role of the ligand in achieving regioselectivity in rhodium-catalyzed systems?

A3: In rhodium-catalyzed reactions, such as the transannulation of 1,2,3-thiadiazoles, the ligand plays a critical role in controlling the reactivity and selectivity of the metal center. In the synthesis of dihydrothiophenes, bulky phosphine ligands like 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) are crucial.[2] They modulate the electronic properties and steric environment of the rhodium catalyst, which in turn directs the regioselective formation of the Rh-carbenoid intermediate and its subsequent cycloaddition, ensuring that only one regioisomer of the dihydrothiophene is formed.[2]

Q4: My target is a substituted thiophene. Can these catalytic methods be adapted for this?

A4: Yes. The rhodium-catalyzed transannulation method can be adapted into a one-pot synthesis of thiophenes. After the formation of the dihydrothiophene, a subsequent in-situ oxidation using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the corresponding aromatic thiophene.[1]

Troubleshooting Guides

Problem Area 1: Copper-Catalyzed Ring Expansion of Vinyl Thiiranes

Q: My reaction is producing a significant amount of conjugated dienes instead of the desired 2,5-dihydrothiophene. What is wrong?

A: This is a common issue caused by a competing desulfurization pathway. The choice of catalyst is the most critical factor. Many copper catalysts will unfortunately favor this side reaction.

  • Solution: Switch to a more selective, electrophilic copper(II) catalyst. Copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) has been shown to be highly effective in selectively promoting the desired ring expansion while suppressing desulfurization.[3]

Q: I am observing a major byproduct that I suspect is a dihydrodithiine. How can I minimize this?

A: Dihydrodithiine formation is an intermolecular reaction that competes with the desired intramolecular ring expansion.

  • Solution: This side reaction can be effectively suppressed by running the reaction at a lower concentration . Reducing the concentration of the vinyl thiirane starting material disfavors the bimolecular pathway, allowing the desired intramolecular rearrangement to dominate.

Q: The reaction is sluggish or gives a low yield even with the correct catalyst. What factors should I investigate?

A:

  • Catalyst Activity: Ensure your copper catalyst is pure and active. Consider using a freshly opened bottle or purifying the catalyst if necessary.

  • Solvent Purity: Use anhydrous and high-purity solvents. Trace impurities can interfere with the catalytic cycle.

  • Temperature: While the reaction is generally mild, ensure the temperature is optimal as specified in the protocol. Small deviations can impact reaction rates.

Problem Area 2: Rhodium-Catalyzed Transannulation

Q: I am not achieving the reported high regioselectivity and am seeing a mixture of isomers. What are the most critical parameters to check?

A: This method's high regioselectivity is very sensitive to the reaction conditions.

  • Catalyst & Ligand System: The combination of [Rh(COD)Cl]₂ as the rhodium source and DPPF as the ligand is crucial for high selectivity.[2] Ensure the correct catalyst and ligand are used in the proper ratio.

  • Solvent: Optimization studies have shown that chlorobenzene is the ideal solvent for achieving high yields and selectivity.[2] Using other solvents may lead to undesired outcomes.

  • Temperature: The reaction temperature must be carefully controlled. The reported optimal temperature is typically around 60°C.

Q: My reaction yield is poor, although the regioselectivity is good. What could be the cause?

A:

  • Purity of Starting Materials: The 1,2,3-thiadiazole starting materials can be unstable. Ensure they are pure before use. Impurities can inhibit the catalyst.

  • Inert Atmosphere: Rhodium catalysts can be sensitive to air and moisture. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. Insufficient reaction time will naturally lead to lower yields.

Data Presentation: Catalyst System Comparison

Table 1: Summary of Catalyst Systems for Regioselective Dihydrothiophene Synthesis

MethodCatalyst SystemStarting MaterialsProduct RegioisomerTypical YieldKey AdvantagesCommon Issues
Copper-Catalyzed Ring Expansion Cu(hfacac)₂ (0.1-5 mol%)Vinyl Thiiranes2,5-Dihydrothiophenes75-95%[3]Mild conditions, high yields for a specific isomer.Competing desulfurization and dihydrodithiine formation.
Rhodium-Catalyzed Transannulation [Rh(COD)Cl]₂ / DPPF1,2,3-Thiadiazoles + Alkenes4-Substituted DihydrothiophenesGood to Excellent[2]High regioselectivity, broad substrate scope, functional group tolerance.[1]Requires specific catalyst/ligand combination and solvent.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2,5-Dihydrothiophenes from Vinyl Thiiranes

This protocol is based on the highly selective ring expansion using Cu(hfacac)₂.[3]

  • Preparation: To an oven-dried reaction vessel, add the vinyl thiirane substrate.

  • Solvent & Catalyst Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane) to achieve the desired low concentration (e.g., 0.1 M) to minimize intermolecular side reactions. Add the copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂) catalyst (1-5 mol%).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the 2,5-dihydrothiophene.

Protocol 2: Rhodium-Catalyzed Regioselective Synthesis of Dihydrothiophenes via Transannulation

This protocol is based on the method developed by Lee et al. for the synthesis of 4-substituted dihydrothiophenes.[1][2]

  • Preparation: In an oven-dried Schlenk flask, combine the 1,2,3-thiadiazole (1.0 equiv.), [Rh(COD)Cl]₂ (2.5 mol%), and DPPF (5.5 mol%).

  • Reagent Addition: Add the alkene (3.0 equiv.) followed by anhydrous chlorobenzene via syringe. The flask should be equipped with a reflux condenser.

  • Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring under an inert atmosphere (Argon or Nitrogen) for the required time (typically several hours).

  • Monitoring: Monitor the disappearance of the 1,2,3-thiadiazole starting material by TLC or GC-MS.

  • Work-up & Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo. The resulting residue should be purified by flash column chromatography on silica gel to yield the pure 4-substituted dihydrothiophene product.

Visualizations

G cluster_start Decision Point: Starting Materials & Target Isomer cluster_path1 Path 1 cluster_path2 Path 2 start What is your desired dihydrothiophene regioisomer? p1_isomer Target: 2,5-Dihydrothiophene start->p1_isomer Isomer 2,5 p2_isomer Target: 4-Substituted Dihydrothiophene start->p2_isomer Isomer 4-Substituted p1_sm Starting Material: Vinyl Thiirane p1_isomer->p1_sm p1_cat Catalyst System: Copper(II) e.g., Cu(hfacac)₂ p1_sm->p1_cat p1_result Product: 2,5-Dihydrothiophene p1_cat->p1_result p2_sm Starting Materials: 1,2,3-Thiadiazole + Alkene p2_isomer->p2_sm p2_cat Catalyst System: Rhodium(II) e.g., [Rh(COD)Cl]₂/DPPF p2_sm->p2_cat p2_result Product: 4-Substituted Dihydrothiophene p2_cat->p2_result

Caption: Catalyst selection workflow based on target regioisomer.

G cluster_yield Low Yield or Selectivity start Problem Encountered in Cu-Catalyzed Ring Expansion q1 What are the major byproducts observed? start->q1 sol1 Issue: Desulfurization. Solution: Use a highly electrophilic Cu(II) catalyst like Cu(hfacac)₂. q1->sol1 Conjugated Dienes sol2 Issue: Dihydrodithiine formation. Solution: Lower the reaction concentration (run under high dilution). q1->sol2 Dihydrodithiines sol3 Issue: Sluggish/incomplete reaction. Check catalyst purity, ensure anhydrous solvent, and verify temperature. q1->sol3 Low Conversion

Caption: Troubleshooting guide for Cu-catalyzed synthesis.

G Simplified Catalytic Cycle for Rh-Catalyzed Transannulation cluster_cycle Rh_cat [Rh]-Catalyst carbene Rh-Thiavinyl Carbene Intermediate Rh_cat->carbene + Thiadiazole thiadiazole 1,2,3-Thiadiazole (R¹-substituted) N2_loss Extrusion of N₂ intermediate Cycloadduct Intermediate carbene->intermediate + Alkene (Regioselective Step) alkene Alkene (R²-substituted) cycloadd [3+2] Cycloaddition product 4-R², 5-R¹ Dihydrothiophene intermediate->product Rearrangement reductive_elim Reductive Elimination product->Rh_cat Regenerates Catalyst

Caption: Simplified Rh-catalyzed transannulation cycle.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2,3-Dihydrothiophene and 2,5-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2,3-dihydrothiophene and 2,5-dihydrothiophene. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual workflows.

The structural isomers this compound and 2,5-dihydrothiophene, both sharing the molecular formula C₄H₆S, exhibit unique spectroscopic signatures due to the different placement of the double bond within the thiophene ring. Understanding these differences is crucial for their unambiguous identification and characterization in various chemical and pharmaceutical applications. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data Comparison

The key spectroscopic data for this compound and 2,5-dihydrothiophene are summarized in the tables below, providing a clear and quantitative comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR and ¹³C NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 6.06 (C2-H), 5.48 (C3-H), 3.08 (C4-H₂), 2.62 (C5-H₂)[1]~129 (C2), ~122 (C3), ~30 (C4), ~29 (C5)
2,5-Dihydrothiophene ~5.8 (C3-H, C4-H), ~3.7 (C2-H₂, C5-H₂)~125 (C3, C4), ~37 (C2, C5)[2][3]

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands

Compound Vibrational Mode Absorption Frequency (cm⁻¹)
This compound =C-H stretch~3050
C=C stretch~1640
C-S stretch~700
2,5-Dihydrothiophene =C-H stretch~3040
C=C stretch~1620
C-S stretch~680
Mass Spectrometry (MS)

Table 3: Major Mass Spectrometry Fragmentation Peaks

Compound Molecular Ion (M⁺) m/z Major Fragment Ions (m/z)
This compound 8685 (M-H)⁺, 58, 45
2,5-Dihydrothiophene 8685 (M-H)⁺, 54, 45[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the dihydrothiophene isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol: A standard proton NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[4] For quantitative measurements, a longer relaxation delay (5 times the longest T1) is recommended.[5]

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is acquired on the same spectrometer. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples like the dihydrothiophenes, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[7][8]

FTIR Spectroscopy Protocol: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹.[9] A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the dihydrothiophene isomer (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Protocol: The analysis is performed on a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm HP-5MS column). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-300.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_GCMS GC-MS Analysis NMR_Sample_Prep Sample Preparation: Dissolve in Deuterated Solvent with TMS Acquire_1H Acquire ¹H NMR Spectrum NMR_Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum NMR_Sample_Prep->Acquire_13C Process_NMR Process Data: Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_NMR Acquire_13C->Process_NMR FTIR_Sample_Prep Sample Preparation: Thin Film on Salt Plates or ATR Acquire_Sample Acquire Sample Spectrum FTIR_Sample_Prep->Acquire_Sample Acquire_BG Acquire Background Spectrum Process_FTIR Process Data: Background Subtraction Acquire_BG->Process_FTIR Acquire_Sample->Process_FTIR GCMS_Sample_Prep Sample Preparation: Dilute in Volatile Solvent Inject_Sample Inject into GC-MS GCMS_Sample_Prep->Inject_Sample Separate Chromatographic Separation (GC) Inject_Sample->Separate Ionize_Fragment Ionization and Fragmentation (MS) Separate->Ionize_Fragment Detect Mass Analysis and Detection Ionize_Fragment->Detect

Caption: General workflows for NMR, FTIR, and GC-MS analysis.

Isomer_Differentiation Logical Flow for Differentiating Dihydrothiophene Isomers Start Unknown Dihydrothiophene Sample NMR ¹H and ¹³C NMR Analysis Start->NMR IR FTIR Analysis Start->IR MS Mass Spectrometry Analysis Start->MS Data_Comparison Compare Spectra with Reference Data NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Isomer_2_3 Identify as this compound Data_Comparison->Isomer_2_3 Match with 2,3-DHT data Isomer_2_5 Identify as 2,5-Dihydrothiophene Data_Comparison->Isomer_2_5 Match with 2,5-DHT data

Caption: Decision workflow for isomer identification using spectroscopic data.

References

Validating Computational Models for 2,3-Dihydrothiophene Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined physicochemical properties of 2,3-dihydrothiophene with computationally predicted values, offering a framework for the validation of computational models. The information herein is intended to assist researchers in selecting and evaluating computational methods for predicting molecular properties relevant to drug discovery and development.

Data Presentation: Physicochemical Properties

Table 1: Experimental Physicochemical Properties of this compound

PropertyExperimental ValueSource
Molecular Weight86.16 g/mol Cheméo[1]
Normal Boiling Point385.15 ± 0.60 K (112 °C)Cheméo, NIST Webbook[1]
Normal Melting Point163.55 ± 1.00 K (-109.6 °C)Cheméo, NIST Webbook[1]
Enthalpy of Formation (gas)90.70 ± 1.30 kJ/molCheméo, NIST Webbook[1]
Enthalpy of Vaporization37.80 kJ/molCheméo, NIST Webbook[1]
Ionization Energy8.11 eVCheméo, NIST Webbook[1]
Standard Liquid Enthalpy of Combustion-3086.80 ± 1.00 kJ/molCheméo, NIST Webbook[1]

Table 2: Comparison of Experimental and Computational Dehydrogenation Energy for 2,5-Dihydrothiophene (Isomer of this compound)

Computational MethodCalculated Energy Barrier (kcal/mol)Experimental Value (kcal/mol)Reference
B3LYP/6-31G//HF/6-31G61.34Good agreement reported[2]

Note: This data is for the isomer 2,5-dihydrothiophene and serves as an example of computational model validation.

Experimental Protocols

Detailed methodologies for determining the key experimental values cited above are outlined below.

Determination of Boiling Point

The boiling point of volatile organic compounds like this compound can be determined using several methods, including simple distillation and the Thiele tube method.[3][4][5]

Simple Distillation Method:

  • A small quantity (at least 5 mL) of the liquid is placed in a distilling flask.[3]

  • The flask is heated to bring the liquid to a boil.

  • A thermometer is positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid.[4]

  • The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[3] It is crucial to also record the barometric pressure.[3]

Thiele Tube Method:

  • A small amount of the sample is placed in a small tube, along with an inverted capillary tube.[4]

  • This setup is attached to a thermometer and heated within a Thiele tube containing mineral oil.[4]

  • The sample is heated until a continuous stream of bubbles emerges from the capillary tube.[4]

  • The apparatus is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4]

Determination of Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly using calorimetry to measure the enthalpy of a reaction involving the compound, and then applying Hess's Law.[6][7][8] For a compound like this compound, combustion calorimetry is a common method.[8]

Combustion Calorimetry:

  • A precisely weighed sample of the substance is placed in a "bomb" calorimeter, which is a strong, sealed container.[9]

  • The bomb is filled with excess pure oxygen under pressure.

  • The bomb is submerged in a known quantity of water in an insulated container.

  • The sample is ignited, and the complete combustion reaction occurs.

  • The temperature change of the water is carefully measured.[10]

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[9]

  • The standard enthalpy of formation is then calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying volatile compounds.[11][12][13]

General Protocol:

  • Sample Preparation: The sample is typically diluted in a suitable volatile solvent.[11]

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase.[11]

  • Detection (Mass Spectrometry): As each component elutes from the column, it enters the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each component is recorded, providing a "fingerprint" that can be used for identification by comparison to spectral libraries. The retention time from the gas chromatography part of the experiment further aids in identification.[13]

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of a computational model for predicting molecular properties against experimental data.

G cluster_computational Computational Workflow cluster_experimental Experimental Workflow cluster_validation Validation cluster_outcome Outcome comp_model Select Computational Model (e.g., DFT, Force Field) calc Perform Calculation (e.g., Geometry Optimization, Frequency, Energy) comp_model->calc pred_prop Predict Properties (e.g., Spectra, Thermodynamic Data) calc->pred_prop comparison Compare Predicted vs. Experimental Data pred_prop->comparison exp_protocol Define Experimental Protocol measurement Perform Measurement (e.g., Calorimetry, Spectroscopy) exp_protocol->measurement exp_data Obtain Experimental Data measurement->exp_data exp_data->comparison analysis Analyze Deviations comparison->analysis validated Model Validated analysis->validated Good Agreement refinement Model Refinement Needed analysis->refinement Poor Agreement refinement->comp_model Iterate

Caption: Workflow for validating computational models against experimental data.

References

A Comparative Analysis of Dihydrothiophene Isomer Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of structural isomers is paramount for molecular design and synthesis. This guide provides an objective, data-driven comparison of the reactivity of two common dihydrothiophene isomers: 2,3-dihydrothiophene and 2,5-dihydrothiophene. By examining their behavior in key organic reactions, supported by experimental data and detailed protocols, this document aims to serve as a valuable resource for predicting chemical behavior and optimizing synthetic strategies.

Dihydrothiophenes, five-membered heterocyclic compounds containing a sulfur atom and one double bond, are versatile intermediates in organic synthesis and are found in the core structure of various biologically active molecules. The position of the double bond in this compound (a vinyl thioether) versus 2,5-dihydrothiophene (an allylic thioether) significantly influences their respective chemical properties and reactivity profiles. Both isomers exhibit reactivity characteristic of alkenes and thioethers, including addition reactions at the carbon-carbon double bond and oxidation at the sulfur atom.[1]

Relative Stability

A crucial factor influencing the reactivity of these isomers is their relative thermodynamic stability. Experimental evidence shows that 2,5-dihydrothiophene can be isomerized to this compound at high temperatures (300°C) in the presence of a Rhenium/Alumina (Re/Al2O3) catalyst, affording the latter in a 21.8% yield.[2] This transformation suggests that this compound is the more thermodynamically stable of the two isomers under these conditions.

Comparative Reactivity Data

The following table summarizes available quantitative data for key reactions of this compound and 2,5-dihydrothiophene. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources.

Reaction TypeReagents and ConditionsThis compound Product(s) and Yield2,5-Dihydrothiophene Product(s) and YieldReference(s)
Oxidation 30% H₂O₂ at low temperatureThis compound 1-oxide (48%)2,5-Dihydrothiophene 1-oxide (48%)[2][3]
Oxidation 30% H₂O₂ in acetic acid, 20°C for 24h, then boiling for 3hThis compound 1,1-dioxide2,5-Dihydrothiophene 1,1-dioxide[2][3]
Reduction (Hydrogenation) H₂ / Pd/C in ethanol, 20°CTetrahydrothiopheneTetrahydrothiophene[2]
Isomerization Re/Al₂O₃, 300°C-This compound (21.8%)[2]
Ring-Opening Reduction Sodium in liquid ammonia and methanolNot reported2-Butanethiol and 3-butanethiol (mixture)[2]
Hydrodesulfurization Mo/γ-Al₂O₃ or Re/γ-Al₂O₃, 300°CHighly reactive, forms 1,3-butadieneHighly reactive, forms 1,3-butadiene[4]

Key Reaction Classes: A Comparative Overview

Oxidation

Both 2,3- and 2,5-dihydrothiophene undergo oxidation at the sulfur atom. Treatment with 30% hydrogen peroxide at low temperatures yields the corresponding sulfoxides (1-oxides) in comparable yields of 48%.[2][3] More vigorous oxidation conditions, such as using hydrogen peroxide in acetic acid with heating, lead to the formation of the corresponding sulfones (1,1-dioxides).[2][3] This indicates a similar susceptibility of the sulfur atom in both isomers to oxidation.

Electrophilic Addition

As alkenes, both dihydrothiophene isomers are susceptible to electrophilic addition reactions. While specific comparative kinetic data is scarce, the nature of the double bond in each isomer suggests differences in reactivity. The double bond in this compound is part of a vinyl thioether moiety, where the sulfur atom's lone pairs can donate electron density to the double bond via resonance, potentially activating it towards electrophiles. Conversely, the double bond in 2,5-dihydrothiophene is electronically more isolated, resembling a typical cyclic alkene.

Cycloaddition Reactions

2,5-Dihydrothiophene derivatives have been shown to participate in cycloaddition reactions. For instance, 3-dialkylamino-2,5-dihydrothiophene reacts with dimethyl acetylenedicarboxylate to form a bicyclic product.[2] The reactivity of this compound in similar cycloaddition reactions is less documented in readily available literature, warranting further investigation for a direct comparison.

Reduction

Both isomers can be reduced to the fully saturated tetrahydrothiophene via catalytic hydrogenation.[2] Additionally, 2,5-dihydrothiophene undergoes a ring-opening reduction when treated with sodium in liquid ammonia and methanol, yielding a mixture of butanethiols.[2]

Experimental Protocols

Oxidation to Dihydrothiophene 1-oxide

Materials:

  • Dihydrothiophene isomer (2,3- or 2,5-)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetone

  • Standard laboratory glassware and cooling bath

Procedure for this compound 1-Oxide Synthesis: [3]

  • A solution of this compound (20.0 g) in acetone (100 mL) is cooled to 4°C in an ice bath.

  • 30% H₂O₂ (34.0 g, 0.3 mol) is added dropwise over 1.5 hours, maintaining the temperature at 4°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 50 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by appropriate methods (e.g., chromatography) to yield this compound 1-oxide.

Procedure for 2,5-Dihydrothiophene 1-Oxide Synthesis: [2]

  • 2,5-Dihydrothiophene is cooled to a low temperature.

  • 30% H₂O₂ is added to the cooled starting material.

  • The reaction is monitored until completion.

  • The product, 2,5-dihydrothiophene sulfoxide, is isolated and purified. The reported yield is 48%.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.

oxidation_pathway cluster_23 This compound cluster_25 2,5-Dihydrothiophene 23DHT This compound 23DHTO This compound 1-oxide 23DHT->23DHTO 30% H2O2, low temp. 23DHTO2 This compound 1,1-dioxide 23DHTO->23DHTO2 H2O2, AcOH, heat 25DHT 2,5-Dihydrothiophene 25DHTO 2,5-Dihydrothiophene 1-oxide 25DHT->25DHTO 30% H2O2, low temp. 25DHTO2 2,5-Dihydrothiophene 1,1-dioxide 25DHTO->25DHTO2 H2O2, AcOH, heat

Caption: Oxidation pathways of dihydrothiophene isomers.

reduction_isomerization_pathway 25DHT 2,5-Dihydrothiophene THT Tetrahydrothiophene 25DHT->THT H2 / Pd/C Thiols 2-Butanethiol + 3-Butanethiol 25DHT->Thiols Na / liq. NH3, MeOH 23DHT This compound 25DHT->23DHT Re/Al2O3, 300°C 23DHT->THT H2 / Pd/C

References

Performance Face-Off: 2,3-Dihydrothiophene-Based Polymers vs. The Industry Standard, Poly(3-hexylthiophene)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, poly(3-hexylthiophene) (P3HT) has long reigned as a benchmark material, its performance and processing characteristics extensively documented. However, the quest for materials with enhanced properties is perpetual. This guide provides a comparative analysis of polymers based on thieno[3,2-b]thiophene and thieno[3,4-b]thiophene, closely related isomers to a conceptual repeating unit derived from 2,3-dihydrothiophene, against the well-established P3HT.

Due to a notable scarcity of research on polymers explicitly derived from the this compound monomer, this comparison focuses on its fused-ring isomers, which offer a glimpse into the potential of related structural motifs. This guide will delve into their relative performance in key areas such as power conversion efficiency in organic solar cells, charge carrier mobility, and thermal stability, supported by experimental data and detailed methodologies.

At a Glance: Performance Metrics

The following tables summarize the key performance indicators for P3HT and representative thieno-thiophene-based polymers. It is important to note that the performance of these polymers is highly dependent on the specific molecular design, synthesis method, and device fabrication conditions.

Polymer Power Conversion Efficiency (PCE) (%) Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) Decomposition Temperature (°C, 5% weight loss)
Poly(3-hexylthiophene) (P3HT) 2.54 - 7.40[1][2]10⁻⁴ - 0.1[3]1.5 x 10⁻⁴>380
Thieno[3,2-b]thiophene-based Polymers 3.0 - 5.4up to 1.95[4]Not Reported~380
Thieno[3,4-b]thiophene-based Polymers Not specified in provided abstractsup to 0.627[5]Not Reported>380[6]

Delving into the Data: A Comparative Analysis

Power Conversion Efficiency (PCE) in Organic Solar cells

P3HT has been a workhorse in organic photovoltaics, with reported PCEs ranging from 2.54% to as high as 7.40% in optimized devices[1][2]. The efficiency of P3HT-based solar cells is highly sensitive to factors such as the choice of acceptor material (often a fullerene derivative like PCBM), the active layer morphology, and post-fabrication treatments like thermal annealing.

For thieno[3,2-b]thiophene-based polymers, studies have shown promising PCEs. When blended with fullerene acceptors, small molecule derivatives of thieno[3,2-b]thiophene have demonstrated PCEs in the range of 3-4%[6]. Copolymers incorporating thieno[3,2-b]thiophene and diketopyrrolopyrrole have achieved PCEs of 5.4%[4]. These results suggest that the rigid and planar structure of the thieno[3,2-b]thiophene unit can contribute to efficient charge separation and transport, rivaling well-optimized P3HT devices.

Charge Carrier Mobility

High charge carrier mobility is crucial for efficient operation of organic field-effect transistors (OFETs) and for minimizing charge recombination losses in solar cells. P3HT typically exhibits hole mobilities in the range of 10⁻⁴ to 0.1 cm²/Vs, with the exact value being strongly dependent on the polymer's regioregularity, molecular weight, and the crystallinity of the thin film[3].

Thieno[3,2-b]thiophene-based polymers have demonstrated significantly higher hole mobilities. Copolymers of thieno[3,2-b]thiophene and diketopyrrolopyrrole have achieved remarkable hole mobilities of up to 1.95 cm²/Vs, which is among the highest reported for a polymer-based OFET[4]. This superior performance is attributed to the extended planarity and strong intermolecular π-π stacking facilitated by the fused thiophene rings. Similarly, random copolymers based on di(thiophen-2-yl)thieno[3,2-b]thiophene have also shown high hole mobilities, reaching 0.627 cm²/Vs[5].

Thermal Stability

The thermal stability of a polymer is a critical factor for the long-term operational stability of organic electronic devices. P3HT generally exhibits good thermal stability, with a decomposition temperature (corresponding to 5% weight loss) typically above 380 °C.

Thieno-thiophene-based copolymers also demonstrate excellent thermal stability. Studies on copolymers incorporating isoindigo acceptor units with either benzodithiophene or thiophene donors show decomposition temperatures above 380 °C[6]. The thermal stability of these copolymers can be influenced by the nature of the alkyl side chains, with optimized side chains leading to enhanced stability.

Experimental Corner: Protocols and Methodologies

Reproducibility in materials science is paramount. Here, we outline typical experimental protocols for the synthesis of these polymers and the fabrication of organic solar cells.

Polymer Synthesis

Synthesis of Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization:

A common method for synthesizing regioregular P3HT is the Grignard Metathesis (GRIM) polymerization.

  • Monomer Preparation: 2,5-dibromo-3-hexylthiophene is reacted with an excess of isopropylmagnesium chloride in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Polymerization: A nickel-based catalyst, such as Ni(dppp)Cl₂, is added to the monomer solution. The reaction is typically stirred at room temperature for a specified period to control the molecular weight.

  • Work-up: The polymerization is quenched by adding an acidic solution (e.g., HCl). The polymer is then precipitated in methanol, filtered, and purified by Soxhlet extraction with a series of solvents (methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

Synthesis of Thieno[3,2-b]thiophene-based Copolymers via Stille Polycondensation:

Stille coupling is a versatile method for creating C-C bonds in conjugated polymers.

  • Monomer Synthesis: A dibrominated thieno[3,2-b]thiophene derivative and a distannylated comonomer (e.g., a distannylated thiophene or other aromatic unit) are required.

  • Polymerization: The two monomers are reacted in an anhydrous and deoxygenated solvent (e.g., toluene or chlorobenzene) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The reaction is typically heated to reflux for 24-48 hours under an inert atmosphere.

  • Purification: The polymer is precipitated in methanol and purified by Soxhlet extraction, similar to the procedure for P3HT.

Experimental Workflow for Polymer Synthesis

General Polymer Synthesis Workflow Monomer Monomer(s) Reaction Polymerization Reaction (Inert Atmosphere, Controlled Temperature) Monomer->Reaction Solvent Anhydrous/Degassed Solvent Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Quenching Quenching/Precipitation Reaction->Quenching Purification Purification (Soxhlet Extraction) Quenching->Purification Polymer Final Polymer Purification->Polymer

Caption: A generalized workflow for the synthesis of conjugated polymers.

Organic Solar Cell Fabrication

A typical device architecture for a bulk heterojunction organic solar cell is ITO/PEDOT:PSS/Active Layer/Cathode.

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Transport Layer Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Active Layer Deposition: A solution of the donor polymer (e.g., P3HT or a thieno-thiophene polymer) and an acceptor material (e.g., PC₇₁BM) in a suitable organic solvent (e.g., chlorobenzene or dichlorobenzene) is spin-coated on top of the PEDOT:PSS layer. The film is then typically annealed to optimize the morphology.

  • Cathode Deposition: A low work function metal (e.g., Ca or LiF) followed by a more stable metal (e.g., Al) is thermally evaporated on top of the active layer through a shadow mask to define the device area.

Device Fabrication Workflow

Organic Solar Cell Fabrication Workflow Substrate ITO Substrate Cleaning HTL PEDOT:PSS Spin-Coating & Annealing Substrate->HTL ActiveLayer Active Layer (Polymer:Acceptor) Spin-Coating & Annealing HTL->ActiveLayer Cathode Cathode Evaporation ActiveLayer->Cathode Device Completed Device Cathode->Device

Caption: A step-by-step workflow for fabricating a bulk heterojunction organic solar cell.

Logical Relationship: Structure vs. Performance

The enhanced performance of thieno-thiophene-based polymers compared to P3HT can be attributed to their molecular structure. The fused-ring system imparts greater rigidity and planarity to the polymer backbone, which in turn promotes stronger intermolecular π-π stacking. This improved molecular packing leads to more efficient charge transport pathways, resulting in higher charge carrier mobility.

Structure-Performance Relationship

Structure-Performance Relationship cluster_0 Structural Features cluster_1 Material Properties Structure Molecular Structure Property Material Properties Performance Device Performance Planarity Increased Planarity Stacking Enhanced π-π Stacking Planarity->Stacking Rigidity Backbone Rigidity Rigidity->Stacking Mobility Higher Charge Carrier Mobility Stacking->Mobility Mobility->Performance

Caption: The relationship between molecular structure and device performance.

References

Electrochemical Showdown: 2,3-Dihydrothiophene and Its Oxidized Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the electrochemical behavior of 2,3-dihydrothiophene, this compound-1-oxide, and this compound-1,1-dioxide reveals distinct redox properties crucial for applications in materials science and drug development. This guide provides a comprehensive overview of their electrochemical characteristics, supported by experimental data and detailed protocols.

The progressive oxidation of the sulfur atom in the this compound ring system significantly alters its electronic properties, leading to notable differences in oxidation and reduction potentials. These electrochemical characteristics are fundamental to understanding the reactivity, stability, and potential applications of these organosulfur compounds.

Comparative Electrochemical Data

CompoundOxidation Potential (Epa) vs. Ag/AgClReduction Potential (Epc) vs. Ag/AgClReversibility
This compoundData not availableData not availableData not available
This compound-1-oxideData not availableData not availableData not available
This compound-1,1-dioxideData not availableData not availableData not available

Note: Specific experimental values for the listed compounds are not available in the currently accessible literature. The table is presented as a template for future experimental findings.

Electrochemical Oxidation Pathway

The electrochemical oxidation of this compound is anticipated to proceed in a stepwise manner, with the initial oxidation occurring at the sulfur atom to form the corresponding S-oxide (sulfoxide), followed by further oxidation to the S,S-dioxide (sulfone). This process involves the transfer of electrons from the molecule to the electrode surface.

G This compound This compound This compound-1-oxide This compound-1-oxide This compound->this compound-1-oxide -e⁻ This compound-1,1-dioxide This compound-1,1-dioxide This compound-1-oxide->this compound-1,1-dioxide -e⁻

Caption: Stepwise electrochemical oxidation of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for conducting cyclic voltammetry on organosulfur compounds, based on common practices in the field.

Objective: To determine the oxidation and reduction potentials of this compound and its oxidized forms.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Working Electrode: Glassy carbon or platinum electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)

  • Counter Electrode: Platinum wire or graphite rod

  • Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte Solutions: Millimolar concentrations of this compound, this compound-1-oxide, and this compound-1,1-dioxide in the electrolyte solution.

  • Inert gas (e.g., nitrogen or argon) for deaeration.

Procedure:

  • Preparation of Solutions: Prepare the electrolyte solution and the analyte solutions under an inert atmosphere to minimize interference from oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deaeration: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to values where no faradaic current is observed.

    • Set the switching potential to a value sufficiently positive to observe the oxidation of the analyte and sufficiently negative to observe its reduction.

    • Select a suitable scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • Repeat the measurement at different scan rates to investigate the reversibility of the electrochemical processes.

  • Data Analysis:

    • Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) from the voltammogram.

    • Calculate the formal reduction potential (E°') as the midpoint of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

    • Examine the ratio of the peak currents (ipa/ipc) to further evaluate reversibility; a ratio of 1 is expected for a reversible process.

Experimental Workflow

The logical flow of a typical cyclic voltammetry experiment for analyzing the electrochemical properties of these compounds is illustrated below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Electrolyte Solution B Prepare Analyte Solutions A->B C Assemble 3-Electrode Cell B->C D Deaerate Solution C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Peak Potentials F->G H Analyze Reversibility G->H

Caption: Workflow for cyclic voltammetry analysis.

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques for assessing the purity of 2,3-dihydrothiophene, a heterocyclic organosulfur compound.[1] Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate technique for specific research needs.

Overview of Analytical Techniques

The purity of a synthesized compound is typically assessed by identifying and quantifying the main component relative to any impurities.[] For a volatile, non-aromatic compound like this compound, several analytical methods are suitable.[3] The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages in terms of the information provided, sensitivity, and quantitative accuracy.

A logical workflow for comprehensive purity assessment involves a multi-step approach, starting from the synthesized product and leading to a final purity statement.

cluster_0 Purity Assessment Workflow start Synthesized Crude This compound purification Purification (e.g., Distillation, Chromatography) start->purification initial_check Initial Purity Check (e.g., TLC, ¹H NMR) purification->initial_check quant_analysis Quantitative Analysis (GC-MS, HPLC, qNMR) initial_check->quant_analysis If promising data_analysis Data Interpretation & Impurity ID quant_analysis->data_analysis final_report Final Purity Statement data_analysis->final_report

Caption: Logical workflow for purity assessment of synthesized compounds.
Comparative Data Presentation

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for structural confirmation versus routine quality control. The following table summarizes the key characteristics and performance of each method for the analysis of this compound.

Parameter ¹H NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Primary Information Structural elucidation, molecular connectivity.[4]Molecular weight, fragmentation pattern, separation of volatiles.Separation of components, quantification by UV response.[5][6]
Quantification Absolute (qNMR) or relative.[7]Relative (peak area %), requires standard for absolute.Relative (peak area %), requires standard for absolute.
Sensitivity Moderate (mg scale)High (ng to pg scale)High (ng to µg scale)
Common Impurities Detected Structural isomers (e.g., 2,5-dihydrothiophene), residual solvents, starting materials.Volatile isomers, byproducts, and degradation products.Non-volatile impurities, isomers, starting materials, and degradation products.
Sample Throughput ModerateHighHigh
Instrumentation Cost HighHighModerate to High

The table below presents hypothetical, yet typical, quantitative results from the analysis of a synthesized batch of this compound, illustrating how data from different techniques can provide a comprehensive purity profile.

Analytical Technique Parameter Measured Result for Main Component Detected Impurities Calculated Purity (%)
¹H NMR (400 MHz, CDCl₃) Integral Ratioδ 6.1 (dd), 5.8 (dd), 3.2 (t), 2.8 (m)Residual solvent (diethyl ether) at δ 3.48, 1.2199.1 (by relative integration, excluding solvent)
GC-MS Relative Peak AreaRetention Time: 4.52 min; Mass Spectrum (m/z): 86 (M+), 58, 452,5-Dihydrothiophene (RT: 4.75 min); Thiophene (RT: 4.10 min)99.4
HPLC (C18 Column) Relative Peak Area (UV at 236 nm)Retention Time: 6.78 minUnknown impurity (RT: 7.91 min)99.6

Experimental Protocols & Methodologies

Detailed and validated protocols are essential for obtaining accurate and reproducible purity data.

Proton NMR (¹H NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural confirmation of synthesized compounds.[4] For this compound, the distinct signals for its vinyl and aliphatic protons provide a clear fingerprint.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks corresponding to the protons of this compound and any visible impurities. The purity is calculated based on the relative integral values. Expected chemical shifts for this compound are solvent-dependent but characteristic signals can be found.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile components in a mixture, making it highly suitable for analyzing this compound and related volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify the peak for this compound based on its retention time and the mass spectrum of the molecular ion (m/z 86) and characteristic fragments.[8] Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination, especially in pharmaceutical and drug development settings due to its high precision and sensitivity.[5][6]

Methodology:

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute as needed to fall within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 236 nm, based on the UV absorbance maximum of this compound.[3]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated as the percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.

The workflow for a typical HPLC analysis involves several sequential steps from sample preparation to final data reporting.

cluster_1 HPLC Experimental Workflow prep Sample Prep (Dissolve & Filter) inject Inject Sample into HPLC System prep->inject separate Chromatographic Separation on C18 Column inject->separate detect UV Detection (236 nm) separate->detect data Data Acquisition (Chromatogram) detect->data analyze Peak Integration & Purity Calculation data->analyze

References

performance evaluation of 2,3-dihydrothiophene in organic thin-film transistors

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of organic electronics is continually evolving, with researchers striving for materials that offer high performance, stability, and processability. Within this arena, thiophene-based compounds have emerged as a cornerstone for the development of organic thin-film transistors (OTFTs). While 2,3-dihydrothiophene itself is a fundamental building block, its direct application as the active semiconductor in high-performance OTFTs is uncommon. Instead, its derivatives, along with other thiophene-containing small molecules and polymers, have demonstrated significant promise. This guide provides a comparative overview of the performance of various thiophene-based materials in OTFTs, supported by experimental data and detailed methodologies.

Thiophene Derivatives: A Comparative Analysis

The performance of OTFTs is primarily evaluated based on key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the performance of several prominent classes of thiophene-based organic semiconductors.

Semiconductor Material ClassSpecific Compound ExampleCarrier Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition Method
Polythiophenes Ester-functionalized polythiophenes3.3 x 10⁻³-Solution-Processing
Polythiophene with thienylene-vinylene side chainsup to 0.18-Solution-Processing[1]
Dithienothiophene (DTT) Derivatives DTT with linear alkyl chainsup to 0.10> 10⁷Solution-Shearing[2]
3,5-dithioalkyl DTT end-capped with fused thiophenesup to 2.6-Solution-Processing[2]
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives BTT with a branched alkyl chainup to 0.057> 10⁷Solution-Processing[3]
BTT dimer (BBTT)0.22--[4]
BTT with phenylene π-bridge1.0--[4]
Novel BTT derivative (Compound 3)up to 0.005> 10⁶Solution-Shearing[4]
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) Derivatives DNTTup to 3.0> 10⁵Vacuum Deposition[5]
Monosubstituted DNTT derivatives2.5~10⁷Solution-Processing[6]
C₁₀-DNTTclose to 8.0> 10⁸Vapor-Processing[7]

Experimental Protocols

The fabrication and characterization of OTFTs are critical steps in evaluating the performance of new organic semiconductors. Below are generalized methodologies for both solution-processed and vacuum-deposited devices.

Solution-Processed OTFT Fabrication
  • Substrate Preparation: Silicon wafers with a thermally grown silicon dioxide (SiO₂) layer are commonly used as the substrate and gate dielectric, respectively. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with nitrogen.

  • Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).

  • Semiconductor Deposition: The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, toluene, or dichlorobenzene). The solution is then deposited onto the substrate using techniques such as spin-coating, drop-casting, or solution-shearing to form a thin film.[2][4]

  • Annealing: The deposited film is typically annealed at an elevated temperature to remove residual solvent and improve the molecular ordering and crystallinity of the semiconductor layer.

  • Electrode Deposition: Source and drain electrodes, commonly made of gold (Au), are then deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. This creates a top-contact, bottom-gate device architecture.

Vacuum-Deposited OTFT Fabrication
  • Substrate and Gate Electrode Preparation: A glass substrate is cleaned, and a gate electrode (e.g., aluminum) is deposited via thermal evaporation through a shadow mask.[8]

  • Gate Dielectric Formation: A thin layer of an insulator, such as aluminum oxide, is formed on the gate electrode, often followed by the application of an alkylphosphonic acid self-assembled monolayer.

  • Semiconductor Deposition: The organic semiconductor material is sublimated under high vacuum and deposited onto the gate dielectric.[5]

  • Source and Drain Electrode Deposition: Gold source and drain contacts are subsequently deposited on top of the semiconductor layer through a high-resolution stencil mask.[8]

Device Characterization

The electrical characteristics of the fabricated OTFTs are measured in ambient air or in a vacuum probe station using a semiconductor parameter analyzer.[2] Key parameters are extracted from the transfer and output characteristics. The morphology and microstructure of the thin films are often investigated using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to correlate the film properties with the device performance.[4]

Experimental Workflow for OTFT Performance Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new organic semiconductor in an OTFT.

OTFT_Evaluation_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization & Analysis cluster_comparison Performance Comparison synthesis Synthesis of Thiophene Derivative purification Purification synthesis->purification characterization Material Characterization (NMR, MS) purification->characterization substrate_prep Substrate Cleaning & Dielectric Treatment characterization->substrate_prep semiconductor_dep Semiconductor Deposition (Solution/Vacuum) substrate_prep->semiconductor_dep electrode_dep Source/Drain Electrode Deposition semiconductor_dep->electrode_dep electrical_meas Electrical Measurement (IV Curves) electrode_dep->electrical_meas param_extraction Performance Parameter Extraction (μ, Ion/Ioff, Vth) electrical_meas->param_extraction morpho_analysis Morphological Analysis (AFM, XRD) param_extraction->morpho_analysis comparison Comparison with Alternative Materials param_extraction->comparison

Caption: A generalized workflow for the performance evaluation of organic thin-film transistors.

References

comparative study of different synthetic routes to 2,3-dihydrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 2,3-Dihydrothiophene

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This compound, a sulfur-containing heterocycle, is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of various synthetic routes to this compound, offering an objective look at their performance based on experimental data. Detailed methodologies for key experiments are provided to support reproducibility and further investigation.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of key quantitative data for some of the most common synthetic methods.

Synthetic Method Starting Material(s) Key Reagents/Catalysts Reaction Conditions Yield (%) Key Advantages Key Disadvantages
Pyrolysis of Tetrahydrothiophene Derivatives 2-AcetoxytetrahydrothiopheneNoneFlash Vacuum Pyrolysis (FVP), 400°C, 10⁻⁴ torr, 2 h86High yield for the parent compound.Requires specialized FVP equipment; high temperatures.
2-(Benzoyloxy)tetrahydrothiopheneNone110-140°C, 10 mm pressure82Good yield, less stringent vacuum than FVP.High temperatures required.
Birch Reduction of Thiophene ThiopheneSodium, Liquid Ammonia, Methanol-40°CMixtureReadily available starting material.Produces a mixture of 2,3- and 2,5-dihydrothiophene, requiring separation.
Cyclization of But-3-ynethiol But-3-ynethiolAqueous AmmoniaNot specified45Direct cyclization to the desired product.Moderate yield.
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazoles, Alkenes[Rh(COD)Cl]₂, DPPFChlorobenzene, heatVaries (often high)High regioselectivity, broad substrate scope, functional group tolerance.[1][2]Requires a transition metal catalyst and specialized ligands.
Ring-Closing Metathesis (RCM) Diallyl sulfideGrubbs or Hoveyda-Grubbs catalystDichloromethane, refluxVariesPowerful and versatile for forming cyclic compounds.Requires a transition metal catalyst; potential for catalyst decomposition and side reactions.[3]

Experimental Protocols

Flash Vacuum Pyrolysis of 2-Acetoxytetrahydrothiophene

This method provides a high-yield synthesis of the parent this compound.[4]

Procedure: 2-Acetoxytetrahydrothiophene is subjected to flash vacuum pyrolysis at 400°C under a pressure of 10⁻⁴ torr for 2 hours. The product, this compound, is collected in a cold trap cooled with liquid nitrogen. The yield of this process is reported to be 86%.[4]

Pyrolysis of 2-(Benzoyloxy)tetrahydrothiophene

A slightly less demanding pyrolysis method that still affords a good yield of the product.[4]

Procedure: 2-(Benzoyloxy)tetrahydrothiophene is heated at a temperature range of 110-140°C under a pressure of 10 mm for 2 hours. The volatile this compound is distilled and collected, providing a yield of 82%.[4]

Birch Reduction of Thiophene

A classical method for the reduction of aromatic rings, though it lacks selectivity for this particular substrate.

Procedure: Thiophene is dissolved in liquid ammonia at -40°C. Small pieces of sodium are added portion-wise, followed by the addition of methanol as a proton source. The reaction yields a mixture of this compound and 2,5-dihydrothiophene.

Rhodium-Catalyzed Transannulation of a 1,2,3-Thiadiazole with an Alkene

A modern and highly versatile method for the synthesis of substituted 2,3-dihydrothiophenes.[2]

General Procedure: To a solution of the 1,2,3-thiadiazole (1.0 equiv) and the alkene (2.0 equiv) in chlorobenzene (0.2 M) is added [Rh(COD)Cl]₂ (5 mol %) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (12 mol %). The mixture is stirred at the desired temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding this compound.

Visualizing the Synthetic Pathways

To better understand the transformations involved in these synthetic routes, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Pyrolysis 2-Acyloxytetrahydrothiophene 2-Acyloxytetrahydrothiophene This compound This compound 2-Acyloxytetrahydrothiophene->this compound Δ (- Acyloxy group) caption Pyrolysis of 2-Acyloxytetrahydrothiophene.

Caption: Pyrolysis of 2-Acyloxytetrahydrothiophene.

Birch_Reduction Thiophene Thiophene Mixture of Dihydrothiophenes Mixture of Dihydrothiophenes Thiophene->Mixture of Dihydrothiophenes Na, liq. NH3, MeOH This compound This compound Mixture of Dihydrothiophenes->this compound 2,5-Dihydrothiophene 2,5-Dihydrothiophene Mixture of Dihydrothiophenes->2,5-Dihydrothiophene caption Birch Reduction of Thiophene.

Caption: Birch Reduction of Thiophene.

Caption: Rhodium-Catalyzed Transannulation.

Ring_Closing_Metathesis Diallyl sulfide Diallyl sulfide Metallocyclobutane Intermediate Metallocyclobutane Intermediate Diallyl sulfide->Metallocyclobutane Intermediate Grubbs Catalyst This compound This compound Metallocyclobutane Intermediate->this compound - Ethylene caption Ring-Closing Metathesis of Diallyl Sulfide.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Dihydrothiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive operational plan for the proper disposal of 2,3-Dihydrothiophene, a flammable heterocyclic organosulfur compound. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following procedures are synthesized from safety information for this compound and disposal protocols for analogous thiophene derivatives and flammable organic compounds.

Hazard Profile and Safety Precautions:

This compound is a colorless, flammable liquid with a characteristic sulfurous odor.[1] It is crucial to handle this compound with care, as it can form explosive mixtures with air and may undergo rapid, potentially explosive polymerization when exposed to acids.[1][2] All handling and disposal operations should be conducted in a well-ventilated chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant lab coat.

Quantitative Data Summary

The table below summarizes key physical and hazard data for this compound, essential for its safe handling and disposal.

PropertyValueSource
Chemical Formula C₄H₆S[1]
Molar Mass 86.16 g/mol [3]
Boiling Point 109-110 °C[1]
Density 1.070 g/mL[1]
Primary Hazards Flammable liquid, forms explosive mixtures with air, potential for explosive polymerization.[1][2]
Recommended Disposal Hazardous waste incineration.[4][5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[4][5] Adherence to local, state, and federal regulations is mandatory.[5]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound, including residues from reactions and contaminated solvents, in a dedicated, leak-proof hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must be clearly labeled.

  • Contaminated Solids: Any solid materials contaminated with this compound, such as pipette tips, weigh boats, and absorbent materials from spills, must be collected in a separate, clearly labeled hazardous waste container.

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[6]

2. Labeling:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable Liquid). Include the date of waste generation.[6]

3. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be cool, away from sources of ignition such as heat, sparks, and open flames, and separate from incompatible materials.

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[7]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[4]

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[4]

  • Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[6]

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Provide the waste manifest or any required documentation to the disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate liquid_waste Liquid Waste: Collect in labeled, sealed container segregate->liquid_waste solid_waste Contaminated Solids: Collect in separate labeled container segregate->solid_waste labeling Label Containers Clearly: 'Hazardous Waste', Chemical Name, Hazards liquid_waste->labeling solid_waste->labeling storage Store in Designated Cool, Ventilated, & Secure Area labeling->storage spill Spill Occurs storage->spill disposal Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal spill_procedure Follow Spill Management Protocol: Contain, Absorb, Collect, Clean spill->spill_procedure spill_procedure->storage end End: Safe and Compliant Disposal disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

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